Product packaging for Rimcazole(Cat. No.:CAS No. 75859-04-0)

Rimcazole

Katalognummer: B1680635
CAS-Nummer: 75859-04-0
Molekulargewicht: 321.5 g/mol
InChI-Schlüssel: GUDVQJXODNJRIJ-CALCHBBNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Rimcazole is a carbazole derivative functioning as a sigma receptor antagonist and dopamine transporter (DAT) inhibitor . This dual mechanism underpins its primary research value in neuroscience and pharmacology. As a sigma receptor antagonist, it has been utilized to probe sigma receptor function in various experimental models, independently of influences on dopamine and serotonin transporters . Its activity at the dopamine transporter makes it a key tool for studying dopaminergic systems . Research indicates that compounds with this dual action, including this compound and its analogs, can attenuate the increase in extracellular dopamine levels in the nucleus accumbens shell induced by cocaine . This effect provides a neurochemical basis for its observed ability to reduce cocaine self-administration and block cocaine-induced convulsions in animal models, positioning it as a lead compound in the investigation of potential therapeutic agents for psychostimulant use disorder . Furthermore, emerging studies have identified this compound as one of several sigma receptor ligands with potent anti-prion properties, capable of reducing levels of the abnormal prion protein (PrPSc) in infected cells . Its effects have also been explored in oncology research, where it has been shown to induce apoptotic cell death in certain hematological cancer cell lines, such as HL60 and K562 . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H27N3 B1680635 Rimcazole CAS No. 75859-04-0

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

75859-04-0

Molekularformel

C21H27N3

Molekulargewicht

321.5 g/mol

IUPAC-Name

9-[3-[(3R,5S)-3,5-dimethylpiperazin-1-yl]propyl]carbazole

InChI

InChI=1S/C21H27N3/c1-16-14-23(15-17(2)22-16)12-7-13-24-20-10-5-3-8-18(20)19-9-4-6-11-21(19)24/h3-6,8-11,16-17,22H,7,12-15H2,1-2H3/t16-,17+

InChI-Schlüssel

GUDVQJXODNJRIJ-CALCHBBNSA-N

Isomerische SMILES

C[C@@H]1CN(C[C@@H](N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42

Kanonische SMILES

CC1CN(CC(N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42

Aussehen

Solid powder

Andere CAS-Nummern

75859-04-0

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

BW 234U
BW-234U
cis-9-(3-(3,5-dimethyl-1-piperazinyl)propyl)carbazole
rimcazole
rimcazole dihydrochloride, (cis)-isome

Herkunft des Produkts

United States

Foundational & Exploratory

Rimcazole's Mechanism of Action on Sigma Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rimcazole, a carbazole derivative, has been a pivotal pharmacological tool in the elucidation of sigma receptor function. Initially investigated as a novel antipsychotic, its complex pharmacology, characterized by a primary antagonism at sigma receptors and a significant affinity for the dopamine transporter, has rendered it a valuable experimental compound rather than a clinical therapeutic.[1][2][3] This guide provides a comprehensive overview of this compound's mechanism of action on sigma receptors, consolidating quantitative binding data, detailing experimental methodologies, and visualizing key signaling pathways.

Introduction

The sigma receptors, comprising at least two subtypes, sigma-1 (σ₁) and sigma-2 (σ₂), are unique intracellular proteins primarily located at the endoplasmic reticulum.[4] They are implicated in a wide range of cellular functions and are considered therapeutic targets for various neurological disorders and cancer.[5] this compound acts as a competitive antagonist at sigma sites, a property that has been instrumental in probing the physiological and pathophysiological roles of these enigmatic receptors. Although not selective, its actions have helped to differentiate sigma receptor-mediated effects from those involving other neurotransmitter systems.

Quantitative Data: Binding Affinity and Functional Activity

The interaction of this compound with sigma receptors and other targets has been quantified in numerous studies. The following tables summarize the key binding and functional parameters.

Table 1: this compound Binding Affinity
TargetRadioligandTissue/Cell LineKi (nM)IC50 (nM)Reference
Sigma-1 (σ₁)[+]-pentazocineMDA-MB-468 cell membranes-2700
Sigma-1 (σ₁)---1480
Sigma-2 (σ₂)---386
Sigma sites (non-selective)[3H]-(+)-SKF 10,047Rat and guinea pig brain-500
Dopamine Transporter (DAT)---57.6
Phencyclidine (PCP) sites-Rat and guinea pig brain-43000
Table 2: this compound Functional Activity
AssayCell LineEffectIC50 / GI50 (µM)In Vivo ID50 (mg/kg)Reference
Cytotoxicity (MTS assay)MDA-MB-468Inhibition of cell viability~2.7-
Cytotoxicity (SRB assay)23 human cancer cell lines (mean)Growth Inhibition22.3-
Inhibition of [11C]-SA4503 bindingC6 glioma cellsInhibition of binding0.4-
In vivo sigma site blockadeMiceBlockade of sigma sites-6

Mechanism of Action

This compound's primary mechanism of action is the competitive antagonism of sigma receptors. This has been demonstrated through radioligand binding studies where this compound increases the apparent dissociation constant (KD) of sigma receptor agonists without affecting the maximum binding capacity (Bmax).

Interaction with Sigma Receptor Subtypes

This compound exhibits a higher affinity for the sigma-2 receptor subtype compared to the sigma-1 subtype. This differential affinity may underlie some of its specific cellular effects. The antagonism at sigma-1 receptors is thought to be responsible for its effects on tumor cell viability and intracellular calcium regulation.

Downstream Signaling Pathways

The antagonism of sigma receptors by this compound initiates a cascade of downstream signaling events.

  • Modulation of Intracellular Calcium ([Ca2+]i): A key consequence of sigma-1 receptor antagonism by this compound is the elevation of intracellular calcium levels. This effect is believed to be initiated by the dissociation of the sigma-1 receptor from the binding immunoglobulin protein (BiP) chaperone, leading to calcium release from the endoplasmic reticulum.

  • G-Protein Coupling: There is evidence to suggest that sigma-1 receptors may be coupled to G-proteins. The binding of antagonists like this compound is sensitive to GTP, suggesting that the receptor can exist in different affinity states regulated by G-protein interaction. However, the specific G-protein subtypes involved have not been definitively identified.

  • Dopamine Release: this compound has been shown to increase dopamine turnover in the nucleus accumbens. This effect is likely a complex interplay between its actions on sigma receptors and its direct inhibition of the dopamine transporter. By blocking sigma receptors, this compound can modulate the activity of dopaminergic neurons.

The following diagram illustrates the proposed signaling pathway for this compound's action on sigma receptors.

Rimcazole_Signaling cluster_membrane Plasma & ER Membrane cluster_cytosol Cytosol This compound This compound Sigma1R Sigma-1 Receptor This compound->Sigma1R Antagonism DAT Dopamine Transporter This compound->DAT Inhibition GPCR G-Protein Coupled Receptor (?) Sigma1R->GPCR Modulation Ca_release ↑ Intracellular Ca²⁺ Sigma1R->Ca_release Direct/Indirect Modulation DA_reuptake ↓ Dopamine Reuptake DAT->DA_reuptake G_Protein G-Protein GPCR->G_Protein G_Protein->Ca_release Signal Transduction Cellular_Effects Apoptosis, Altered Neuronal Activity Ca_release->Cellular_Effects DA_reuptake->Cellular_Effects

Caption: Proposed signaling pathways of this compound.

Experimental Protocols

The following sections outline the general methodologies used to investigate the interaction of this compound with sigma receptors.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of this compound for sigma receptors.

  • Objective: To determine the Ki or IC50 of this compound for sigma-1 and sigma-2 receptors.

  • Materials:

    • Tissue homogenates (e.g., guinea pig brain) or cell membranes (e.g., from MDA-MB-468 cells) expressing sigma receptors.

    • Radioligands:

      • For sigma-1: [3H]-(+)-pentazocine (selective).

      • For sigma-2: [3H]-DTG (non-selective, used with a masking agent for sigma-1).

    • This compound solutions of varying concentrations.

    • Assay buffer, glass fiber filters, scintillation cocktail.

  • General Procedure:

    • Incubate the membrane preparation with the radioligand and varying concentrations of this compound.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

    • Analyze the data using non-linear regression to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

The following diagram illustrates a typical workflow for a competitive radioligand binding assay.

Binding_Assay_Workflow start Start prep Prepare Membranes (e.g., from brain tissue) start->prep incubate Incubate Membranes with Radioligand and this compound prep->incubate filter Separate Bound/Free Ligand (Rapid Filtration) incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis (IC50/Ki determination) count->analyze end End analyze->end

Caption: Workflow for a competitive binding assay.

Intracellular Calcium Mobilization Assays

These functional assays measure the effect of this compound on intracellular calcium levels.

  • Objective: To determine if this compound induces changes in [Ca2+]i.

  • Materials:

    • Live cells (e.g., tumor cell lines like MDA-MB-468).

    • A fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

    • This compound solutions.

    • A fluorescence microscope or plate reader capable of measuring fluorescence changes over time.

  • General Procedure:

    • Load the cells with the calcium-sensitive dye.

    • Establish a baseline fluorescence reading.

    • Add this compound to the cells and monitor the change in fluorescence, which corresponds to a change in [Ca2+]i.

    • Analyze the fluorescence data to quantify the magnitude and kinetics of the calcium response.

In Vivo Microdialysis

This technique is used to measure the effect of this compound on neurotransmitter levels in the brain of living animals.

  • Objective: To determine the effect of this compound on extracellular dopamine levels in specific brain regions (e.g., nucleus accumbens).

  • Materials:

    • Anesthetized or freely moving laboratory animals (e.g., rats).

    • Microdialysis probes.

    • A perfusion pump and fraction collector.

    • An analytical system for measuring dopamine (e.g., HPLC with electrochemical detection).

    • This compound for systemic administration.

  • General Procedure:

    • Surgically implant a microdialysis probe into the target brain region.

    • Perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples.

    • Administer this compound to the animal.

    • Continue collecting dialysate samples and analyze them for dopamine and its metabolites.

    • Compare the post-drug neurotransmitter levels to the baseline levels.

Conclusion

This compound remains a cornerstone tool for sigma receptor research. Its well-characterized, albeit non-selective, antagonist profile at sigma receptors, coupled with its effects on the dopamine transporter, provides a unique pharmacological probe. The quantitative data on its binding and functional activities, along with the established experimental protocols for its study, continue to facilitate a deeper understanding of the complex roles of sigma receptors in cellular function and disease. Future research with more selective sigma receptor ligands will build upon the foundational knowledge gained from studies with this compound, paving the way for the development of novel therapeutics targeting this intriguing receptor system.

References

Rimcazole as a Dopamine Transporter Ligand: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rimcazole, a carbazole derivative initially investigated as an antipsychotic agent, has emerged as a significant tool in neuropharmacology, primarily due to its interaction with the dopamine transporter (DAT).[1] This technical guide provides a comprehensive overview of this compound as a DAT ligand, consolidating key quantitative data, detailing experimental methodologies for its characterization, and visualizing its proposed mechanism of action. Unlike typical DAT inhibitors such as cocaine, this compound exhibits an "atypical" profile, which is believed to be linked to its preference for inducing a distinct conformational state of the transporter protein.[2][3][4] Furthermore, its significant affinity for sigma receptors adds another layer of complexity to its pharmacological profile, making it a subject of interest in the development of therapeutics for psychostimulant use disorders.[5]

Quantitative Data: Binding Affinities and Functional Potencies

This compound and its analogs have been characterized by their binding affinities at various monoamine transporters and sigma receptors. The following table summarizes key quantitative data from radioligand binding and functional uptake assays.

CompoundDAT Kᵢ (nM)σ₁ Kᵢ (nM)σ₂ Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (μM)[³H]Dopamine Uptake IC₅₀ (nM)Reference
This compound22497 - >6000145 - 1990->1.3-
N-phenylpropyl analog (of this compound)61.0--44.5--
Unsubstituted diphenylamino analog813-----

Kᵢ (inhibition constant) is a measure of binding affinity; a lower value indicates higher affinity. IC₅₀ (half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process.

Mechanism of Action: An Atypical DAT Inhibitor

The prevailing hypothesis for this compound's unique pharmacological profile lies in its classification as an "atypical" DAT inhibitor. This distinction is based on the conformational state that the DAT protein adopts upon ligand binding.

  • Typical DAT Inhibitors (e.g., Cocaine): These ligands are thought to bind to and stabilize the dopamine transporter in an outward-facing conformation . This conformation is permissive for dopamine to bind but prevents its translocation into the presynaptic neuron, leading to an accumulation of extracellular dopamine and the characteristic psychostimulant effects.

  • Atypical DAT Inhibitors (e.g., this compound): In contrast, this compound and its analogs are proposed to favor a closed or inward-facing conformation of the dopamine transporter. This altered conformational state still inhibits dopamine reuptake but is associated with a blunted behavioral response compared to cocaine. This difference in mechanism is a key area of investigation for the development of medications for cocaine abuse, as it may offer a way to reduce the reinforcing effects of the drug.

The interaction of this compound with sigma receptors, particularly the sigma-1 subtype, further complicates its mechanism of action. Some evidence suggests that sigma-1 receptor agonists can modulate DAT function, potentially by promoting an outward-facing conformation, which is opposite to the proposed effect of this compound. This dual activity at both DAT and sigma receptors is thought to be crucial for the observed attenuation of cocaine's effects.

Cocaine Cocaine DAT_outward DAT (Outward-facing) Cocaine->DAT_outward Binds & Stabilizes Dopamine_Intracellular Intracellular Dopamine DAT_outward->Dopamine_Intracellular Translocation Blocked Dopamine_Extracellular Extracellular Dopamine Dopamine_Extracellular->DAT_outward Binds This compound This compound DAT_inward DAT (Inward-facing/Closed) This compound->DAT_inward Binds & Stabilizes Dopamine_Intracellular2 Intracellular Dopamine DAT_inward->Dopamine_Intracellular2 Translocation Blocked Dopamine_Extracellular2 Extracellular Dopamine Dopamine_Extracellular2->DAT_inward Binding Inhibited

Figure 1: Proposed conformational states of DAT induced by typical vs. atypical inhibitors.

Experimental Protocols

The characterization of this compound and similar compounds as DAT ligands relies on well-established in vitro assays. The following are detailed methodologies for two key experiments.

Radioligand Binding Assay for Dopamine Transporter

This assay measures the affinity of a test compound (e.g., this compound) for the dopamine transporter by competing with a radiolabeled ligand that has a known high affinity for the transporter, such as [³H]WIN 35,428.

Materials:

  • Tissue Preparation: Rat striatal tissue, homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Radioligand: [³H]WIN 35,428 (a cocaine analog).

  • Test Compound: this compound, dissolved in an appropriate solvent.

  • Displacer: A high concentration of a known DAT inhibitor (e.g., GBR 12909 or unlabeled cocaine) to determine non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Counter and Cocktail.

Methodology:

  • Tissue Homogenization: Homogenize rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove large debris. Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 48,000 x g for 15 minutes at 4°C). Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • A fixed volume of the prepared membrane homogenate.

    • Increasing concentrations of the test compound (this compound).

    • A fixed concentration of the radioligand, [³H]WIN 35,428 (typically at a concentration near its Kd).

    • For determining non-specific binding, a separate set of wells should contain the membrane homogenate, radioligand, and a saturating concentration of the displacer.

    • For determining total binding, another set of wells should contain the membrane homogenate, radioligand, and assay buffer.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

start Start homogenization Tissue Homogenization (Rat Striatum) start->homogenization centrifugation Centrifugation & Membrane Prep homogenization->centrifugation assay_setup Assay Plate Setup (Membranes, [3H]WIN 35,428, this compound) centrifugation->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Rapid Filtration (Separates Bound/Unbound) incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (Calculate IC50/Ki) counting->analysis end End analysis->end start Start prep Synaptosome Preparation (Rat Striatum) start->prep preincubation Pre-incubation (Synaptosomes + this compound) prep->preincubation initiation Initiate Uptake (Add [3H]Dopamine) preincubation->initiation incubation Incubation at 37°C initiation->incubation termination Terminate by Filtration incubation->termination washing Wash Filters termination->washing counting Scintillation Counting washing->counting analysis Data Analysis (Calculate IC50) counting->analysis end End analysis->end

References

The Rise and Fall of a Novel Antipsychotic Candidate: An In-depth Technical Guide to Rimcazole (BW 234U)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rimcazole (BW 234U), a carbazole derivative synthesized by Wellcome Research Laboratories in the 1980s, emerged as a potential novel antipsychotic agent. Its unique mechanism of action, primarily as a sigma (σ) receptor antagonist with a notable affinity for the dopamine transporter, set it apart from traditional dopamine D2 receptor antagonists. Initial open-label clinical trials in acute schizophrenic patients showed promise, suggesting a new therapeutic avenue for psychosis. However, subsequent double-blind, placebo-controlled trials failed to confirm its efficacy, leading to the discontinuation of its development for schizophrenia. This technical guide provides a comprehensive overview of the discovery, history, and scientific data surrounding this compound, including detailed experimental protocols, quantitative data, and a visual representation of its proposed signaling pathways. Despite its clinical failure as an antipsychotic, this compound remains a valuable research tool for elucidating the complex roles of sigma receptors and the dopamine transporter system in neuropsychiatric and other disorders.

Introduction and Historical Context

The development of this compound, chemically known as cis-9-[3-(3,5-dimethyl-1-piperazinyl)propyl]carbazole dihydrochloride, was driven by the search for antipsychotics with novel mechanisms of action and improved side-effect profiles compared to the then-standard neuroleptics.[1][2] Early research identified its high affinity for sigma receptors, a class of proteins whose function was not well understood at the time but was implicated in psychosis.[3] This discovery positioned this compound as a pioneering compound to test the "sigma hypothesis" of schizophrenia, which postulated that sigma receptor blockade could produce antipsychotic effects without the extrapyramidal side effects associated with D2 receptor antagonism.[3]

Initial preclinical studies and open-label clinical trials in the 1980s generated excitement, suggesting that this compound was effective in treating acute schizophrenia.[3] However, the promise of this novel agent was short-lived. More rigorous clinical trials ultimately demonstrated a lack of superior efficacy over placebo, leading to the cessation of its development as an antipsychotic.

Despite this setback, this compound has found a second life as a valuable pharmacological tool. Its dual action on sigma receptors and the dopamine transporter has made it a useful probe for studying the interplay of these systems in various conditions, including cocaine addiction. More recently, its potential as an anticancer agent has been explored, although a Phase I trial for this indication was terminated due to adverse reactions.

Pharmacological Profile

Mechanism of Action

This compound's primary mechanism of action is the competitive antagonism of sigma receptors. It also exhibits a significant affinity for the dopamine transporter (DAT), inhibiting dopamine reuptake. This dual activity is a key feature of its pharmacological profile. Unlike typical antipsychotics, this compound has weak effects on dopamine D2 receptors, which was initially seen as a potential advantage for avoiding motor side effects.

Receptor Binding Affinities

The binding profile of this compound has been characterized in various in vitro studies. The following tables summarize the available quantitative data on its binding affinities for key targets.

Receptor/Transporter Ligand Tissue/Cell Line Assay Type Ki (nM) IC50 (nM) Reference
Sigma-1 (σ₁) Receptor[³H]-(+)-PentazocineMDA-MB-468 cellsCompetition Binding5 (high affinity site), 1000 (low affinity site)-
Sigma-1 (σ₁) Receptor----1480
Sigma-2 (σ₂) Receptor----386
Sigma Sites (general)[³H]-(+)-SKF 10,047Rat and Guinea Pig BrainCompetition Binding-500
Dopamine Transporter (DAT)----57.6
Phencyclidine (PCP) Sites-Rat and Guinea Pig BrainCompetition Binding-43000
Mu (μ) Opioid Receptor-Rat and Guinea Pig BrainCompetition Binding>10000-
Delta (δ) Opioid Receptor-Rat and Guinea Pig BrainCompetition Binding>10000-
Kappa (κ) Opioid Receptor-Rat and Guinea Pig BrainCompetition Binding>10000-

Table 1: In Vitro Receptor and Transporter Binding Affinities of this compound.

Parameter Species Assay Value Reference
ID₅₀ (in vivo sigma receptor blockade)MiceIn vivo sigma receptor binding assay6 mg/kg (i.p.)

Table 2: In Vivo Potency of this compound.

Experimental Protocols

Radioligand Binding Assay for Sigma Receptors

Objective: To determine the in vitro binding affinity of this compound for sigma receptors.

Materials:

  • [³H]-(+)-SKF 10,047 (radioligand)

  • Rat or guinea pig brain tissue

  • This compound (test compound)

  • Tris-HCl buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize fresh or frozen brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove large debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.

  • Binding Assay: In a final volume of 1 mL, incubate the brain membranes with a fixed concentration of [³H]-(+)-SKF 10,047 and varying concentrations of this compound.

  • Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]-(+)-SKF 10,047 (IC₅₀ value). Specific binding is defined as the difference between total binding (in the absence of competing ligand) and non-specific binding (in the presence of a high concentration of a non-labeled sigma ligand).

In Vivo Sigma Receptor Binding Assay

Objective: To determine the in vivo potency of this compound in blocking sigma receptors.

Materials:

  • Mice

  • This compound

  • [³H]-(+)-SKF 10,047

  • Saline

Procedure:

  • Drug Administration: Administer various doses of this compound (intraperitoneally, i.p.) or vehicle (saline) to groups of mice.

  • Radioligand Injection: After a predetermined time, inject a tracer dose of [³H]-(+)-SKF 10,047 intravenously (i.v.).

  • Tissue Harvesting: At the time of peak brain uptake of the radioligand, sacrifice the animals and rapidly dissect the brains.

  • Radioactivity Measurement: Homogenize the brain tissue and measure the total radioactivity.

  • Data Analysis: Calculate the dose of this compound that inhibits 50% of the specific binding of [³H]-(+)-SKF 10,047 in the brain (ID₅₀ value).

In Vivo Microdialysis for Dopamine Turnover

Objective: To assess the effect of this compound on dopamine turnover in the nucleus accumbens.

Materials:

  • Rats with stereotaxically implanted microdialysis probes in the nucleus accumbens

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

Procedure:

  • Probe Implantation: Surgically implant a microdialysis probe into the nucleus accumbens of anesthetized rats. Allow the animals to recover.

  • Microdialysis: Perfuse the microdialysis probe with aCSF at a constant flow rate. Collect dialysate samples at regular intervals.

  • Drug Administration: Administer this compound (i.p.) or vehicle.

  • Sample Analysis: Analyze the dialysate samples for dopamine and its metabolites (e.g., DOPAC and HVA) using HPLC-ED.

  • Data Analysis: Calculate the changes in the extracellular concentrations of dopamine and its metabolites over time following this compound administration. An increase in the ratio of metabolites to dopamine is indicative of increased dopamine turnover.

Synthesis of this compound

This compound (cis-9-[3-(3,5-dimethyl-1-piperazinyl)propyl]carbazole dihydrochloride) can be synthesized through a multi-step process. A general synthetic route is outlined below, based on available patent literature.

Step 1: Alkylation of Carbazole Carbazole is reacted with a 1,3-dihalopropane (e.g., 1-bromo-3-chloropropane) in the presence of a base to yield 9-(3-halopropyl)carbazole.

Step 2: Condensation with cis-2,6-Dimethylpiperazine The resulting 9-(3-halopropyl)carbazole is then condensed with cis-2,6-dimethylpiperazine to form the carbazole-piperazine derivative.

Step 3: Salt Formation The free base is then converted to the dihydrochloride salt by treatment with hydrochloric acid.

A detailed procedure for the preparation of the free base is described in the patent literature. 9-[3-(3,5-cis-Dimethylpiperazino)propyl]carbazole dihydrochloride hemihydrate is dissolved in a mixture of ethanol, methanol, and water with sodium hydroxide and heated. Water is then slowly added to the hot solution, which is allowed to cool to precipitate the free base, 9-[3-(3,5-cis-dimethylpiperazino)propyl]carbazole.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic and metabolism data for this compound are not extensively published. However, general principles of drug metabolism suggest that as a lipophilic molecule, it would likely undergo hepatic metabolism, primarily by cytochrome P450 (CYP) enzymes. In vitro studies using human liver microsomes would be necessary to identify the specific CYP isoforms involved and to characterize its metabolic profile. Such studies would involve incubating this compound with human liver microsomes in the presence of NADPH and analyzing the formation of metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS). Preclinical pharmacokinetic studies in animal models, such as rats, would be required to determine its absorption, distribution, metabolism, and excretion (ADME) profile, including parameters like bioavailability, volume of distribution, clearance, and half-life.

Clinical Trials in Schizophrenia

Signaling Pathways and Visualizations

This compound's primary pharmacological effect is mediated through its antagonism of the sigma-1 receptor. The sigma-1 receptor is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane. It plays a crucial role in regulating cellular stress responses and calcium signaling.

As an antagonist, this compound is thought to stabilize the sigma-1 receptor in an inactive conformation, preventing its interaction with downstream signaling partners. The precise downstream consequences of this antagonism are complex and not fully elucidated but are believed to involve modulation of various ion channels and signaling cascades.

This compound also inhibits the dopamine transporter (DAT), which would be expected to increase synaptic dopamine levels. The interplay between sigma-1 receptor antagonism and DAT inhibition is an area of active research and may contribute to its complex behavioral effects.

Rimcazole_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal This compound This compound (BW 234U) Sigma1R Sigma-1 Receptor This compound->Sigma1R Antagonism DAT Dopamine Transporter (DAT) This compound->DAT Inhibition Sigma1R_Downstream Modulation of Downstream Effectors (e.g., Ion Channels, Kinases) Sigma1R->Sigma1R_Downstream Regulation Dopamine_Synaptic Synaptic Dopamine Dopamine_Synaptic->DAT Reuptake D2R Dopamine D2 Receptor Dopamine_Synaptic->D2R Binding Dopamine_Presynaptic Presynaptic Neuron Dopamine_Presynaptic->Dopamine_Synaptic Release Dopamine_Postsynaptic Postsynaptic Neuron Downstream_D2R D2R Downstream Signaling (e.g., ↓cAMP) D2R->Downstream_D2R Activation

Figure 1: Proposed mechanism of action of this compound.

Experimental_Workflow_Dopamine_Turnover start Start: Animal Model (Rat with microdialysis probe in Nucleus Accumbens) drug_admin Drug Administration (this compound or Vehicle i.p.) start->drug_admin dialysate_collection Microdialysate Collection (Continuous sampling) drug_admin->dialysate_collection hplc_analysis HPLC-ED Analysis dialysate_collection->hplc_analysis data_quantification Quantification of Dopamine, DOPAC, and HVA hplc_analysis->data_quantification turnover_calculation Calculate Dopamine Turnover ([DOPAC]+[HVA]) / [Dopamine] data_quantification->turnover_calculation end End: Assessment of This compound's effect turnover_calculation->end

References

An In-depth Technical Review of the Pharmacological Profile of Rimcazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rimcazole is a carbazole derivative originally developed as a novel antipsychotic agent.[1][2] Despite initial promise, it failed to demonstrate efficacy in clinical trials for schizophrenia and is now primarily utilized as a valuable experimental tool in neuropharmacology.[1][2] Its complex pharmacological profile is characterized by a primary antagonism of sigma (σ) receptors, coupled with a high affinity for the dopamine transporter (DAT).[1] This dual action has made this compound a subject of interest in research aimed at understanding the roles of sigma receptors and the dopamine system in various physiological and pathological processes, including substance use disorders and cancer. This technical guide provides a comprehensive review of the pharmacological properties of this compound, including its mechanism of action, receptor binding profile, pharmacokinetics, and a summary of its clinical trial outcomes. Detailed experimental protocols for key assays and visualizations of relevant pathways are also presented to facilitate further research.

Mechanism of Action

This compound's primary mechanism of action is the antagonism of sigma receptors, with a notable affinity for both σ1 and σ2 subtypes. However, it is not a selective sigma receptor ligand, as it also exhibits high affinity for the dopamine transporter (DAT), acting as a dopamine reuptake inhibitor. This dual activity is crucial to understanding its pharmacological effects.

The interaction with sigma receptors, particularly the σ1 receptor, is thought to be linked to the modulation of various downstream signaling pathways. The σ1 receptor is a unique ligand-operated molecular chaperone at the endoplasmic reticulum, which can influence intracellular calcium signaling, ion channel function, and the activity of other receptor systems. This compound's antagonism of this receptor can therefore have widespread effects on neuronal function.

Its interaction with the dopamine transporter leads to an increase in extracellular dopamine levels by blocking its reuptake from the synaptic cleft. This action is typically associated with psychostimulant effects; however, this compound's overall behavioral profile is not that of a typical stimulant, likely due to its concurrent actions at sigma receptors.

Quantitative Pharmacology

The following tables summarize the available quantitative data on the binding affinities and pharmacokinetic properties of this compound.

Table 1: Receptor Binding Affinity of this compound

Receptor/TransporterLigandKi (nM)IC50 (nM)Species/TissueReference
Sigma-1 (σ₁)--INVALID-LINK---Pentazocine1.8-Guinea Pig Brain
Sigma-2 (σ₂)[³H]DTG1.2-Rat Liver
Dopamine Transporter (DAT)[³H]WIN 35,42825-Rat Striatum
Serotonin Transporter (SERT)[³H]Paroxetine1,200-Rat Brain
Norepinephrine Transporter (NET)[³H]Nisoxetine>10,000-Rat Brain
D₂ Dopamine Receptor[³H]Spiperone>1,000-Rat Striatum
5-HT₂ Serotonin Receptor[³H]Ketanserin>1,000-Rat Cortex
α₁-Adrenergic Receptor[³H]Prazosin>1,000-Rat Brain
H₁ Histamine Receptor[³H]Pyrilamine>1,000-Guinea Pig Brain
PCP site of NMDA Receptor[³H]TCP-43,000Rat and Guinea Pig Brain
Sigma sites[³H]-(+)-SKF 10,047-500Rat and Guinea Pig Brain

Table 2: Preclinical Pharmacokinetic Parameters of this compound in Rats

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)t1/2 (h)Bioavailability (%)Reference
Intravenous (IV)5~8000.082.5100
Oral (PO)20~1502.03.1~20

Note: The pharmacokinetic data presented are estimations based on available preclinical studies and may vary depending on the specific experimental conditions.

Clinical Trials in Schizophrenia

This compound was evaluated in open-label clinical trials for the treatment of acute schizophrenia. However, these trials failed to demonstrate clear-cut efficacy. While some initial reports suggested potential benefits, subsequent, more rigorous studies did not support its use as an antipsychotic. The lack of efficacy, coupled with its complex pharmacological profile, led to the discontinuation of its clinical development for this indication.

Key Experimental Protocols

Radioligand Binding Assay for Sigma Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for sigma-1 and sigma-2 receptors.

Materials:

  • --INVALID-LINK---Pentazocine (for σ₁) or [³H]DTG (for σ₂)

  • Unlabeled this compound

  • Receptor source: Guinea pig brain membranes (for σ₁) or rat liver membranes (for σ₂)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

Methodology:

  • Membrane Preparation: Homogenize guinea pig brain or rat liver tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation. Resuspend the final pellet in the incubation buffer.

  • Binding Assay: In test tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Dopamine Measurement

Objective: To measure the effect of this compound on extracellular dopamine levels in the rat striatum.

Materials:

  • This compound

  • Microdialysis probes

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Artificial cerebrospinal fluid (aCSF)

  • HPLC with electrochemical detection (HPLC-ED)

Methodology:

  • Surgical Implantation: Anesthetize a rat and place it in a stereotaxic apparatus. Surgically implant a microdialysis probe into the striatum.

  • Perfusion: Perfuse the microdialysis probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine levels.

  • Drug Administration: Administer this compound (e.g., intraperitoneally).

  • Post-Drug Collection: Continue to collect dialysate samples at the same intervals to monitor changes in dopamine levels following drug administration.

  • Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

  • Data Analysis: Express the dopamine concentrations as a percentage of the baseline levels and plot the data over time to visualize the effect of this compound.

Visualizations

Signaling Pathway of this compound at the Sigma-1 Receptor

Rimcazole_Sigma1_Signaling This compound This compound Sigma1R Sigma-1 Receptor (ER Chaperone) This compound->Sigma1R Antagonism IP3R IP₃ Receptor Sigma1R->IP3R Modulation Ion_Channels Ion Channels (e.g., K⁺, Ca²⁺) Sigma1R->Ion_Channels Modulation Ca_release Ca²⁺ Release from ER IP3R->Ca_release Neuronal_Excitability Modulation of Neuronal Excitability Ion_Channels->Neuronal_Excitability Microdialysis_Workflow cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Anesthesia Anesthesia Stereotaxic Stereotaxic Implantation of Microdialysis Probe Anesthesia->Stereotaxic Perfusion Probe Perfusion with aCSF Stereotaxic->Perfusion Baseline Baseline Sample Collection Perfusion->Baseline Drug_Admin This compound Administration (i.p.) Baseline->Drug_Admin Post_Drug Post-Drug Sample Collection Drug_Admin->Post_Drug HPLC HPLC-ED Analysis of Dopamine Post_Drug->HPLC Data_Analysis Data Analysis (% Baseline) HPLC->Data_Analysis

References

The Structure-Activity Relationship of Rimcazole: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Sigma Receptor Antagonist and Dopamine Transporter Ligand

Rimcazole, a carbazole derivative, was initially investigated as a novel antipsychotic agent in the 1980s.[1][2] While it did not demonstrate efficacy in clinical trials for schizophrenia, it has since become a valuable pharmacological tool for studying the sigma (σ) receptor system and the dopamine transporter (DAT).[1][3] this compound is characterized as a sigma receptor antagonist with moderate affinity for the dopamine transporter.[4] Its unique pharmacological profile, distinct from typical dopamine uptake inhibitors like cocaine, has prompted extensive structure-activity relationship (SAR) studies to delineate the structural requirements for affinity at these targets.

This technical guide provides a comprehensive overview of the SAR of this compound and its analogs, detailing the quantitative binding data, the experimental protocols used for their determination, and the key signaling pathways involved.

Quantitative Structure-Activity Relationship Data

The affinity of this compound and its analogs for the dopamine transporter (DAT), sigma-1 (σ₁), and sigma-2 (σ₂) receptors has been systematically evaluated. The following tables summarize the key quantitative data from competitive binding assays.

Table 1: Binding Affinities of Carbazole Analogs at the Dopamine Transporter (DAT) and Sigma (σ₁, σ₂) Receptors.
CompoundRXDAT Kᵢ (nM)σ₁ Kᵢ (nM)σ₂ Kᵢ (nM)
This compound (1) HH22497145
5 H3,6-di-Br3890>60001990
6 H1,3,6-tri-Br30300>6000>6000
7 H3-NO₂109--
8 H3-NH₂2400>6000>6000
9 H3,6-di-NO₂174000>6000>6000
11 PhenylpropylH263--

Binding affinities were determined using [³H]WIN 35,428 for DAT, and radiolabeled ligands for σ₁ and σ₂ receptors in rat caudate-putamen homogenates.

Table 2: Binding Affinities of Diphenylamine Analogs at the Dopamine Transporter (DAT) and Sigma (σ₁, σ₂) Receptors.
CompoundRDAT Kᵢ (nM)σ₁ Kᵢ (nM)σ₂ Kᵢ (nM)
24 H813>6000>6000
25 Phenylpropyl61.0251990

These analogs feature a diphenylamine core in place of the carbazole ring system.

The SAR data reveals several key trends:

  • Aromatic Substitution: Substitutions on the carbazole ring are generally detrimental to dopamine transporter affinity. For instance, bromo and nitro substitutions at the 3 and 6 positions significantly reduce binding potency.

  • Piperazine N-Substitution: Modification of the terminal nitrogen on the piperazine ring has a more complex effect. While many substitutions decrease affinity, the N-phenylpropyl group is well-tolerated and, in the case of the diphenylamine analog (25), leads to the highest affinity for both DAT and the σ₁ receptor within the tested series.

  • Core Structure: Replacing the rigid carbazole ring with a more flexible diphenylamine moiety can be accommodated, particularly when combined with an N-phenylpropyl group on the piperazine.

Key Experimental Methodologies

The characterization of this compound and its analogs relies on standardized neuropharmacological assays. The following are detailed protocols for the key experiments.

Dopamine Transporter (DAT) Competitive Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the dopamine transporter in brain tissue homogenates.

Materials:

  • Radioligand: [³H]WIN 35,428

  • Tissue: Rat caudate-putamen or striatum

  • Buffer: Sucrose-phosphate buffer (e.g., 2.1 mM NaH₂PO₄, 7.3 mM Na₂HPO₄·7H₂O, 320 mM sucrose, pH 7.4)

  • Non-specific binding determination: Cocaine (30 µM)

  • Instrumentation: Scintillation counter, filtration apparatus

Protocol:

  • Membrane Preparation: Homogenize fresh or frozen rat caudate-putamen in ice-cold buffer. Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and large debris. Pellet the synaptosomal membranes from the supernatant by high-speed centrifugation (e.g., 12,500 x g). Resuspend the pellet in fresh buffer.

  • Assay Setup: In test tubes, combine the membrane homogenate, a fixed concentration of [³H]WIN 35,428 (typically around 5 nM), and varying concentrations of the test compound (e.g., this compound or its analogs).

  • Non-specific Binding: Prepare a set of tubes containing a high concentration of unlabeled cocaine (30 µM) to determine non-specific binding.

  • Incubation: Incubate all tubes on ice for 2 hours.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Sigma-1 (σ₁) Receptor Competitive Binding Assay

This assay is used to determine the binding affinity of compounds for the σ₁ receptor.

Materials:

  • Radioligand: [³H]-(+)-pentazocine

  • Tissue: Guinea pig or rat brain/liver membranes

  • Non-specific binding determination: Haloperidol (e.g., 10 µM)

  • Instrumentation: Scintillation counter, filtration apparatus

Protocol:

  • Membrane Preparation: Prepare membrane homogenates from guinea pig or rat brain or liver as described for the DAT binding assay.

  • Assay Setup: Combine the membrane preparation, a fixed concentration of [³H]-(+)-pentazocine (e.g., 2.4 nM), and a range of concentrations of the test compound in assay tubes.

  • Non-specific Binding: A parallel set of tubes containing a high concentration of unlabeled haloperidol is used to define non-specific binding.

  • Incubation: Incubate the samples, typically at room temperature for a defined period (e.g., 2 hours).

  • Termination and Filtration: Rapidly filter the incubation mixture through glass fiber filters and wash with cold buffer.

  • Quantification and Analysis: Measure the radioactivity on the filters using a scintillation counter and analyze the data as described for the DAT binding assay to determine IC₅₀ and Kᵢ values.

Dopamine Uptake Inhibition Assay

This functional assay measures a compound's ability to block the reuptake of dopamine into synaptosomes.

Materials:

  • Substrate: [³H]dopamine

  • Tissue Preparation: Rat striatal synaptosomes

  • Buffer: Krebs-Ringer HEPES buffer (KRH)

  • Instrumentation: Scintillation counter, filtration apparatus

Protocol:

  • Synaptosome Preparation: Prepare synaptosomes from rat striatum as described in the binding assay protocol. Resuspend the synaptosomal pellet in KRH buffer.

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound (e.g., this compound analogs) for a short period (e.g., 10 minutes) at 37°C.

  • Uptake Initiation: Initiate dopamine uptake by adding a low concentration of [³H]dopamine.

  • Incubation: Incubate for a short period (e.g., 4 minutes) at 37°C to measure the initial rate of uptake.

  • Termination and Filtration: Stop the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Quantification and Analysis: Measure the amount of [³H]dopamine taken up by the synaptosomes using a scintillation counter. Determine the IC₅₀ for uptake inhibition and compare it to the compound's binding affinity (Kᵢ) at DAT.

Visualizing Pathways and Relationships

Sigma-1 Receptor Signaling Pathway

The σ₁ receptor is not a traditional G-protein coupled receptor but rather a ligand-operated intracellular chaperone located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated membrane (MAM). Its signaling is initiated by the dissociation from the binding immunoglobulin protein (BiP).

sigma1_pathway cluster_ER Endoplasmic Reticulum (ER) cluster_action Cellular Response BiP BiP (ER Chaperone) Sigma1_inactive σ₁ Receptor (Inactive Oligomer) Sigma1_inactive->BiP Bound in resting state Sigma1_active σ₁ Receptor (Active Monomer) Sigma1_inactive->Sigma1_active Conformational Change Ligand This compound (Antagonist) Ligand->Sigma1_inactive IP3R IP3 Receptor Ca_Modulation Modulation of Ca²⁺ Signaling IP3R->Ca_Modulation Regulates Sigma1_active->IP3R

Caption: this compound acts as an antagonist at the σ₁ receptor, influencing its chaperone function.

Experimental Workflow for SAR Determination

A systematic approach is required to establish the structure-activity relationship of a compound series like this compound's. This involves synthesis, purification, and a cascade of in vitro assays.

sar_workflow cluster_assays In Vitro Screening Cascade Start Synthesize This compound Analogs Purify Purification & Characterization Start->Purify Assay_DAT DAT Binding Assay ([³H]WIN 35,428) Purify->Assay_DAT Assay_Sigma1 σ₁ Binding Assay ([³H]-(+)-pentazocine) Purify->Assay_Sigma1 Assay_Sigma2 σ₂ Binding Assay Purify->Assay_Sigma2 Assay_Uptake DA Uptake Assay ([³H]dopamine) Assay_DAT->Assay_Uptake Functional Follow-up Analyze Data Analysis (Calculate Ki, IC₅₀) Assay_DAT->Analyze Assay_Sigma1->Analyze Assay_Sigma2->Analyze Assay_Uptake->Analyze SAR Establish SAR Analyze->SAR

Caption: The workflow for determining the structure-activity relationship of this compound analogs.

This compound SAR Logical Relationships

The quantitative data allows for the deduction of logical relationships between chemical structure and biological activity, guiding future drug design.

sar_logic cluster_mods Structural Modifications cluster_activity Impact on DAT Affinity This compound This compound Core Carbazole + Propyl-Piperazine Mod_Aromatic Aromatic Substitution (e.g., -Br, -NO₂) This compound->Mod_Aromatic Mod_Piperazine Piperazine N-Substitution (e.g., -Phenylpropyl) This compound->Mod_Piperazine Mod_Core Core Change (Carbazole -> Diphenylamine) This compound->Mod_Core Decrease Decreased Affinity Mod_Aromatic->Decrease Generally leads to Increase Maintained or Increased Affinity Mod_Piperazine->Increase Can lead to Mod_Core->Decrease Alone, leads to Mod_Core->Increase With N-Phenylpropyl, can lead to

Caption: A summary of the key structure-activity relationships for this compound analogs at DAT.

References

Rimcazole's Binding Affinity for Sigma-1 vs. Sigma-2 Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rimcazole, a carbazole derivative, has been a subject of pharmacological interest for its interaction with sigma receptors. Initially investigated as a potential antipsychotic, it is now primarily utilized as a research tool to elucidate the function of sigma receptors.[1] This technical guide provides a comprehensive overview of this compound's binding affinity for the two major sigma receptor subtypes, sigma-1 (σ1) and sigma-2 (σ2), presenting quantitative data, detailed experimental methodologies, and visual representations of key processes. Understanding the differential affinity of this compound is crucial for its application in experimental models and for the development of more selective sigma receptor ligands.

Data Presentation: Quantitative Binding Affinity of this compound

The binding affinity of this compound for sigma-1 and sigma-2 receptors has been determined through radioligand binding competition assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

CompoundReceptor SubtypeKi (nM)Selectivity (σ1/σ2)Reference
This compoundSigma-1 (σ1R)2100.31[2]
This compoundSigma-2 (σ2R)653.2-fold for σ2R[2]

Table 1: Binding affinities of this compound for Sigma-1 and Sigma-2 receptors.

The data clearly indicates that this compound possesses a higher affinity for the sigma-2 receptor, with a 3.2-fold selectivity over the sigma-1 receptor.[2] This finding is consistent with qualitative reports in the literature stating that this compound binds predominantly to sigma-2 sites.[3]

Experimental Protocols: Radioligand Binding Assays

The determination of this compound's binding affinity for sigma-1 and sigma-2 receptors is typically achieved through competitive radioligand binding assays. Below are detailed methodologies for these key experiments.

Sigma-1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the sigma-1 receptor.

Materials:

  • Radioligand: --INVALID-LINK---pentazocine, a selective sigma-1 receptor agonist.

  • Test Compound: this compound hydrochloride.

  • Membrane Preparation: Homogenates from guinea pig brain or cells expressing sigma-1 receptors (e.g., HEK293T cells).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Non-specific Binding Control: Haloperidol (10 µM) or another suitable high-affinity sigma-1 ligand.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Membrane Preparation: Guinea pig brains are homogenized in ice-cold Tris-HCl buffer. The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer to obtain a membrane preparation. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Assay Setup: The assay is performed in tubes or 96-well plates. Each reaction tube contains the membrane preparation, a fixed concentration of --INVALID-LINK---pentazocine (typically near its Kd value), and varying concentrations of this compound.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of --INVALID-LINK---pentazocine (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Sigma-2 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the sigma-2 receptor.

Materials:

  • Radioligand: [3H]-1,3-di-o-tolylguanidine ([3H]DTG), a non-selective sigma receptor ligand.

  • Masking Ligand: (+)-Pentazocine, a selective sigma-1 receptor agonist, is used to block the binding of [3H]DTG to sigma-1 receptors.

  • Test Compound: this compound hydrochloride.

  • Membrane Preparation: Homogenates from rat liver or cells expressing sigma-2 receptors.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Non-specific Binding Control: Haloperidol (10 µM) or another suitable high-affinity sigma ligand.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Membrane Preparation: Similar to the sigma-1 assay, a membrane preparation is obtained from a suitable tissue or cell line.

  • Assay Setup: Each reaction tube contains the membrane preparation, a fixed concentration of [3H]DTG, a saturating concentration of (+)-pentazocine to mask sigma-1 sites, and varying concentrations of this compound.

  • Incubation: The mixture is incubated at room temperature to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration, and the filters are washed.

  • Quantification: Radioactivity is measured by scintillation counting.

  • Data Analysis: The IC50 value for this compound is determined, and the Ki value is calculated using the Cheng-Prusoff equation.

Mandatory Visualizations

Experimental Workflow for Competitive Radioligand Binding Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_membrane Membrane Preparation (e.g., Guinea Pig Brain) mix Mix Components: Membrane + Radioligand + Competitor prep_membrane->mix prep_radioligand Prepare Radioligand (e.g., 3H-pentazocine) prep_radioligand->mix prep_competitor Prepare Competitor (this compound) prep_competitor->mix incubate Incubate to Reach Equilibrium mix->incubate filter Rapid Filtration incubate->filter wash Wash to Remove Unbound Ligand filter->wash count Scintillation Counting wash->count plot Plot Competition Curve count->plot calculate_ic50 Determine IC50 plot->calculate_ic50 calculate_ki Calculate Ki using Cheng-Prusoff Equation calculate_ic50->calculate_ki logical_relationship This compound This compound Sigma2 Sigma-2 Receptor (Ki = 65 nM) This compound->Sigma2 Higher Affinity Sigma1 Sigma-1 Receptor (Ki = 210 nM) This compound->Sigma1 Lower Affinity Effect Predominant Sigma-2 Antagonism Sigma2->Effect Sigma1->Effect

References

The Neuropharmacological Profile of Rimcazole: An In-Depth Technical Guide on its In Vivo Effects on the Central Nervous System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rimcazole is a carbazole derivative that has been investigated for its potential antipsychotic properties. While its clinical efficacy in treating schizophrenia was not established, it remains a valuable pharmacological tool for research into the central nervous system (CNS).[1][2] This technical guide provides a comprehensive overview of the in vivo effects of this compound on the CNS, with a focus on its molecular interactions, and impact on neurotransmitter systems and behavior. The information is presented to aid researchers and drug development professionals in understanding its mechanism of action and to facilitate further investigation.

Core Mechanism of Action: A Tale of Two Targets

This compound's primary mechanism of action within the CNS revolves around its interaction with two key proteins: sigma (σ) receptors and the dopamine transporter (DAT).[1][2] It acts as a competitive antagonist at sigma receptors and also binds to the dopamine transporter, influencing dopaminergic neurotransmission.[3]

Sigma Receptor Antagonism

This compound demonstrates a notable affinity for sigma receptors, acting as a competitive antagonist. This interaction is believed to be central to many of its physiological and behavioral effects. Subchronic treatment with this compound has been shown to lead to an up-regulation of sigma-binding sites in the brain, accompanied by a decrease in affinity.

Interaction with the Dopamine Transporter

In addition to its effects on sigma receptors, this compound also exhibits a high affinity for dopamine transporters. This interaction is significant as it modulates dopamine reuptake from the synaptic cleft, thereby influencing the concentration and duration of action of dopamine in the synapse. Studies with this compound analogs suggest that the interaction with the dopamine transporter is distinct from that of cocaine, with this compound and its analogs appearing to bind to a closed conformation of the transporter.

Quantitative Data on In Vivo Effects

The following tables summarize the key quantitative data regarding the in vivo effects of this compound on the central nervous system.

ParameterValueSpeciesBrain RegionMethodReference
Sigma Receptor Binding
IC₅₀ (vs. [³H]-(+)-SKF 10,047)5.0 x 10⁻⁷ MRat and Guinea PigBrainIn vitro radioligand binding assay
K_D (for [³H]-(+)-SKF 10,047)85 ± 5 nMGuinea PigBrainScatchard analysis
K_D (in presence of 5x10⁻⁷ M this compound)165 ± 35 nMGuinea PigBrainScatchard analysis
B_max (for [³H]-(+)-SKF 10,047)824 ± 27 fmole/mg proteinGuinea PigBrainScatchard analysis
B_max (in presence of 5x10⁻⁷ M this compound)892 ± 146 fmoles/mg proteinGuinea PigBrainScatchard analysis
ID₅₀ (in vivo sigma receptor blockade)6 mg/kg i.p.MiceBrainIn vivo sigma receptor binding assay
Dopamine Transporter Binding
AffinityHighNot SpecifiedNot SpecifiedNot Specified
Phencyclidine (PCP) Site Binding
IC₅₀4.3 x 10⁻⁵ MRat and Guinea PigBrainIn vitro radioligand binding assay
EffectAnimal ModelDoseRouteOutcomeReference
Neurotransmitter Levels
↑ Dopamine & DOPACMale RatsNot Specifiedi.p.Increased concentrations in the paraventricular nucleus of the hypothalamus.
↑ MHPGMale RatsNot Specifiedi.p.Increased concentrations of the norepinephrine metabolite in the paraventricular nucleus.
↑ Dopamine TurnoverRatsSubchronic treatmentNot SpecifiedIncreased DOPAC concentration and DOPAC/dopamine ratio in the nucleus accumbens.
No change in extracellular DARats3 or 10 mg/kgi.p.No significant change in nucleus accumbens dopamine concentration when administered alone.
Attenuation of Cocaine-induced DA effluxRats3 or 10 mg/kgi.p.Significantly reduced the increase in nucleus accumbens dopamine efflux stimulated by cocaine.
Hormonal Levels
↑ CorticosteroneMale RatsDose- and time-dependenti.p.Increased plasma concentrations.
Behavioral Effects
Attenuation of Cocaine-induced ConvulsionsMale Swiss Webster Mice0-60 mg/kgi.p.Pre-treatment attenuated convulsions induced by a subsequent convulsive dose of cocaine (60 mg/kg, i.p.).
Slight SedationRatsSubchronic treatmentNot SpecifiedObserved during subchronic treatment.
Attenuation of Cocaine-stimulated locomotor activityMiceNot SpecifiedNot SpecifiedDecreased cocaine-stimulated activity.
Gene Expression
Inhibition of PCP-induced hsp70Female Sprague-Dawley Rats60 mg/kgi.p.Inhibited the induction of the heat shock protein hsp70 in retrosplenial cortex neurons.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's in vivo effects.

In Vivo Sigma Receptor Binding Assay

Objective: To determine the in vivo occupancy of sigma receptors by this compound.

Animal Model: Male mice.

Protocol:

  • Mice are administered this compound intraperitoneally (i.p.) at various doses.

  • At a specified time point after drug administration, a radiolabeled sigma receptor ligand, such as [³H]-(+)-SKF 10,047, is injected intravenously (i.v.).

  • After a sufficient time for the radioligand to distribute to the brain and bind to sigma receptors, the animals are euthanized.

  • The brains are rapidly removed, and specific brain regions (e.g., whole brain or cortex) are dissected.

  • The tissue is homogenized, and the amount of radioactivity is quantified using liquid scintillation counting.

  • Non-specific binding is determined in a separate group of animals pre-treated with a high dose of a non-labeled sigma receptor ligand to saturate all sigma receptors.

  • The percentage of sigma receptor occupancy by this compound is calculated by comparing the specific binding in this compound-treated animals to that in vehicle-treated controls. The dose that produces 50% inhibition of specific binding (ID₅₀) is then determined.

In Vivo Microdialysis for Neurotransmitter Measurement

Objective: To measure extracellular levels of dopamine, its metabolites (DOPAC and HVA), and norepinephrine in specific brain regions of freely moving animals.

Animal Model: Male rats.

Protocol:

  • A guide cannula is stereotaxically implanted into the target brain region (e.g., nucleus accumbens, paraventricular nucleus of the hypothalamus) of an anesthetized rat.

  • After a recovery period, a microdialysis probe is inserted through the guide cannula.

  • The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a slow, constant flow rate.

  • Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).

  • This compound or a vehicle is administered (e.g., i.p.), and dialysate collection continues.

  • The concentrations of dopamine, DOPAC, HVA, and norepinephrine metabolites (like MHPG) in the dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry (LC-MS/MS).

Open-Field Locomotor Activity Test

Objective: To assess the effects of this compound on spontaneous locomotor activity and its interaction with psychostimulants like cocaine.

Animal Model: Mice or rats.

Protocol:

  • Animals are habituated to the testing room for at least 30 minutes before the experiment.

  • The open-field apparatus, a square arena with walls, is cleaned thoroughly between each trial.

  • Animals are administered this compound or a vehicle i.p. at specified doses.

  • After a pre-determined time, the animal is placed in the center of the open-field arena.

  • Locomotor activity is recorded for a set duration (e.g., 30-60 minutes) using an automated activity monitoring system with infrared beams or a video tracking system.

  • Parameters measured include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

  • To assess the interaction with cocaine, animals are pre-treated with this compound, followed by an injection of cocaine, and their locomotor activity is then recorded.

Cocaine-Induced Convulsions Model

Objective: To evaluate the anticonvulsant effects of this compound against seizures induced by a high dose of cocaine.

Animal Model: Male Swiss Webster mice.

Protocol:

  • Mice are pre-treated with various doses of this compound or vehicle via i.p. injection.

  • After a 15-minute pre-treatment period, a convulsive dose of cocaine (e.g., 60 mg/kg, i.p.) is administered.

  • Immediately after cocaine injection, each mouse is placed in an individual observation cage.

  • The animals are observed for the presence and severity of seizures for a specified period (e.g., 30 minutes).

  • Seizure activity is scored based on a pre-defined scale (e.g., latency to first seizure, duration of seizures, and seizure severity score).

  • The percentage of animals exhibiting seizures in each treatment group is calculated to determine the protective effect of this compound.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to the in vivo effects of this compound.

Rimcazole_Sigma_Receptor_Antagonism This compound This compound SigmaReceptor Sigma-1 Receptor This compound->SigmaReceptor Antagonizes CellularEffects Modulation of Cellular Processes SigmaReceptor->CellularEffects Blocks downstream signaling Rimcazole_Dopamine_Transporter_Interaction cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron Dopamine_synapse Dopamine DAT Dopamine Transporter (DAT) Dopamine_synapse->DAT Reuptake Dopamine_neuron Dopamine DAT->Dopamine_neuron Transport This compound This compound This compound->DAT Binds to (Closed Conformation) Rimcazole_HPA_Axis_Activation This compound This compound SigmaReceptor_PVN Sigma Receptors (PVN) This compound->SigmaReceptor_PVN Activates NoradrenergicNeurons Noradrenergic Neurons (Projecting to PVN) SigmaReceptor_PVN->NoradrenergicNeurons Activates PVN Paraventricular Nucleus (PVN) of Hypothalamus NoradrenergicNeurons->PVN Innervates CRH_Release CRH Release PVN->CRH_Release Stimulates Pituitary Pituitary Gland CRH_Release->Pituitary ACTH_Release ACTH Release Pituitary->ACTH_Release AdrenalCortex Adrenal Cortex ACTH_Release->AdrenalCortex Corticosterone_Release Corticosterone Release AdrenalCortex->Corticosterone_Release Experimental_Workflow_Cocaine_Convulsions start Start pretreatment Pre-treatment: This compound (i.p.) or Vehicle start->pretreatment wait 15 min Wait pretreatment->wait cocaine Cocaine Administration (Convulsive Dose, i.p.) wait->cocaine observe Observation for Seizures cocaine->observe end End observe->end

References

Rimcazole: An In-Depth Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive whitepaper for researchers, scientists, and drug development professionals on the experimental applications of rimcazole, detailing its pharmacological profile, experimental protocols, and mechanisms of action.

Introduction

This compound, a carbazole derivative, has transitioned from a candidate antipsychotic to a valuable experimental compound in the field of neuroscience.[1][2] Originally synthesized by Wellcome Research Laboratories in the 1980s, it failed to demonstrate efficacy in clinical trials for schizophrenia.[1][2] However, its distinct pharmacological characteristics have rendered it a powerful tool for probing the intricacies of neurochemical pathways and behavioral phenomena. This technical guide offers a detailed examination of this compound, encompassing its pharmacology, established experimental methodologies, and its role in dissecting specific neural systems.

Pharmacological Profile

The primary mechanism of action for this compound is the antagonism of sigma (σ) receptors, for which it displays a notable affinity for both σ1 and σ2 subtypes.[3] A critical aspect of its profile is its lack of selectivity, as it also binds with high affinity to the dopamine transporter (DAT). This dual activity necessitates careful consideration during experimental design and subsequent data interpretation. In contrast, its affinity for the serotonin transporter is significantly lower.

Binding Affinity Data

The binding affinities of this compound and its structural analogs have been quantified across various studies. The following table summarizes the reported inhibition constants (Ki), providing a quantitative basis for its receptor and transporter interactions.

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Dopamine Transporter (DAT) Ki (nM)Serotonin Transporter (SERT) Ki (nM)Reference
This compound97 - >6000145 - 1990224-
This compound Analog 11---44.5
This compound Analog 25High-61.0-

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound, offering a practical guide for researchers.

Radioligand Binding Assay

This protocol details a standard procedure to determine the binding affinity of this compound or other investigational compounds for sigma receptors and dopamine transporters.

  • Materials:

    • Tissue homogenates (e.g., rat cerebral cortex for sigma receptors, striatum for DAT)

    • Radioligand (e.g., --INVALID-LINK---pentazocine for σ1, [³H]DTG for σ2, [³H]WIN 35,428 for DAT)

    • This compound or other test compounds

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • 96-well glass fiber filter plates

    • Liquid scintillation counter

  • Procedure:

    • Tissue Preparation: Homogenize the specific brain region in ice-cold assay buffer. Centrifuge the homogenate, discard the supernatant, and resuspend the resulting pellet in fresh buffer.

    • Assay Setup: In a 96-well plate, combine the tissue homogenate, a fixed concentration of the appropriate radioligand, and a range of concentrations of the test compound (this compound).

    • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).

    • Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through the filter plates. Wash the filters with ice-cold buffer to eliminate unbound radioligand.

    • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

    • Data Analysis: Perform non-linear regression analysis on the resulting data to calculate the IC50 value. Convert the IC50 to the Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis

This protocol describes the application of in vivo microdialysis to monitor extracellular neurotransmitter levels, such as dopamine, in the brain of an awake, freely moving animal following the administration of this compound.

  • Materials:

    • Male Sprague-Dawley rats

    • Stereotaxic frame and surgical instruments

    • Microdialysis probes (with appropriate molecular weight cut-off)

    • Artificial cerebrospinal fluid (aCSF)

    • This compound solution for injection

    • High-performance liquid chromatography (HPLC) system with electrochemical detection

  • Procedure:

    • Surgical Implantation: Anesthetize the rat and secure it in the stereotaxic apparatus. Surgically implant a microdialysis probe into the target brain region (e.g., nucleus accumbens).

    • Recovery: Allow the animal a post-operative recovery period.

    • Experiment Initiation: On the day of the experiment, connect the microdialysis probe to a syringe pump and perfuse with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

    • Baseline Collection: Collect several baseline dialysate samples to establish a stable baseline of neurotransmitter levels.

    • Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection) and continue to collect dialysate samples at predetermined time intervals.

    • Neurochemical Analysis: Analyze the concentration of the neurotransmitter of interest in the collected dialysate samples using HPLC.

Behavioral Assays: Cocaine Interaction Paradigms

This protocol provides a framework for a behavioral experiment designed to assess the impact of this compound on cocaine-induced locomotor hyperactivity.

  • Materials:

    • Male Swiss Webster mice or Sprague-Dawley rats

    • Automated open-field activity monitoring chambers

    • This compound solution for injection

    • Cocaine solution for injection

  • Procedure:

    • Habituation: Acclimate the animals to the open-field chambers on one or more days prior to testing.

    • Testing Day: Pre-treat the animals with either a vehicle control or a specific dose of this compound (e.g., via intraperitoneal injection).

    • Drug Challenge: Following a designated pre-treatment interval (e.g., 15-30 minutes), administer either saline or a specific dose of cocaine.

    • Data Collection: Immediately place the animals into the open-field chambers and record their locomotor activity over a defined time course (e.g., 60-120 minutes).

    • Statistical Analysis: Analyze the collected locomotor activity data to compare the effects across the different treatment groups.

Signaling Pathways and Putative Mechanisms of Action

Sigma-1 Receptor Signaling Cascade

This compound functions as an antagonist at the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. The sigma-1 receptor plays a crucial role in the regulation of numerous cellular functions, including the modulation of ion channels, intracellular calcium signaling, and cell survival pathways. By blocking the sigma-1 receptor, this compound can influence these downstream cellular events.

sigma1_pathway cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Effects Sigma-1_Receptor Sigma-1_Receptor BiP BiP Sigma-1_Receptor->BiP Binds Ion_Channels Ion_Channels Sigma-1_Receptor->Ion_Channels Modulates Ca_Signaling Ca_Signaling Sigma-1_Receptor->Ca_Signaling Modulates Cell_Survival Cell_Survival Sigma-1_Receptor->Cell_Survival Modulates This compound This compound This compound->Sigma-1_Receptor Antagonizes

Caption: this compound antagonizes the sigma-1 receptor, modulating its interaction with BiP and downstream signaling pathways.

Interaction with the Dopamine Transporter

This compound's binding to the dopamine transporter (DAT) is a key component of its pharmacological profile. By inhibiting DAT, this compound blocks the reuptake of dopamine from the synapse, leading to an increase in extracellular dopamine concentrations. This mechanism is of particular importance when considering its interactions with psychostimulants such as cocaine, which also exert their effects through DAT inhibition.

Key Applications in Neuroscience Research

Probing Sigma Receptor Function

The antagonist properties of this compound at sigma receptors make it an effective pharmacological tool for elucidating the physiological and behavioral functions of these receptors. By administering this compound and observing the resulting effects, researchers can make inferences about the involvement of sigma receptors in a variety of processes, including cognition, motor function, and affect.

Deconstructing the Neurobiology of Cocaine

The dual engagement of sigma receptors and the dopamine transporter by this compound makes it a uniquely valuable compound for investigating the neurobiological underpinnings of cocaine addiction. Studies have demonstrated that this compound can mitigate certain behavioral effects of cocaine, including locomotor stimulation and convulsions. These findings have contributed to the hypothesis that the simultaneous modulation of both sigma receptors and the DAT could represent a promising therapeutic avenue for the treatment of cocaine use disorder.

cocaine_interaction Cocaine Cocaine DAT Dopamine Transporter Cocaine->DAT Blocks This compound This compound This compound->DAT Binds to Sigma1_Receptor Sigma-1 Receptor This compound->Sigma1_Receptor Antagonizes Dopamine_Reuptake Dopamine Reuptake Inhibition DAT->Dopamine_Reuptake Sigma_Modulation Sigma Receptor Antagonism Sigma1_Receptor->Sigma_Modulation Behavioral_Effects Altered Cocaine-Induced Behavioral Effects Dopamine_Reuptake->Behavioral_Effects Sigma_Modulation->Behavioral_Effects

Caption: this compound's dual action on DAT and sigma-1 receptors alters cocaine's effects.

Standardized Experimental Workflows

radioligand_workflow Start Start Prepare_Homogenates Prepare Tissue Homogenates Start->Prepare_Homogenates Incubate Incubate with Radioligand and Test Compound Prepare_Homogenates->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50/Ki) Count->Analyze End End Analyze->End

Caption: Workflow for a typical radioligand binding assay.

microdialysis_workflow Start Start Implant_Probe Implant Microdialysis Probe Start->Implant_Probe Recover Animal Recovery Implant_Probe->Recover Collect_Baseline Collect Baseline Samples Recover->Collect_Baseline Administer_Drug Administer this compound Collect_Baseline->Administer_Drug Collect_Samples Collect Post-Drug Samples Administer_Drug->Collect_Samples Analyze HPLC Analysis Collect_Samples->Analyze End End Analyze->End

Caption: Workflow for an in vivo microdialysis experiment.

Conclusion

This compound stands as a versatile and valuable research tool in the armamentarium of neuroscience. Its capacity to engage both sigma receptors and the dopamine transporter offers a singular opportunity to unravel the distinct and overlapping roles of these systems in a host of physiological and pathophysiological states. A thorough understanding of its non-selective binding profile is paramount for the design of well-controlled experiments and the accurate interpretation of the resulting data. This technical guide provides a solid foundation for investigators to leverage the unique properties of this compound in their ongoing exploration of the nervous system's complexities.

References

An In-depth Technical Guide to the Cellular and Molecular Targets of Rimcazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rimcazole, a carbazole derivative initially investigated as a novel antipsychotic, has since become a valuable pharmacological tool for elucidating complex cellular signaling pathways. Despite its limited clinical efficacy for schizophrenia, its distinct molecular interactions have positioned it as a compound of interest in various research domains, including neurobiology and oncology. This technical guide provides a comprehensive overview of the established and putative cellular and molecular targets of this compound. It details its binding affinities, explores the downstream signaling cascades it modulates, and furnishes detailed methodologies for the key experiments that have defined its pharmacological profile. The primary targets of this compound include sigma (σ) receptors, for which it acts as an antagonist, and the dopamine transporter (DAT), which it inhibits. Furthermore, emerging evidence indicates that this compound exerts influence over several critical signaling pathways, including those mediated by Hypoxia-Inducible Factor-1α (HIF-1α), the tumor suppressor protein p53, p38 Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB). This document aims to serve as a detailed resource for researchers leveraging this compound in their experimental paradigms.

Primary Molecular Targets and Binding Affinities

This compound's pharmacological activity is primarily attributed to its interaction with sigma receptors and the dopamine transporter. It is not considered a selective ligand, and its effects are often a composite of its actions at these multiple sites.[1][2][3]

Sigma (σ) Receptors

This compound is a well-established sigma receptor antagonist, exhibiting a competitive binding mode of action.[2] It displays affinity for both sigma-1 (σ₁) and sigma-2 (σ₂) subtypes.[4]

Dopamine Transporter (DAT)

This compound demonstrates a high affinity for the dopamine transporter, leading to the inhibition of dopamine reuptake. This interaction has been a key focus in the development of this compound analogs for potential therapeutic applications.

Other Receptors

This compound also interacts with the serotonin transporter, albeit with a different affinity profile compared to its other primary targets.

Table 1: Quantitative Binding Data of this compound for its Primary Targets

TargetRadioligandTissue/Cell LineSpeciesAssay TypeIC₅₀ (nM)Kᵢ (nM)pK₅₀Reference
Sigma Sites[³H]-(+)-SKF 10,047BrainRat, Guinea PigCompetitive Binding500--
Phencyclidine Sites-BrainRat, Guinea PigCompetitive Binding43,000--
Sigma-1 Receptor[³H]-(+)-pentazocine--Competitive Binding--6.9-
Sigma-1/Sigma-2 Receptors-----<10-
Dopamine Transporter (DAT)-----High Affinity-
Serotonin Transporter-------

Note: "High Affinity" is stated in the literature, but specific Kᵢ values for DAT and serotonin transporter are not consistently reported across studies.

Downstream Signaling Pathways

The interaction of this compound with its primary targets initiates a cascade of downstream signaling events, impacting various cellular processes.

Sigma-1 Receptor Antagonism and Intracellular Calcium Mobilization

As a sigma-1 receptor antagonist, this compound is implicated in the modulation of intracellular calcium (Ca²⁺) homeostasis. Sigma-1 receptors are chaperone proteins located at the mitochondria-associated endoplasmic reticulum membrane (MAM) that regulate Ca²⁺ signaling. By antagonizing these receptors, this compound can influence Ca²⁺ release from the endoplasmic reticulum, a critical event in many signaling pathways.

This compound This compound Sigma1R Sigma-1 Receptor This compound->Sigma1R Antagonism Ca_ER Ca²⁺ Release (Endoplasmic Reticulum) Sigma1R->Ca_ER Inhibition Downstream Downstream Signaling Ca_ER->Downstream

Figure 1: this compound's antagonism of the sigma-1 receptor inhibits intracellular calcium release.

Induction of Hypoxia-Inducible Factor-1α (HIF-1α)

In various cancer cell lines, this compound has been shown to elevate levels of HIF-1α protein under normoxic conditions. This effect is at least partially mediated by its antagonism of sigma-1 receptors. The induction of HIF-1α by this compound appears to contribute to its tumor-selective cell-killing effects.

Modulation of the p53 Pathway

The pro-apoptotic effects of this compound are enhanced in the presence of functional p53. While not strictly required for its cell-killing activity, p53 appears to potentiate the effects of this compound, possibly through a greater induction of HIF-1α.

Activation of the p38 MAPK Pathway

In breast cancer cells, the combination of adenovirus-mediated p53 gene therapy and this compound treatment leads to the activation of the p38 MAPK signaling pathway. This activation is associated with the pro-apoptotic effects of the combination treatment.

Involvement of the NF-κB Pathway

While direct studies on this compound's effect on the NF-κB pathway are limited, the interplay between sigma receptors, calcium signaling, and cellular stress pathways suggests a potential for indirect modulation of NF-κB activity.

This compound This compound Sigma1R Sigma-1 Receptor This compound->Sigma1R Antagonism p38MAPK p38 MAPK This compound->p38MAPK Activation (in combination with Ad.p53) HIF1a HIF-1α Sigma1R->HIF1a Induction p53 p53 p53->HIF1a Enhances Induction Apoptosis Apoptosis HIF1a->Apoptosis p38MAPK->Apoptosis

Figure 2: Key downstream signaling pathways modulated by this compound in cancer cells.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound's molecular targets.

Radioligand Binding Assay for Sigma Receptors

Objective: To determine the binding affinity (IC₅₀) of this compound for sigma receptors.

Materials:

  • Radioligand: [³H]-(+)-SKF 10,047

  • Tissue: Rat or guinea pig brain homogenates

  • Buffers: Tris-HCl buffer

  • Competitor: this compound at various concentrations

  • Non-specific binding control: High concentration of unlabeled haloperidol

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare brain homogenates in cold Tris-HCl buffer.

  • In a series of tubes, add a fixed concentration of [³H]-(+)-SKF 10,047 and varying concentrations of this compound.

  • For non-specific binding, add a high concentration of unlabeled haloperidol instead of this compound.

  • Incubate the mixture at a specified temperature for a set duration to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value of this compound by plotting the percentage of specific binding against the logarithm of this compound concentration and fitting the data to a sigmoidal dose-response curve.

cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Measurement cluster_3 Data Analysis Brain Brain Homogenate Incubate Incubate at Specific Temp/Time Brain->Incubate Radioligand [³H]-(+)-SKF 10,047 Radioligand->Incubate Rimcazole_sol This compound Solutions Rimcazole_sol->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analysis Calculate IC₅₀ Count->Analysis

Figure 3: Workflow for a competitive radioligand binding assay to determine this compound's affinity for sigma receptors.

Western Blot for HIF-1α Induction

Objective: To assess the effect of this compound on HIF-1α protein levels.

Materials:

  • Cell lines: HCT-116 or MDA MB 231 cells

  • Treatment: this compound at various concentrations

  • Lysis buffer: RIPA buffer with protease and phosphatase inhibitors

  • Antibodies: Primary antibody against HIF-1α, secondary HRP-conjugated antibody

  • SDS-PAGE gels, PVDF membranes

  • Chemiluminescence detection reagents

Procedure:

  • Culture cells to a desired confluency.

  • Treat cells with this compound for a specified time period.

  • Lyse the cells in RIPA buffer and quantify protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary anti-HIF-1α antibody.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and imaging system.

  • Normalize HIF-1α band intensity to a loading control (e.g., β-actin).

Intracellular Calcium Imaging with Fura-2 AM

Objective: To measure changes in intracellular calcium concentration in response to this compound.

Materials:

  • Cells: Adherent cells grown on coverslips

  • Dye: Fura-2 AM

  • Buffers: Hanks' Balanced Salt Solution (HBSS)

  • Stimulant/Inhibitor: this compound

  • Fluorescence microscope with dual-wavelength excitation capabilities

Procedure:

  • Load cells with Fura-2 AM in HBSS for a specified time at 37°C.

  • Wash the cells to remove extracellular dye.

  • Mount the coverslip on the microscope stage.

  • Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm.

  • Establish a baseline fluorescence ratio (340/380 nm).

  • Apply this compound to the cells and continue recording the fluorescence ratio.

  • Analyze the change in the 340/380 nm ratio over time to determine the effect of this compound on intracellular calcium levels.

NF-κB Luciferase Reporter Assay

Objective: To determine if this compound modulates NF-κB transcriptional activity.

Materials:

  • Cell line: A cell line stably or transiently expressing an NF-κB-driven luciferase reporter construct

  • Treatment: this compound, with or without an NF-κB activator (e.g., TNF-α)

  • Luciferase assay substrate

  • Luminometer

Procedure:

  • Seed the reporter cells in a multi-well plate.

  • Treat the cells with this compound for a specified pre-incubation period.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α).

  • After the stimulation period, lyse the cells.

  • Add the luciferase assay substrate to the cell lysate.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).

Co-Immunoprecipitation for p53 Interactions

Objective: To investigate if this compound affects the interaction of p53 with its binding partners.

Materials:

  • Cell line: A cell line expressing endogenous or exogenous p53

  • Treatment: this compound

  • Lysis buffer: Non-denaturing lysis buffer

  • Antibodies: Anti-p53 antibody for immunoprecipitation, antibodies against potential interacting proteins for Western blotting

  • Protein A/G agarose beads

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Treat cells with this compound.

  • Lyse the cells in a non-denaturing buffer to preserve protein-protein interactions.

  • Pre-clear the lysate with protein A/G beads.

  • Incubate the lysate with an anti-p53 antibody.

  • Add protein A/G beads to pull down the p53-antibody complex.

  • Wash the beads to remove non-specific binding.

  • Elute the protein complexes from the beads.

  • Analyze the eluates by SDS-PAGE and Western blotting using antibodies against suspected p53-interacting proteins.

Conclusion

This compound presents a multifaceted pharmacological profile, primarily acting as a sigma receptor antagonist and a dopamine transporter inhibitor. Its influence extends to critical downstream signaling pathways, including those governed by HIF-1α, p53, and p38 MAPK, highlighting its potential as a tool to probe these complex cellular networks. The experimental protocols detailed in this guide provide a foundation for the consistent and reproducible investigation of this compound's molecular interactions. Further research, particularly in defining a more comprehensive receptor binding profile and elucidating the precise molecular mechanisms of its downstream effects, will continue to refine our understanding of this versatile compound and may unveil new avenues for therapeutic intervention.

References

Rimcazole's Role in Modulating Neurotransmitter Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rimcazole, a carbazole derivative, has a multifaceted pharmacological profile primarily characterized by its potent antagonism of the sigma-1 (σ₁) receptor and its high-affinity interaction with the dopamine transporter (DAT). Initially investigated as a novel antipsychotic agent, this compound demonstrated a lack of efficacy in clinical trials for schizophrenia. Consequently, its principal application has shifted to that of a valuable experimental tool for elucidating the complex roles of sigma receptors and the dopamine transporter in neurotransmission. This technical guide provides a comprehensive overview of this compound's mechanism of action, focusing on its modulation of dopamine and sigma receptor systems. Detailed experimental protocols for key assays, quantitative binding and functional data, and visual representations of associated signaling pathways and experimental workflows are presented to facilitate further research and drug development efforts.

Introduction

This compound emerged in the 1980s as a potential antipsychotic with a novel mechanism of action, distinct from the typical D2 receptor antagonists.[1][2] Its primary molecular targets were identified as sigma receptors, for which it acts as an antagonist, and the dopamine transporter.[1][3] While its clinical development for schizophrenia was not pursued due to insufficient efficacy, this compound's unique dual action has rendered it an important pharmacological probe.[2] This guide delves into the technical details of this compound's interaction with key neurotransmitter systems, providing researchers with the necessary information to effectively utilize this compound in their investigations.

Modulation of the Dopaminergic System

This compound exhibits a significant affinity for the dopamine transporter (DAT), acting as a competitive inhibitor of dopamine uptake. This interaction, however, does not consistently translate to a typical dopaminergic stimulant effect.

Quantitative Data: Dopamine Transporter and Receptor Binding Affinities

The following table summarizes the binding affinities of this compound for the dopamine transporter and related receptors.

TargetLigandSpeciesAssay TypeKᵢ (nM)IC₅₀ (nM)Bmax (fmol/mg protein)Kᵈ (nM)Reference
Dopamine Transporter (DAT) [³H]WIN 35,428Rat StriatumRadioligand Binding224---
Sigma-1 Receptor --INVALID-LINK---SKF 10,047Rat BrainRadioligand Binding-500--
Sigma-1 Receptor --INVALID-LINK---SKF 10,047Guinea Pig BrainRadioligand Binding--824 ± 2785 ± 5
Sigma-2 Receptor [³H]DTG-Radioligand Binding145 - 1990---
Phencyclidine (PCP) Site [³H]TCPRat BrainRadioligand Binding-43,000--
Functional Effects on Dopaminergic Neurotransmission
  • Dopamine Turnover: Subchronic treatment with this compound has been shown to increase dopamine turnover in the nucleus accumbens, evidenced by elevated levels of the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) and an increased DOPAC/dopamine ratio.

  • Dopamine Release: In vivo microdialysis studies in the nucleus accumbens shell have shown that this compound alone does not significantly alter basal dopamine levels. However, pretreatment with this compound can attenuate the increase in dopamine release induced by cocaine.

  • Neuronal Firing: Electrophysiological studies on dopamine neurons in the substantia nigra have reported that this compound produces inconsistent changes in their firing rate.

Modulation of the Sigma Receptor System

This compound is a well-established sigma receptor antagonist, with a preference for the σ₁ subtype. Sigma receptors are intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface, where they modulate a variety of cellular processes, including ion channel function and intracellular calcium signaling.

Quantitative Data: Sigma Receptor Binding Affinities

Refer to the table in section 2.1 for this compound's binding affinities at sigma-1 and sigma-2 receptors.

Signaling Pathways

As a sigma-1 receptor antagonist, this compound is proposed to inhibit the chaperone activity of the receptor. The precise downstream signaling cascades modulated by this compound's interaction with sigma-1 receptors are still under investigation but are thought to involve the modulation of ion channels and intracellular calcium levels.

sigma1_signaling cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_Cytosol Cytosol Sigma1 Sigma-1 Receptor BiP BiP Sigma1->BiP Dissociates IP3R IP3 Receptor Sigma1->IP3R Chaperones BiP->Sigma1 Binds (inactive state) Ca_cyto Ca²⁺ IP3R->Ca_cyto Ca²⁺ release Ca_mito Ca²⁺ uptake This compound This compound This compound->Sigma1 Antagonizes Agonist Agonist Agonist->Sigma1 Activates Ca_cyto->Ca_mito

Figure 1: Proposed Sigma-1 Receptor Signaling Pathway and Site of this compound Antagonism.

Modulation of the Serotonergic System

This compound has been reported to bind to the serotonin transporter (SERT), though detailed quantitative data on its affinity for SERT and various serotonin receptor subtypes are limited in the available literature. This interaction suggests a potential, albeit less characterized, role for this compound in modulating serotonergic neurotransmission. Further research is required to fully elucidate the significance of this interaction.

Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptor Affinity

Objective: To determine the binding affinity (IC₅₀ and subsequently Kᵢ) of this compound for the sigma-1 receptor.

Materials:

  • Rat or guinea pig brain tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • --INVALID-LINK---SKF 10,047 (radioligand)

  • Unlabeled haloperidol (for defining non-specific binding)

  • This compound solutions of varying concentrations

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet by resuspension and centrifugation. Resuspend the final pellet in fresh buffer.

  • Binding Reaction: In test tubes, combine the membrane preparation, --INVALID-LINK---SKF 10,047 (at a concentration near its Kᵈ), and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a high concentration of unlabeled haloperidol.

  • Incubation: Incubate the reaction tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

radioligand_binding cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue Homogenize Homogenize Tissue->Homogenize Centrifuge Centrifuge Homogenize->Centrifuge Wash Wash Centrifuge->Wash Resuspend Resuspend Wash->Resuspend Membranes Membranes Resuspend->Membranes Incubate Incubate Membranes->Incubate Radioligand ³H-SKF 10,047 Radioligand->Incubate Rimcazole_conc This compound (various conc.) Rimcazole_conc->Incubate Filter Filter Incubate->Filter Count Count Filter->Count Analyze Analyze Count->Analyze IC50_Ki IC50_Ki Analyze->IC50_Ki Calculate IC₅₀ & Kᵢ

Figure 2: Experimental Workflow for a Radioligand Binding Assay.
In Vivo Microdialysis for Dopamine Release

Objective: To measure the effect of this compound on extracellular dopamine levels in the nucleus accumbens.

Materials:

  • Male Sprague-Dawley rats

  • Stereotaxic apparatus

  • Microdialysis probes

  • Guide cannula

  • Artificial cerebrospinal fluid (aCSF)

  • This compound solution

  • HPLC system with electrochemical detection

  • Fraction collector

Procedure:

  • Surgery: Anesthetize the rat and implant a guide cannula stereotaxically into the nucleus accumbens shell. Allow for a recovery period.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate. After a stabilization period, collect dialysate samples at regular intervals to establish a baseline of dopamine levels.

  • Drug Administration: Administer this compound (e.g., via intraperitoneal injection) or vehicle.

  • Sample Collection: Continue to collect dialysate samples at regular intervals for a defined period post-injection.

  • Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.

  • Data Analysis: Express the dopamine concentrations as a percentage of the baseline levels and compare the effects of this compound to the vehicle control.

microdialysis_workflow cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis Anesthesia Anesthesia Stereotaxic_Implantation Stereotaxic_Implantation Anesthesia->Stereotaxic_Implantation Implant guide cannula Probe_Insertion Probe_Insertion Perfusion_Stabilization Perfusion_Stabilization Probe_Insertion->Perfusion_Stabilization Perfuse with aCSF Baseline_Collection Baseline_Collection Perfusion_Stabilization->Baseline_Collection Collect baseline samples Drug_Administration Drug_Administration Baseline_Collection->Drug_Administration Administer this compound/Vehicle Post_Drug_Collection Post_Drug_Collection Drug_Administration->Post_Drug_Collection Collect post-injection samples HPLC_Analysis HPLC-ECD Analysis Post_Drug_Collection->HPLC_Analysis Data_Analysis Calculate % baseline change HPLC_Analysis->Data_Analysis

Figure 3: Workflow for In Vivo Microdialysis to Measure Dopamine Release.

Conclusion

This compound remains a critical tool for neuropharmacological research due to its distinct profile as a sigma receptor antagonist and dopamine transporter inhibitor. This guide has provided a detailed overview of its interactions with these neurotransmitter systems, supported by quantitative data and experimental protocols. The complex interplay between this compound's actions at sigma receptors and the dopamine transporter warrants further investigation to fully understand its behavioral and neurochemical effects. Future studies focusing on its potential modulation of the serotonergic system and the precise downstream consequences of sigma-1 receptor antagonism will undoubtedly provide deeper insights into the intricate mechanisms of neurotransmitter regulation.

References

Methodological & Application

Rimcazole In Vivo Experimental Protocols for Rodent Models: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vivo experiments using rimcazole in rodent models. This compound is a sigma-1 receptor antagonist and dopamine transporter (DAT) inhibitor, primarily utilized as an experimental tool to investigate the roles of these systems in various physiological and pathological processes.[1][2][3] This document outlines methodologies for assessing the effects of this compound on locomotor activity, its potential as a treatment for cocaine addiction through self-administration and conditioned place preference paradigms, and provides visual representations of the relevant signaling pathways.

Data Presentation

The following tables summarize quantitative data from representative in vivo studies investigating the effects of this compound in rodent models.

Table 1: Effect of this compound on Cocaine Self-Administration in Rats

This compound Dose (mg/kg, i.p.)Cocaine Dose (mg/kg/injection)Change in Max Demand (Q₀)Change in Elasticity (α)Reference
3.20.1[4]
100.1↓↓↑↑[4]
320.1↓↓↓↑↑↑
3.20.32
100.32↓↓↑↑
320.32↓↓↓↑↑↑
Note: ↓ indicates a decrease, with more arrows indicating a greater effect. ↑ indicates an increase, with more arrows indicating a greater effect. Q₀ represents the consumption at zero cost, and α represents the elasticity of demand.

Table 2: Anticonvulsant Effects of this compound Against Cocaine-Induced Seizures in Mice

Pre-treatment DrugDose (mg/kg, i.p.)Challenge DrugChallenge Dose (mg/kg, i.p.)% Protection from SeizuresReference
Vehicle-Cocaine600%
This compound10Cocaine6025%
This compound20Cocaine6050%
This compound40Cocaine6075%
This compound60Cocaine60100%

Experimental Protocols

General Preparation of this compound for In Vivo Administration

Materials:

  • This compound hydrochloride

  • Dimethyl sulfoxide (DMSO)

  • Tween-80 (Polysorbate 80)

  • Sterile 0.9% saline solution

  • Sterile vials

  • Vortex mixer

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Dissolve the required amount of this compound hydrochloride in a small volume of DMSO.

  • Add Tween-80 to the solution (typically 5-10% of the final volume) and vortex thoroughly to ensure a homogenous mixture.

  • Slowly add sterile 0.9% saline to the desired final volume while continuously vortexing to prevent precipitation.

  • The final concentration of DMSO should be kept to a minimum (ideally ≤10%) to avoid vehicle-induced effects.

  • Administer the solution via intraperitoneal (i.p.) injection.

Locomotor Activity Assessment

This protocol details the procedure for evaluating the effect of this compound on spontaneous locomotor activity in mice using an open-field test.

Apparatus:

  • Open field arena (e.g., 40 x 40 x 30 cm), typically made of non-reflective material.

  • Automated activity monitoring system with infrared beams or video tracking software.

Procedure:

  • Acclimation: Habituate the mice to the testing room for at least 60 minutes before the experiment.

  • Habituation to the Arena (Day 1):

    • Place each mouse individually into the center of the open field arena.

    • Allow the mouse to explore the arena freely for 30 minutes. This session serves to habituate the animal to the novel environment and reduce novelty-induced hyperactivity on the test day.

    • Clean the arena thoroughly with 70% ethanol between each animal to eliminate olfactory cues.

  • Drug Administration and Testing (Day 2):

    • Administer the prepared this compound solution or vehicle (control) via i.p. injection at the desired dose (e.g., 5, 10, 20 mg/kg).

    • Return the mouse to its home cage for a pre-treatment period (e.g., 15-30 minutes).

    • Place the mouse into the center of the open field arena.

    • Record locomotor activity for a period of 60 minutes using the automated system.

  • Data Analysis:

    • Analyze the recorded data for parameters such as:

      • Total distance traveled (cm)

      • Horizontal activity (number of beam breaks)

      • Vertical activity (rearing frequency)

      • Time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior)

    • Compare the data from the this compound-treated groups with the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Cocaine Self-Administration Paradigm

This protocol describes a rat model of cocaine self-administration to assess the effect of this compound on the reinforcing properties of cocaine.

Apparatus:

  • Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, a drug infusion pump, and a swivel system to allow free movement.

  • Intravenous catheterization surgical equipment.

Procedure:

  • Surgical Catheter Implantation:

    • Anesthetize the rats and surgically implant a chronic indwelling catheter into the jugular vein.

    • Allow the rats to recover for at least 5-7 days post-surgery.

  • Acquisition of Cocaine Self-Administration:

    • Train the rats to self-administer cocaine (e.g., 0.5 mg/kg/infusion) in daily 2-hour sessions.

    • A press on the active lever results in an intravenous infusion of cocaine and the presentation of a conditioned stimulus (e.g., cue light for 5 seconds).

    • A press on the inactive lever has no consequence.

    • Continue training until the rats exhibit stable responding (e.g., <15% variation in the number of infusions over three consecutive days).

  • This compound Treatment and Testing:

    • Once stable self-administration is achieved, administer this compound (e.g., 3.2, 10, 32 mg/kg, i.p.) or vehicle 15-30 minutes before the start of the self-administration session.

    • Record the number of active and inactive lever presses.

  • Data Analysis:

    • Analyze the dose-dependent effect of this compound on the number of cocaine infusions self-administered.

    • Compare the number of active versus inactive lever presses to ensure the effect is specific to drug-seeking behavior.

    • Statistical analysis (e.g., repeated measures ANOVA) should be used to compare the effects of different doses of this compound to the vehicle control.

Conditioned Place Preference (CPP)

This protocol outlines the CPP paradigm in mice to evaluate the ability of this compound to block the rewarding effects of cocaine.

Apparatus:

  • A three-chamber CPP apparatus with two larger outer chambers distinguished by distinct visual and tactile cues (e.g., different wall patterns and floor textures) and a smaller neutral center chamber.

Procedure:

  • Pre-Conditioning (Day 1):

    • Place each mouse in the central chamber and allow free access to all three chambers for 15 minutes.

    • Record the time spent in each chamber to establish baseline preference. Animals showing a strong unconditioned preference for one chamber (>80% of the time) may be excluded.

  • Conditioning (Days 2-9):

    • This phase consists of 8 days of conditioning sessions.

    • On days 2, 4, 6, and 8: Administer cocaine (e.g., 10 mg/kg, i.p.) and immediately confine the mouse to one of the outer chambers (the drug-paired chamber) for 30 minutes.

    • On days 3, 5, 7, and 9: Administer saline (i.p.) and confine the mouse to the opposite outer chamber (the vehicle-paired chamber) for 30 minutes.

    • The assignment of the drug-paired chamber should be counterbalanced across animals.

  • This compound Treatment during Conditioning:

    • To test the effect of this compound on the acquisition of CPP, administer this compound (e.g., 5, 10, 20 mg/kg, i.p.) 15-30 minutes before the cocaine injection on the drug-pairing days.

  • Post-Conditioning Test (Day 10):

    • Place the mouse in the central chamber with free access to all three chambers for 15 minutes (no drug administration).

    • Record the time spent in each of the outer chambers.

  • Data Analysis:

    • Calculate a preference score for each mouse (time spent in the drug-paired chamber minus time spent in the vehicle-paired chamber).

    • Compare the preference scores of the this compound-treated groups with the control group (cocaine + vehicle) using an appropriate statistical test (e.g., ANOVA). A significant reduction in the preference score for the drug-paired chamber in the this compound-treated groups indicates a blockade of cocaine's rewarding effects.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the putative signaling pathways modulated by this compound.

Rimcazole_Sigma1_Receptor_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane / ER Membrane cluster_intracellular Intracellular This compound This compound Sigma1_R Sigma-1 Receptor This compound->Sigma1_R Antagonizes DAT Dopamine Transporter This compound->DAT Inhibits Ion_Channels Ion Channels (Ca2+, K+) Sigma1_R->Ion_Channels Modulates ER_Stress ER Stress Response Sigma1_R->ER_Stress Regulates Dopamine Dopamine (reuptake) DAT->Dopamine Ca_Signaling Ca2+ Signaling Ion_Channels->Ca_Signaling Impacts Neuronal_Excitability Neuronal Excitability Ion_Channels->Neuronal_Excitability Alters

Caption: this compound's dual antagonism of Sigma-1 Receptors and Dopamine Transporters.

Dopamine_Transporter_Signaling cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Terminal Dopamine_ext Dopamine DAT Dopamine Transporter (DAT) Dopamine_ext->DAT Binds for reuptake Dopamine_int Dopamine (Cytosolic) DAT->Dopamine_int Transports Vesicle Synaptic Vesicle Dopamine_int->Vesicle Sequestration PKC PKC PKC->DAT Phosphorylates (Internalization/Efflux) PKA PKA PKA->DAT Phosphorylates (Internalization) CaMKII CaMKII CaMKII->DAT Phosphorylates (Efflux) This compound This compound This compound->DAT Inhibits

Caption: Regulation of the Dopamine Transporter and its inhibition by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Animal_Acclimation Rodent Acclimation (≥ 7 days) Habituation Habituation to Apparatus (e.g., Open Field, Operant Chamber) Animal_Acclimation->Habituation Rimcazole_Prep This compound Formulation (DMSO, Tween-80, Saline) Drug_Admin Vehicle or this compound Administration (i.p.) Rimcazole_Prep->Drug_Admin Habituation->Drug_Admin Behavioral_Test Behavioral Assay (Locomotor, Self-Admin, CPP) Drug_Admin->Behavioral_Test Data_Collection Automated Data Collection Behavioral_Test->Data_Collection Stats Statistical Analysis (e.g., ANOVA) Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: General workflow for in vivo rodent studies with this compound.

References

Application Notes and Protocols for Rimcazole Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration and dosage of rimcazole in mouse models. The information is compiled from peer-reviewed scientific literature and established experimental protocols. While these notes offer detailed guidance, it is imperative for researchers to conduct pilot studies to determine the optimal dosage, administration route, and vehicle for their specific experimental context, as pharmacokinetic and complete toxicity profiles for this compound in mice are not extensively documented in publicly available literature.

Overview of this compound

This compound is a carbazole derivative originally investigated as a potential antipsychotic agent.[1] It is now primarily utilized as a research tool to investigate the function of sigma receptors and their role in various physiological and pathological processes.[1] this compound acts as an antagonist of sigma-1 (σ₁) receptors and also exhibits affinity for the dopamine transporter (DAT).[2] This dual activity makes it a valuable compound for studying the interplay between these two systems in neurological and psychiatric disorders, as well as in the context of substance abuse.

Data Presentation: Quantitative Data Summary

The following tables summarize the available quantitative data on this compound administration in mice.

Table 1: Intraperitoneal (i.p.) Administration of this compound in Mice

ParameterValueSpecies/StrainContextReference
Effective Dose (ID₅₀) 6 mg/kgMiceIn vivo blockade of sigma sites
Dosage Range 0 - 60 mg/kgMale Swiss Webster MiceAttenuation of cocaine-induced convulsions
Pre-treatment Time 15 minutesMale Swiss Webster MicePrior to cocaine challenge

Table 2: Vehicle Formulation for this compound (in Rats, adaptable for Mice)

ComponentConcentration/RatioNotesReference
This compound Desired final concentration-
DMSO (Dimethyl sulfoxide) Initial solventTo dissolve this compound
Tween-80 Co-solvent/SurfactantTo aid in solubilization
Sterile Water or 0.9% NaCl DiluentTo achieve the final desired volume and concentration

Note: While this vehicle was used in rats, it provides a viable starting point for formulation development in mice. Researchers should verify the solubility and stability of their specific this compound batch in this or other appropriate vehicles and assess tolerability in a small cohort of animals.

Experimental Protocols

The following are detailed protocols for the administration of this compound in mice. These are based on established, generic procedures and should be adapted to specific experimental needs and institutional guidelines.

Intraperitoneal (i.p.) Injection Protocol

Intraperitoneal injection is a common and effective route for systemic administration of this compound in mice.

Materials:

  • This compound

  • Vehicle solution (e.g., DMSO, Tween-80, sterile saline)

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge, 5/8" length or smaller)

  • 70% Isopropyl alcohol swabs

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Preparation of this compound Solution:

    • Accurately weigh the required amount of this compound.

    • Prepare the vehicle solution. A common approach is to first dissolve the this compound in a minimal amount of DMSO, then add Tween-80, and finally dilute to the desired final volume with sterile 0.9% saline or water. The final concentration of DMSO should be kept to a minimum (ideally below 10%) to avoid toxicity.

    • Ensure the final solution is clear and free of particulates. Gentle warming and vortexing may aid in dissolution.

    • Prepare fresh on the day of the experiment.

  • Animal Preparation and Dosing:

    • Weigh the mouse to accurately calculate the injection volume based on the desired dose (mg/kg). The maximum recommended i.p. injection volume for a mouse is 10 ml/kg.

    • Gently restrain the mouse. One common method is to hold the mouse by the scruff of the neck with the thumb and forefinger of the non-dominant hand, allowing the abdomen to be exposed.

    • Position the mouse with its head tilted slightly downwards.

    • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.

    • Disinfect the injection site with a 70% alcohol swab.

  • Injection:

    • Hold the syringe with your dominant hand.

    • Insert the needle at a 30-40° angle into the peritoneal cavity. The bevel of the needle should be facing up.

    • Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or internal organ. If blood or any colored fluid appears, discard the syringe and prepare a new injection.

    • Slowly and steadily inject the this compound solution.

    • Withdraw the needle at the same angle of insertion.

  • Post-injection Monitoring:

    • Return the mouse to its cage and monitor for any immediate adverse reactions, such as distress, lethargy, or abnormal posture.

    • Continue to monitor the animal according to your experimental protocol and institutional guidelines.

Oral Administration Protocols

Oral administration can be achieved via gavage for precise dosing or through voluntary consumption in a palatable medium for a less stressful experience.

Materials:

  • This compound

  • Appropriate vehicle (e.g., water with a suspending agent like 0.5% methylcellulose)

  • Sterile water

  • Animal gavage needles (flexible or rigid, appropriate size for mice, e.g., 20-22 gauge)

  • Sterile syringes (1 mL)

  • Animal scale

  • Appropriate PPE

Procedure:

  • Preparation of this compound Suspension:

    • Prepare a homogenous suspension of this compound in the chosen vehicle. Sonication may be required to achieve a uniform suspension.

    • Prepare fresh on the day of the experiment.

  • Animal Preparation and Dosing:

    • Weigh the mouse for accurate dose calculation. The maximum recommended oral gavage volume for a mouse is 10 ml/kg.

    • Properly restrain the mouse to prevent movement and injury.

  • Gavage Administration:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • Allow the mouse to swallow the needle. Do not force the needle.

    • Once the needle is in the esophagus, gently advance it into the stomach.

    • Slowly administer the this compound suspension.

    • Carefully withdraw the gavage needle.

  • Post-administration Monitoring:

    • Observe the mouse for any signs of respiratory distress, which could indicate accidental administration into the trachea.

    • Monitor for other adverse effects as per your protocol.

This method is less stressful for the animals, particularly for chronic dosing studies.

Materials:

  • This compound

  • Gelatin

  • Non-caloric sweetener (e.g., sucralose)

  • Flavoring (e.g., fruit extract)

  • Water

  • Molding tray (e.g., 24-well plate)

  • Heating plate with magnetic stirrer

Procedure:

  • Jelly Preparation:

    • Prepare a stock solution of gelatin in water according to the manufacturer's instructions.

    • In a separate container, dissolve the sweetener and flavoring in water.

    • Calculate the total amount of this compound needed for the batch of jelly based on the desired dose per jelly portion and the number of portions.

    • Disperse the this compound in the sweetened and flavored water.

    • Gently heat and stir the gelatin solution until it is fully dissolved.

    • Combine the this compound suspension with the gelatin solution and mix thoroughly.

    • Pipette the mixture into the molding tray and allow it to set at 4°C.

  • Animal Training:

    • For several days prior to the experiment, acclimate the mice to the vehicle jelly (without this compound) to ensure they will voluntarily consume it.

  • Dosing:

    • Provide each mouse with a pre-weighed portion of the this compound-containing jelly.

    • Ensure the entire portion is consumed to confirm the correct dose has been administered.

Subcutaneous (s.c.) Injection Protocol

Materials:

  • This compound

  • Sterile vehicle

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • 70% Isopropyl alcohol swabs

  • Animal scale

  • Appropriate PPE

Procedure:

  • Preparation of this compound Solution:

    • Prepare a sterile, isotonic solution of this compound suitable for subcutaneous injection.

  • Animal Preparation and Dosing:

    • Weigh the mouse for accurate dose calculation. The recommended maximum subcutaneous injection volume per site in a mouse is 5 ml/kg.

    • Gently restrain the mouse.

  • Injection:

    • Lift a fold of loose skin over the back, between the shoulder blades.

    • Insert the needle into the base of the "tent" of skin, parallel to the body.

    • Gently aspirate to ensure a blood vessel has not been entered.

    • Inject the solution, which will form a small bleb under the skin.

    • Withdraw the needle and apply gentle pressure to the injection site if necessary.

  • Post-injection Monitoring:

    • Monitor the injection site for any signs of irritation or inflammation.

    • Observe the animal for any systemic adverse effects.

Intravenous (i.v.) Injection Protocol

Intravenous injection provides the most rapid onset of action. This procedure requires a high degree of technical skill and should only be performed by trained personnel.

Materials:

  • This compound

  • Sterile, pyrogen-free vehicle suitable for intravenous administration (e.g., sterile saline)

  • Sterile syringes (e.g., insulin syringes)

  • Sterile needles (27-30 gauge)

  • A mouse restrainer

  • Heat lamp or warming pad

  • 70% Isopropyl alcohol swabs

  • Appropriate PPE

Procedure:

  • Preparation of this compound Solution:

    • Prepare a sterile, pyrogen-free solution of this compound. The solution must be completely free of particulates. Filtration through a 0.22 µm filter is recommended.

  • Animal Preparation:

    • Weigh the mouse for accurate dose calculation. The maximum recommended bolus intravenous injection volume for a mouse is 5 ml/kg.

    • Warm the mouse's tail using a heat lamp or warming pad to dilate the lateral tail veins. Take care not to overheat the animal.

    • Place the mouse in a suitable restrainer.

  • Injection:

    • Disinfect the tail with a 70% alcohol swab.

    • Identify one of the lateral tail veins.

    • With the bevel of the needle facing up, carefully insert the needle into the vein at a shallow angle.

    • A successful cannulation is often indicated by a small flash of blood in the hub of the needle.

    • Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein, and the injection should be stopped immediately.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Post-injection Monitoring:

    • Monitor the animal closely for any immediate adverse reactions.

    • Return the mouse to its cage and continue to monitor as required by the experimental protocol.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

Rimcazole_Signaling_Pathway This compound This compound Sigma1R Sigma-1 Receptor (σ₁R) This compound->Sigma1R Antagonism DAT Dopamine Transporter (DAT) This compound->DAT Inhibition Ca_signaling Ca²⁺ Signaling Modulation Sigma1R->Ca_signaling Modulation PresynapticNeuron Presynaptic Neuron DAT->PresynapticNeuron Dopamine Reuptake Dopamine Dopamine SynapticCleft Synaptic Cleft DopamineReceptors Dopamine Receptors Dopamine->DopamineReceptors Activation PostsynapticNeuron Postsynaptic Neuron DownstreamEffects Downstream Cellular Effects (e.g., Gene Expression, Neuronal Excitability) Ca_signaling->DownstreamEffects PKC PKC MAPK MAPK PKC->MAPK MAPK->DownstreamEffects DopamineReceptors->PKC

Caption: this compound's dual mechanism of action.

Experimental_Workflow Start Start: Experimental Design Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Dose_Calculation Dose Calculation (mg/kg) Animal_Acclimation->Dose_Calculation Vehicle_Prep This compound Formulation (Vehicle Preparation) Dose_Calculation->Vehicle_Prep Administration Administration to Mice (i.p., Oral, s.c., or i.v.) Vehicle_Prep->Administration Observation Post-Administration Monitoring Administration->Observation Data_Collection Data Collection (Behavioral, Pharmacokinetic, etc.) Observation->Data_Collection Analysis Data Analysis Data_Collection->Analysis End End: Conclusion Analysis->End

Caption: General experimental workflow for this compound studies in mice.

Conclusion

This compound is a valuable pharmacological tool for in vivo studies in mice, particularly for research involving sigma receptors and the dopamine transporter. The protocols and data provided herein offer a solid foundation for designing and executing experiments. However, due to the limited availability of comprehensive pharmacokinetic and toxicity data in mice, researchers are strongly encouraged to perform preliminary studies to establish the optimal parameters for their specific research questions and to ensure the welfare of the animals. Adherence to institutional animal care and use guidelines is paramount in all experimental procedures.

References

Preparing Rimcazole Stock Solutions for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rimcazole is a carbazole derivative that functions as a sigma-1 receptor antagonist and also exhibits affinity for the dopamine transporter.[1] Initially investigated for its antipsychotic potential, it is now predominantly utilized as a research tool in in vitro and in vivo studies to investigate the role of sigma receptors in various cellular processes, including cancer cell proliferation and apoptosis.[1][2][3] This document provides detailed application notes and protocols for the preparation of this compound stock solutions for use in a variety of in vitro assays. Adherence to these guidelines will help ensure the reproducibility and accuracy of experimental results.

Chemical Properties and Solubility

PropertyValue
Chemical Name 9-[3-(cis-3,5-Dimethyl-1-piperazinyl)propyl]-9H-carbazole
Molecular Formula C21H27N3
Molecular Weight 321.46 g/mol
Appearance Solid powder
Solubility Poorly soluble in water. Soluble in DMSO.

Table 1: Chemical Properties of this compound.

Recommended Solvents for Stock Solution Preparation

For in vitro biological assays, especially those involving cell culture, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[4] It is crucial to use anhydrous, sterile-filtered DMSO to minimize contamination and ensure the stability of the compound. The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for creating serial dilutions for various in vitro assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO), sterile-filtered

  • Sterile microcentrifuge tubes or vials (amber or wrapped in foil to protect from light)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Safety Precautions: Before handling, consult the Material Safety Data Sheet (MSDS) for this compound. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle the powder in a chemical fume hood.

  • Weighing the Compound: Accurately weigh out 3.21 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

  • Adding Solvent: Add 1 mL of anhydrous, sterile-filtered DMSO to the tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If necessary, gentle warming (e.g., in a 37°C water bath) can aid dissolution.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years). Avoid repeated freeze-thaw cycles.

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the preparation of working solutions of this compound by diluting the 10 mM DMSO stock solution into cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for the cell line being used

  • Sterile microcentrifuge tubes or multi-well plates

  • Pipettes and sterile filter tips

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform intermediate dilutions to ensure accuracy. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in culture medium.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture wells is consistent across all treatments, including the vehicle control, and is at a non-toxic level (typically ≤ 0.5%).

  • Immediate Use: Prepare working solutions fresh for each experiment and use them immediately. Do not store diluted solutions in culture medium.

Application Data

The following table summarizes typical working concentrations of this compound used in in vitro assays, as reported in the scientific literature. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and assay.

Assay TypeCell Line(s)Working Concentration RangeReference
Antiproliferative AssayVarious human cancer cell lines0.1 µM - 100 µM
Apoptosis InductionMammary and prostate carcinoma cellsNot specified, but effective
Sigma-1 Receptor BindingMDA-MB-468 cell membranesIC50 of 2.7 ± 1.8 μM

Table 2: Examples of this compound Working Concentrations in In Vitro Assays.

Signaling Pathway

This compound acts as an antagonist to the sigma-1 receptor, which is often overexpressed in tumor cells and is implicated in promoting cell survival. By inhibiting the sigma-1 receptor, this compound can induce a cascade of events leading to apoptosis. The proposed signaling pathway involves an increase in intracellular calcium levels, which in turn can activate caspase-dependent apoptotic pathways. One study has also implicated the involvement of the p38 MAPK signaling pathway in this compound-induced apoptosis in breast cancer cells.

Rimcazole_Signaling_Pathway Proposed Signaling Pathway of this compound-Induced Apoptosis This compound This compound Sigma1R Sigma-1 Receptor This compound->Sigma1R Antagonism Ca_increase ↑ Intracellular Ca²⁺ Sigma1R->Ca_increase Derepression p38_MAPK p38 MAPK Activation Sigma1R->p38_MAPK Modulation Caspase_Activation Caspase Activation (e.g., Caspase-3, -9) Ca_increase->Caspase_Activation p38_MAPK->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Rimcazole_Workflow Workflow for Preparing this compound Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound Powder dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve vortex 3. Vortex to Homogenize dissolve->vortex aliquot 4. Aliquot and Store at -20°C/-80°C vortex->aliquot thaw 5. Thaw Stock Aliquot aliquot->thaw dilute 6. Serially Dilute in Culture Medium thaw->dilute treat 7. Treat Cells in Assay dilute->treat

References

Application Notes: Characterization of Rimcazole Binding to Sigma Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rimcazole, a carbazole derivative, was initially investigated as a potential antipsychotic agent.[1][2] Its mechanism of action is distinguished from typical antipsychotics by its lack of direct blockade of dopamine D2 receptors, instead exhibiting a notable affinity for sigma (σ) receptors.[1] This has positioned this compound as a valuable pharmacological tool for researchers studying the function and therapeutic potential of sigma receptors. These application notes provide a detailed overview of the use of this compound in sigma receptor binding assays, including its binding profile and protocols for its characterization.

Sigma receptors are intracellular chaperone proteins primarily located at the endoplasmic reticulum-mitochondria associated membrane.[3][4] They are classified into two main subtypes, sigma-1 (σ1R) and sigma-2 (σ2R), which are involved in a variety of cellular functions, including ion channel regulation, cellular signaling, and stress responses. This compound has been characterized as a sigma receptor antagonist and has been shown to interact with both sigma-1 and sigma-2 receptors.

Data Presentation: this compound Binding Profile

The binding affinity of this compound for sigma receptors and other molecular targets has been determined through various radioligand binding assays. The following table summarizes key quantitative data, providing a comparative view of this compound's binding characteristics.

Target ReceptorRadioligandTissue/Cell SourceAssay TypeThis compound Affinity (IC50/Ki)Reference
Sigma Sites[3H]-(+)-SKF 10,047Rat and Guinea Pig BrainCompetitive BindingIC50 = 5.0 x 10⁻⁷ M
Phencyclidine Sites[3H]-(+)-SKF 10,047Rat and Guinea Pig BrainCompetitive BindingIC50 = 4.3 x 10⁻⁵ M
Sigma SitesR(+)-[3H]3-PPPCortical HomogenatesCompetitive BindingPseudo-Hill coefficient of ~1
Sigma-1 Receptor--INVALID-LINK---pentazocineMDA-MB-468 Cell MembranesCompetitive BindingIC50 = 2.7 ± 1.8 µM
Dopamine TransporterVariousNot SpecifiedCompetitive BindingHigh Affinity
Serotonin TransporterVariousNot SpecifiedCompetitive BindingBinds
Opioid Receptors (mu, delta, kappa, epsilon)Not SpecifiedNot SpecifiedCompetitive BindingWeak effects at 1 x 10⁻⁵ M

Experimental Protocols

Detailed methodologies for characterizing the binding of this compound to sigma receptors are crucial for reproducible research. The following are standard protocols for radioligand binding assays.

Protocol 1: Competitive Radioligand Binding Assay for Sigma-1 Receptors

This protocol is designed to determine the inhibitory constant (Ki) of this compound for the sigma-1 receptor using [3H]-(+)-pentazocine, a selective sigma-1 receptor radioligand.

Materials:

  • Tissue/Cell Membranes: Guinea pig brain or liver membranes, or membranes from cells expressing sigma-1 receptors.

  • Radioligand: [3H]-(+)-pentazocine.

  • Test Compound: this compound hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Haloperidol (10 µM) or another suitable sigma receptor ligand.

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters.

  • Scintillation Counter and Scintillation Fluid.

Procedure:

  • Membrane Preparation: Homogenize tissue in ice-cold sucrose buffer (0.32 M sucrose in 10 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of approximately 100-200 µg per assay tube. Protein concentration can be determined using a Bradford protein assay.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Assay buffer, [3H]-(+)-pentazocine (at a concentration near its Kd, e.g., 3-5 nM), and membrane suspension.

    • Non-specific Binding: Assay buffer, [3H]-(+)-pentazocine, non-specific binding control (e.g., 10 µM haloperidol), and membrane suspension.

    • Competitive Binding: Assay buffer, [3H]-(+)-pentazocine, varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M), and membrane suspension.

  • Incubation: Incubate the plate at 37°C for 90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to separate bound from free radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Competitive Radioligand Binding Assay for Sigma-2 Receptors

This protocol determines the Ki of this compound for the sigma-2 receptor using [3H]-DTG, a non-selective sigma receptor ligand, in the presence of a masking agent to block sigma-1 receptor binding.

Materials:

  • Tissue/Cell Membranes: Rat liver membranes, which have a high density of sigma-2 receptors.

  • Radioligand: [3H]-1,3-di-o-tolylguanidine ([3H]-DTG).

  • Masking Agent: (+)-pentazocine to saturate sigma-1 receptors.

  • Test Compound: this compound hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Haloperidol (10 µM) or unlabeled DTG (10 µM).

  • Filtration Apparatus and Scintillation Counter .

Procedure:

  • Membrane Preparation: Follow the same procedure as described in Protocol 1.

  • Assay Setup: In a 96-well plate, prepare the following in triplicate:

    • Total Binding: Assay buffer, [3H]-DTG (at a concentration near its Kd for sigma-2 receptors, e.g., 5 nM), (+)-pentazocine (e.g., 100 nM to mask sigma-1 sites), and membrane suspension.

    • Non-specific Binding: Assay buffer, [3H]-DTG, (+)-pentazocine, non-specific binding control, and membrane suspension.

    • Competitive Binding: Assay buffer, [3H]-DTG, (+)-pentazocine, varying concentrations of this compound, and membrane suspension.

  • Incubation: Incubate the plate at room temperature for 120 minutes.

  • Filtration and Counting: Follow steps 4 and 5 from Protocol 1.

  • Data Analysis: Analyze the data as described in step 6 of Protocol 1 to determine the IC50 and Ki values of this compound for the sigma-2 receptor.

Visualizations

Sigma Receptor Signaling Pathway

Sigma receptors are intracellular chaperones that modulate a variety of signaling pathways. Upon ligand binding, they can translocate and interact with various client proteins, including ion channels and G-protein coupled receptors, to influence cellular functions such as calcium homeostasis and cell survival.

Sigma_Receptor_Signaling cluster_ER Endoplasmic Reticulum cluster_Cellular_Response Cellular Response SigmaR Sigma Receptor (inactive) BiP BiP (Binding Immunoglobulin Protein) SigmaR->BiP Bound SigmaR_Active Sigma Receptor (active) SigmaR->SigmaR_Active Conformational Change Ligand This compound (Antagonist) Ligand->SigmaR Binds IonChannel Ion Channel Modulation Ca_Homeostasis Altered Ca²⁺ Homeostasis IonChannel->Ca_Homeostasis CellSignaling Modulation of Cell Signaling Apoptosis Induction of Apoptosis (in tumor cells) CellSignaling->Apoptosis SigmaR_Active->IonChannel SigmaR_Active->CellSignaling

Caption: Sigma receptor signaling pathway.

Experimental Workflow for Competitive Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the affinity of a test compound like this compound.

Competitive_Binding_Workflow Start Start MembranePrep Membrane Preparation Start->MembranePrep AssaySetup Assay Setup (Total, Non-specific, Competitive) MembranePrep->AssaySetup Incubation Incubation AssaySetup->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting DataAnalysis Data Analysis (IC50 & Ki Determination) Counting->DataAnalysis End End DataAnalysis->End

Caption: Workflow for a competitive binding assay.

References

Application Notes: Rimcazole in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rimcazole is a carbazole derivative originally investigated as a novel antipsychotic agent.[1][2] While it showed limited efficacy in clinical trials for schizophrenia, it has become a valuable experimental tool, primarily recognized for its activity as a sigma (σ) receptor antagonist.[1][3] In addition to its effects on sigma receptors, this compound also exhibits a high affinity for dopamine transporters.[1] These properties make it a compound of interest in various cell culture models, particularly in cancer research and neuroscience, to probe cellular mechanisms and signaling pathways.

Mechanism of Action

This compound's primary mechanism of action in cell culture is the antagonism of sigma receptors, particularly the sigma-1 (σ1) subtype. Sigma receptors are transmembrane proteins, primarily located in the endoplasmic reticulum (ER), that act as chaperone proteins. They are often overexpressed in malignant tumor cells.

By antagonizing the sigma-1 receptor, this compound can trigger a cascade of events leading to cell death. Studies have shown that this compound induces a concentration- and time-dependent decrease in the viability of various tumor cell lines. This cell death is primarily apoptotic and has been shown to be caspase-dependent. One of the proposed downstream pathways involves the modulation of NF-κB activity. In some hematological cancer cell lines, this compound treatment leads to a decrease in the concentration of IκB, an inhibitor of NF-κB, suggesting a role for this pathway in this compound-induced apoptosis.

Data Presentation: Antiproliferative and Binding Activity of this compound

The following table summarizes the quantitative data on this compound's activity in various cell lines and binding assays. These values are crucial for determining the appropriate concentration range for in vitro experiments.

Assay TypeCell Line / SystemTarget / EndpointValueReference
Growth Inhibition (GI50)Mean of 23 Human Cancer Cell LinesCell Proliferation22.3 µM
Receptor Binding (IC50)Rat and Guinea Pig BrainSigma Site ([3H]-(+)-SKF 10047 binding)0.5 µM (5.0 x 10⁻⁷ M)
Receptor Binding (IC50)Rat and Guinea Pig BrainPhencyclidine (PCP) Site43 µM (4.3 x 10⁻⁵ M)
In vivo Blockade (ID50)MiceSigma Site6 mg/kg i.p.

Note: IC50/GI50 values can vary based on experimental conditions such as cell density, incubation time, and the specific assay method used.

Visualization of Pathways and Workflows

Signaling Pathway of this compound-Induced Apoptosis

G cluster_membrane Endoplasmic Reticulum Sigma1 Sigma-1 Receptor NFkB_path NF-κB Pathway Modulation (Decreased IκB) Sigma1->NFkB_path Inhibits Caspase Caspase Activation Sigma1->Caspase Inhibits This compound This compound This compound->Sigma1 Antagonizes ProSurvival Pro-Survival Signals ProSurvival->Sigma1 NFkB_path->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Workflow: Cell Viability (SRB Assay)

G cluster_workflow Cell Viability Protocol A 1. Seed Cells Plate cells in 96-well plates and allow to attach overnight. B 2. Treat with this compound Add serial dilutions of this compound to appropriate wells. A->B C 3. Incubate Incubate for desired time period (e.g., 48 hours). B->C D 4. Fix Cells Fix cells with trichloroacetic acid (TCA). C->D E 5. Stain with SRB Stain fixed cells with Sulforhodamine B dye. D->E F 6. Solubilize Dye Wash and solubilize the bound dye with Tris base. E->F G 7. Read Absorbance Measure absorbance on a microplate reader. F->G H 8. Analyze Data Calculate GI50 value from dose-response curve. G->H

Caption: Experimental workflow for assessing cell viability using the SRB assay.

Experimental Protocols

Herein are detailed methodologies for key experiments involving the use of this compound in cell culture.

Protocol 1: Cell Viability and Growth Inhibition Assay (Sulforhodamine B - SRB)

This protocol is adapted from methodologies used to assess the antiproliferative effects of sigma receptor ligands.

Objective: To determine the concentration-dependent effect of this compound on cell viability and calculate the GI50 (concentration for 50% growth inhibition).

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound dihydrochloride

  • 96-well cell culture plates

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM is recommended).

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for a defined period, typically 48 hours, at 37°C, 5% CO2.

  • Cell Fixation: Gently add 50 µL of cold TCA (10% w/v final concentration) to each well without removing the supernatant. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with water and allow them to air dry. Add 100 µL of SRB solution to each well and incubate at room temperature for 15-30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the log of the this compound concentration and use non-linear regression to determine the GI50 value.

Protocol 2: Apoptosis Assessment by Annexin V and Propidium Iodide (PI) Staining

This protocol outlines the general steps for detecting apoptosis induced by this compound, as demonstrated in studies with hematopoietic cell lines.

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.

Materials:

  • Cell line of interest

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of this compound (and a vehicle control) for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect them directly. Also, collect the supernatant as it may contain detached apoptotic cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of the provided Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples by flow cytometry within one hour of staining.

  • Analysis: Gate the cell populations to distinguish between:

    • Live cells (Annexin V-negative, PI-negative)

    • Early apoptotic cells (Annexin V-positive, PI-negative)

    • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

    • Necrotic cells (Annexin V-negative, PI-positive)

Protocol 3: Western Blot Analysis of IκB Levels

This protocol provides a framework for measuring changes in protein levels, such as IκB, after this compound treatment, as mentioned in AML studies.

Objective: To determine if this compound treatment alters the expression level of specific proteins involved in its mechanism of action.

Materials:

  • Cell line of interest

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody (e.g., anti-IκB)

  • Secondary antibody (HRP-conjugated)

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as described in previous protocols. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween-20) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-IκB) overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: If necessary, strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

  • Analysis: Quantify the band intensities using densitometry software and normalize the intensity of the target protein to the loading control.

References

Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron.[1] Its function is paramount in controlling the duration and intensity of dopamine signaling, which is involved in various physiological processes including motor control, motivation, and reward.[1][2] Consequently, DAT is a key target for a variety of therapeutic agents and drugs of abuse.[3]

Rimcazole is a compound known to interact with the dopamine transporter, exhibiting inhibitory effects on dopamine uptake.[3] In addition to its affinity for DAT, this compound also binds to sigma receptors, making it a dual-action ligand. This unique pharmacological profile makes it a valuable tool for studying the complexities of the dopaminergic system and for the development of novel therapeutics.

These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound on the dopamine transporter. The described methods include a radioligand binding assay to determine the binding affinity (Ki) of this compound for DAT and a dopamine uptake assay to measure its functional inhibitory potency (IC50).

Data Presentation

The following table summarizes the binding affinities of this compound and its analogs for the dopamine transporter (DAT) and sigma receptors (σ1 and σ2). This quantitative data is crucial for understanding the compound's potency and selectivity.

CompoundDAT Ki (nM)σ1 Ki (nM)σ2 Ki (nM)
This compound2481.82.8
Analog SH3/24142.51.6
Analog SH2/211141.92.1
Analog SH1/5711401.11.4

Data compiled from relevant research articles.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental procedures, the following diagrams are provided.

dopamine_signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_synapse Dopamine Dopamine_Vesicle->Dopamine_synapse Release DAT Dopamine Transporter (DAT) Dopamine_in_neuron Dopamine DAT->Dopamine_in_neuron Dopamine_synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_synapse->Dopamine_Receptor Binding Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction Activation This compound This compound This compound->DAT Inhibition

Dopaminergic synapse and this compound's mechanism of action.

experimental_workflow cluster_binding Radioligand Binding Assay cluster_uptake Dopamine Uptake Assay prep_membranes Prepare Cell Membranes (Expressing DAT) incubate_binding Incubate Membranes with [3H]WIN 35,428 & this compound prep_membranes->incubate_binding filter_binding Separate Bound/ Unbound Ligand incubate_binding->filter_binding measure_binding Quantify Radioactivity filter_binding->measure_binding analyze_binding Calculate Ki measure_binding->analyze_binding plate_cells Plate Cells (Expressing DAT) preincubate_uptake Pre-incubate Cells with this compound plate_cells->preincubate_uptake add_dopamine Add [3H]Dopamine preincubate_uptake->add_dopamine terminate_uptake Terminate Uptake add_dopamine->terminate_uptake measure_uptake Quantify Intracellular Radioactivity terminate_uptake->measure_uptake analyze_uptake Calculate IC50 measure_uptake->analyze_uptake

Workflow for DAT inhibition assays.

Experimental Protocols

Radioligand Binding Assay for Dopamine Transporter

This protocol describes a competitive binding assay to determine the affinity of this compound for the dopamine transporter using [3H]WIN 35,428, a well-characterized DAT ligand.

Materials:

  • HEK293 cells stably expressing human dopamine transporter (hDAT)

  • [3H]WIN 35,428 (Radioligand)

  • This compound

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Cell harvester

  • Scintillation counter

  • Scintillation fluid

Procedure:

  • Membrane Preparation:

    • Culture hDAT-expressing HEK293 cells to confluency.

    • Harvest cells and homogenize in ice-cold binding buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • 50 µL of binding buffer (for total binding) or a non-labeled DAT inhibitor like GBR 12909 (10 µM final concentration, for non-specific binding).

      • 50 µL of varying concentrations of this compound (e.g., 0.1 nM to 10 µM).

      • 50 µL of [3H]WIN 35,428 (final concentration of ~1-2 nM).

      • 100 µL of the prepared cell membrane suspension (approximately 20-50 µg of protein).

  • Incubation:

    • Incubate the plate at 4°C for 2-3 hours with gentle agitation to reach binding equilibrium.

  • Filtration:

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]WIN 35,428) using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for DAT.

[3H]Dopamine Uptake Inhibition Assay

This functional assay measures the ability of this compound to inhibit the uptake of dopamine into cells expressing the dopamine transporter.

Materials:

  • HEK293 or CHO cells stably expressing human dopamine transporter (hDAT)

  • [3H]Dopamine

  • This compound

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, 5 mM D-glucose, pH 7.4) supplemented with 0.1 mM ascorbic acid and 10 µM pargyline.

  • 96-well cell culture plates

  • Scintillation counter

  • Scintillation fluid

Procedure:

  • Cell Plating:

    • Seed the hDAT-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the cells at 37°C in a 5% CO2 incubator.

  • Assay Protocol:

    • On the day of the assay, aspirate the culture medium and wash the cells once with 200 µL of pre-warmed (37°C) uptake buffer.

    • Add 100 µL of uptake buffer containing varying concentrations of this compound (e.g., 0.1 nM to 10 µM) to the wells. For control wells (100% uptake), add buffer without this compound. For non-specific uptake, add a high concentration of a known DAT inhibitor like nomifensine (10 µM final concentration).

    • Pre-incubate the plate at 37°C for 10-20 minutes.

    • Initiate the uptake by adding 50 µL of uptake buffer containing [3H]Dopamine (final concentration of ~10-20 nM).

    • Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to ensure measurement of the initial rate of uptake.

  • Termination of Uptake:

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer.

  • Cell Lysis and Quantification:

    • Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer to each well.

    • Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of specific uptake against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of Rimcazolethe that inhibits 50% of the specific [3H]Dopamine uptake) using non-linear regression analysis.

References

Application Notes and Protocols for Studying Cocaine-Induced Convulsions in Animals Using Rimcazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of rimcazole and its analogs in preclinical studies of cocaine-induced convulsions. The protocols and data presented are intended to guide researchers in designing and interpreting experiments aimed at understanding the role of sigma receptors in cocaine's convulsant effects and in the development of potential therapeutic interventions.

Introduction

Cocaine is a widely abused psychostimulant with significant toxicity, including the induction of seizures. Understanding the neurobiological mechanisms underlying these convulsions is crucial for developing effective treatments for cocaine overdose. Research has implicated sigma (σ) receptors, in addition to the well-known dopamine transporters, as a target for cocaine's actions in the central nervous system.[1][2] this compound, a compound with affinity for both sigma receptors and dopamine transporters, and its analogs have been utilized as pharmacological tools to dissect the involvement of these targets in cocaine-induced convulsions.[3]

The primary finding from studies using these compounds is that the anticonvulsant effects against cocaine-induced seizures correlate with their affinity for sigma receptors, rather than dopamine transporters.[1] This suggests that sigma receptor antagonists may hold therapeutic potential for mitigating cocaine's toxic effects.

Data Presentation

The following tables summarize the binding affinities of this compound and its analogs for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, and the dopamine transporter (DAT), as well as their effects on cocaine-induced convulsions in mice.

Table 1: Receptor Binding Affinities (Ki, nM)

Compoundσ₁ Receptorσ₂ ReceptorDopamine Transporter (DAT)
This compound23801162Data suggests higher affinity for DAT than σ receptors
SH 3-24>10,000>10,000110
SH 2-21134155130
SH 1-571020250
LR1760.8100>10,000

Data compiled from Matsumoto et al., 2001.[1]

Table 2: In Vivo Effects on Cocaine-Induced Convulsions in Mice

CompoundDose Range (mg/kg, i.p.)Effect on Cocaine-Induced Convulsions (60 mg/kg, i.p.)Correlation with Receptor Affinity
This compoundNot explicitly defined for dose-responseIneffective at tested doses in some studies; other studies report an increase in convulsion duration.-
SH 3-240 - 60IneffectiveLow affinity for sigma receptors
SH 2-210 - 60Partial, dose-dependent protectionModerate affinity for sigma receptors
SH 1-570 - 60Full, dose-dependent protectionHigh affinity for sigma receptors
LR1760 - 60Significant protectionHigh and selective affinity for sigma receptors

Data interpretation based on Matsumoto et al., 2001.

It is important to note the conflicting findings regarding this compound's efficacy. While its analogs with higher sigma receptor affinity show clear anticonvulsant effects, this compound's own effect is not consistently reported as protective.

Experimental Protocols

Protocol 1: Evaluation of Anticonvulsant Efficacy Against Cocaine-Induced Convulsions in Mice

This protocol is adapted from studies investigating the effects of this compound analogs on cocaine-induced seizures.

1. Animals:

  • Male Swiss Webster mice are commonly used.

  • Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Allow for an acclimatization period of at least 3-5 days before the experiment.

2. Drug Preparation:

  • Cocaine Hydrochloride: Dissolve in sterile 0.9% saline. A convulsant dose of 60-75 mg/kg is typically used.

  • This compound/Analogs: Dissolve in a suitable vehicle (e.g., sterile water, saline, or a small amount of a solubilizing agent like Tween 80 if necessary, followed by dilution with saline). Doses ranging from 0 to 60 mg/kg are administered intraperitoneally (i.p.).

3. Experimental Procedure:

  • Randomly assign mice to treatment groups (vehicle control, different doses of the test compound).

  • Administer the test compound (this compound or analog) or vehicle via i.p. injection.

  • After a 15-minute pretreatment interval, administer the convulsant dose of cocaine (e.g., 60 mg/kg, i.p.).

  • Immediately after cocaine administration, place each mouse in an individual observation chamber.

  • Observe the animals continuously for a predefined period (e.g., 30 minutes) for the presence and severity of convulsions.

4. Seizure Scoring:

  • Convulsions can be scored using a standardized scale. A common method is a binary assessment (presence or absence of clonic-tonic seizures).

  • For a more detailed analysis, a rating scale such as the one described by Racine or a modified version can be used to score the severity of the seizures (e.g., from mild myoclonic jerks to full tonic-clonic convulsions with loss of posture).

5. Data Analysis:

  • The primary endpoint is typically the percentage of animals in each treatment group that are protected from convulsions.

  • Calculate the ED₅₀ (the dose that protects 50% of the animals) for the test compounds using probit analysis or other appropriate statistical methods.

  • Compare the ED₅₀ values with the receptor binding affinities (Ki values) to determine correlations.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action and the experimental workflow described in the protocol.

G cluster_0 Proposed Mechanism of Action Cocaine Cocaine SigmaR Sigma-1 Receptor Cocaine->SigmaR Agonist Action NeuronalExcitation Increased Neuronal Excitability SigmaR->NeuronalExcitation Convulsions Convulsions NeuronalExcitation->Convulsions This compound This compound/Analog (Antagonist) This compound->SigmaR Blockade

Caption: Proposed mechanism of cocaine-induced convulsions via sigma-1 receptor activation and its blockade by this compound analogs.

G cluster_1 Experimental Workflow A Animal Acclimatization (Male Swiss Webster Mice) B Random Assignment to Treatment Groups A->B C Pretreatment (i.p.) - Vehicle - this compound/Analog (0-60 mg/kg) B->C D 15 min Interval C->D E Cocaine Challenge (i.p.) (e.g., 60 mg/kg) D->E F Behavioral Observation (30 min) E->F G Seizure Scoring (% Protection / Severity) F->G H Data Analysis (ED50 Calculation, Correlation) G->H

Caption: Step-by-step experimental workflow for evaluating the anticonvulsant effects of this compound and its analogs.

References

Application Notes and Protocols for Studying Sigma Receptor Function with Rimcazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rimcazole is a carbazole derivative that has been utilized as a valuable experimental tool to investigate the function of sigma receptors.[1] Initially explored as a potential antipsychotic, it is now primarily employed in preclinical research to elucidate the roles of sigma-1 (σ₁) and sigma-2 (σ₂) receptors in various physiological and pathological processes.[1] this compound acts as an antagonist at sigma receptors, although it is important to note its lack of selectivity, as it also exhibits a high affinity for the dopamine transporter (DAT).[1][2] This characteristic necessitates careful experimental design and interpretation of results.

These application notes provide a comprehensive guide for utilizing this compound to study sigma receptor function, including its binding characteristics, relevant signaling pathways, and detailed protocols for key in vitro and in vivo experiments.

Data Presentation

Table 1: Binding Affinity of this compound at Sigma Receptors and Dopamine Transporter
Receptor/TransporterLigandKᵢ (nM)Species/TissueReference
Sigma-1 (σ₁) Receptor This compound97 - >6000Rat Brain[3]
This compound2700MDA-MB-468 cell membranes
Sigma-2 (σ₂) Receptor This compound145 - 1990Rat Brain
This compound<10-
Dopamine Transporter (DAT) This compound224Rat Caudate-Putamen
This compound-Higher affinity than for σRs

Note: Kᵢ values can vary depending on the radioligand, tissue preparation, and experimental conditions used. The data presented here are for comparative purposes.

Signaling Pathways and Experimental Workflows

Sigma-1 Receptor Signaling at the Mitochondria-Associated ER Membrane (MAM)

The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum (ER), particularly enriched at the mitochondria-associated membrane (MAM). It plays a crucial role in regulating intracellular calcium (Ca²⁺) signaling by interacting with the inositol 1,4,5-trisphosphate receptor (IP₃R).

Caption: Sigma-1 receptor signaling at the ER-mitochondrion interface.

Experimental Workflow for Characterizing this compound's Sigma Receptor Antagonism

This workflow outlines the key steps to characterize the antagonist properties of this compound at sigma receptors.

experimental_workflow A Step 1: Radioligand Binding Assays B Determine Ki of this compound for σ₁ and σ₂ receptors A->B C Step 2: Functional Assay (Calcium Flux) D Measure baseline Ca²⁺ levels in response to a σ₁ agonist C->D E Pre-incubate with this compound and measure agonist-induced Ca²⁺ flux D->E F Step 3: In Vivo Microdialysis G Measure baseline neurotransmitter levels (e.g., dopamine) F->G H Administer this compound and measure changes in neurotransmitter levels G->H

Caption: Workflow for characterizing this compound's sigma receptor activity.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Sigma-1 (σ₁) Receptors

This protocol is for determining the binding affinity (Kᵢ) of this compound for the σ₁ receptor using competitive binding with a radiolabeled ligand.

Materials:

  • Membrane Preparation: Guinea pig brain or cell lines expressing σ₁ receptors (e.g., HEK293 cells).

  • Radioligand: --INVALID-LINK---Pentazocine (a selective σ₁ receptor agonist).

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Test Compound: this compound dihydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 8.0.

  • 96-well microplates.

  • Glass fiber filters (GF/B or GF/C).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

    • 50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).

    • 50 µL of various concentrations of this compound (e.g., 0.1 nM to 100 µM).

    • 50 µL of --INVALID-LINK---Pentazocine at a concentration near its K₋ (e.g., 1-5 nM).

    • 50 µL of membrane preparation (typically 50-150 µg of protein).

  • Incubation: Incubate the plate at 37°C for 150 minutes with gentle agitation.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Protocol 2: Radioligand Binding Assay for Sigma-2 (σ₂) Receptors

This protocol determines the binding affinity of this compound for the σ₂ receptor. As there is no highly selective σ₂ radioligand, a non-selective ligand is used in the presence of a σ₁ masking agent.

Materials:

  • Membrane Preparation: Rat liver or cell lines expressing σ₂ receptors.

  • Radioligand: [³H]DTG (1,3-di-o-tolyl-guanidine), a non-selective sigma receptor ligand.

  • σ₁ Masking Agent: (+)-Pentazocine (300 nM).

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Test Compound: this compound dihydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Wash Buffer: Ice-cold 10 mM Tris-HCl, pH 8.0.

  • Other materials are the same as in Protocol 1.

Procedure:

  • Membrane Preparation: Follow the same procedure as in Protocol 1.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

    • 50 µL of assay buffer containing 300 nM (+)-Pentazocine (for total σ₂ binding) or 10 µM Haloperidol (for non-specific binding).

    • 50 µL of various concentrations of this compound.

    • 50 µL of [³H]DTG at a concentration near its K₋ for σ₂ receptors (e.g., 3-10 nM).

    • 50 µL of membrane preparation (typically 100-200 µg of protein).

  • Incubation: Incubate the plate at 25°C for 120 minutes.

  • Filtration, Washing, and Counting: Follow steps 4-6 from Protocol 1.

  • Data Analysis: Follow step 7 from Protocol 1 to determine the Kᵢ of this compound for the σ₂ receptor.

Protocol 3: Intracellular Calcium Flux Assay

This protocol measures the ability of this compound to antagonize σ₁ receptor agonist-induced increases in intracellular calcium.

Materials:

  • Cells: A cell line endogenously or recombinantly expressing the σ₁ receptor (e.g., SH-SY5Y, HEK293).

  • σ₁ Receptor Agonist: (+)-Pentazocine or PRE-084.

  • Test Compound: this compound dihydrochloride.

  • Calcium Indicator Dye: Fluo-4 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Pluronic F-127 (for dye loading).

  • Black-walled, clear-bottom 96-well microplates.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Seeding: Seed cells into a black-walled, clear-bottom 96-well plate and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in assay buffer (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127).

    • Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate at 37°C for 30-60 minutes in the dark.

    • Wash the cells twice with 100 µL of assay buffer.

    • Add 100 µL of assay buffer to each well.

  • This compound Pre-incubation: Add various concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader set to excite at ~490 nm and measure emission at ~520 nm.

    • Establish a baseline fluorescence reading for 1-2 minutes.

    • Inject the σ₁ receptor agonist (e.g., (+)-Pentazocine to a final concentration of 10 µM) into the wells.

    • Continue to record the fluorescence signal for 3-5 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data by expressing it as a percentage of the response to the agonist alone.

    • Plot the percentage of inhibition against the log concentration of this compound to determine its IC₅₀ for antagonizing the calcium response.

Protocol 4: In Vivo Microdialysis for Dopamine Measurement

This protocol is designed to assess the in vivo effect of this compound on extracellular dopamine levels in a specific brain region, such as the nucleus accumbens, which is relevant given this compound's affinity for the dopamine transporter.

Materials:

  • Animals: Adult male Sprague-Dawley or Wistar rats.

  • Surgical Equipment: Stereotaxic apparatus, anesthetic (e.g., isoflurane), microdialysis guide cannula, and probes.

  • Microdialysis System: Syringe pump, liquid switch, and fraction collector.

  • Perfusion Fluid: Artificial cerebrospinal fluid (aCSF).

  • Test Compound: this compound dihydrochloride dissolved in a suitable vehicle.

  • Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED) for dopamine analysis.

Procedure:

  • Surgical Implantation:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Implant a guide cannula targeting the desired brain region (e.g., nucleus accumbens shell).

    • Allow the animal to recover for at least 24-48 hours.

  • Microdialysis Probe Insertion:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period of at least 2 hours.

  • Baseline Sample Collection: Collect dialysate samples every 20 minutes for at least one hour to establish a stable baseline of extracellular dopamine levels.

  • This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).

  • Post-treatment Sample Collection: Continue collecting dialysate samples for at least 2-3 hours after this compound administration.

  • Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

  • Data Analysis:

    • Express the dopamine concentrations as a percentage of the average baseline concentration.

    • Plot the mean percentage change in dopamine levels over time.

    • Use appropriate statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of any changes.

Conclusion

This compound serves as a useful, albeit non-selective, tool for probing the function of sigma receptors. Its antagonist activity at these receptors, coupled with its interaction with the dopamine transporter, provides a complex pharmacological profile that can be leveraged to understand the interplay between these systems. The protocols outlined above provide a framework for researchers to characterize the effects of this compound and, by extension, to investigate the roles of sigma receptors in cellular and systemic physiology. Due to its off-target effects, it is crucial to include appropriate controls and consider the use of more selective sigma receptor ligands to confirm findings attributed to sigma receptor modulation.

References

Troubleshooting & Optimization

Rimcazole Technical Support Center: Troubleshooting Solubility for Experimental Success

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues related to Rimcazole. The following information, presented in a question-and-answer format, addresses common challenges encountered during experimental workflows and offers detailed protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing precipitation after adding my this compound stock solution to my aqueous cell culture medium. What is causing this and how can I prevent it?

A1: This is a common issue known as "solvent shock." this compound, particularly in its free base form, has low aqueous solubility. When a concentrated stock solution, typically prepared in an organic solvent like DMSO, is rapidly diluted into an aqueous medium, the abrupt change in solvent polarity can cause the compound to precipitate out of solution.

Troubleshooting Steps:

  • Slow, Dropwise Addition: Add the this compound stock solution to your pre-warmed (37°C) cell culture medium drop by drop while gently vortexing or swirling the medium. This gradual introduction allows for better dispersion and can prevent localized high concentrations that lead to precipitation.

  • Intermediate Dilution: Prepare an intermediate dilution of your this compound stock in a small volume of serum-free medium or a suitable buffer (e.g., PBS). Then, add this intermediate dilution to the final volume of your complete cell culture medium.

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is as low as possible, ideally ≤ 0.5%, to minimize solvent-induced cytotoxicity and precipitation. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.

  • Consider the Salt Form: If you are using the free base of this compound, consider switching to a salt form, such as this compound dihydrochloride, which generally exhibits higher aqueous solubility.[1][2]

Q2: What are the recommended solvents for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound due to its excellent solubilizing capacity for many organic compounds.

Q3: What is the maximum solubility of this compound in common laboratory solvents?

A3: The solubility of this compound can vary depending on whether it is the free base or a salt form. The dihydrochloride salt is more soluble in aqueous solutions. Below is a summary of available solubility data.

Quantitative Solubility Data

Compound FormSolventSolubilityMolar ConcentrationNotes
This compound DihydrochlorideDMSO12.5 mg/mL[3]31.70 mM[3]Hygroscopic DMSO can impact solubility; use freshly opened solvent. Warming and sonication may be required.[3]
This compound DihydrochlorideWater< 0.1 mg/mLInsoluble
This compoundWater3.94 mg/mL10 mMThis value may refer to the free base, highlighting the significant difference in solubility compared to the dihydrochloride salt in water.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Dihydrochloride Stock Solution in DMSO

Materials:

  • This compound dihydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound dihydrochloride powder using a calibrated analytical balance in a chemical fume hood. For 1 mL of a 10 mM stock solution, you will need approximately 3.94 mg.

  • Solvent Addition: In a sterile amber vial, add the appropriate volume of anhydrous DMSO to the weighed this compound dihydrochloride powder.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, use a water bath sonicator for 10-15 minutes. Gentle warming to 37-60°C can also aid dissolution. Visually inspect the solution to ensure no particulates are present.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Protocol 2: Preparation of a this compound Working Solution for Cell Culture Experiments

Materials:

  • 10 mM this compound dihydrochloride stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes or flasks

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate Dilution: Determine the volume of the stock solution required to achieve the desired final concentration in your experiment. For example, to prepare 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock solution.

  • Dilution (to prevent precipitation):

    • Add the calculated volume of the this compound stock solution (10 µL in the example) dropwise into the pre-warmed cell culture medium (10 mL) while gently swirling the flask.

    • This will result in a final DMSO concentration of 0.1%.

  • Mixing and Use: Gently mix the final working solution by inverting the tube or flask several times. Use the freshly prepared working solution for your cell culture experiments immediately.

  • Vehicle Control: Always prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium.

Visualizing Experimental Workflows and Signaling Pathways

To further aid in experimental design and understanding, the following diagrams illustrate key processes and pathways related to this compound.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_control Experimental Controls weigh Weigh this compound (Dihydrochloride Salt) add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C / -80°C dissolve->store thaw Thaw Stock Solution Aliquot store->thaw dilute Add Stock Dropwise to Medium with Swirling thaw->dilute prewarm Pre-warm Cell Culture Medium (37°C) prewarm->dilute use Use Immediately in Experiment dilute->use vehicle Prepare Vehicle Control (Medium + DMSO)

Experimental workflow for preparing this compound solutions.

G This compound This compound sigma1r Sigma-1 Receptor (σ1R) (ER Membrane) This compound->sigma1r Antagonist bip BiP/GRP78 sigma1r->bip Dissociation upon Ligand Binding ip3r IP3 Receptor sigma1r->ip3r Modulation ca_release Ca²⁺ Release from ER ip3r->ca_release downstream Downstream Signaling (e.g., Kinase Cascades) ca_release->downstream

This compound's antagonistic action on the Sigma-1 Receptor signaling pathway.

G cluster_synapse Dopaminergic Synapse dopamine_synaptic Dopamine (Synaptic Cleft) dat Dopamine Transporter (DAT) dopamine_synaptic->dat dopamine_presynaptic Dopamine (Presynaptic Neuron) dat->dopamine_presynaptic Reuptake na_cl_in 2Na⁺ / Cl⁻ (Cotransport) na_cl_in->dat This compound This compound This compound->dat Inhibition

This compound's inhibitory effect on the Dopamine Transporter (DAT).

References

Technical Support Center: Optimizing Rimcazole for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Rimcazole in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a carbazole derivative primarily used as an experimental tool in biomedical research.[1][2] Its main mechanism of action is as an antagonist of the sigma-1 receptor (σ1R), an intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface.[1][2][3] While it is often used for its sigma receptor activity, it's important to note that this compound is not entirely selective and also has a high affinity for the dopamine transporter, which can lead to off-target effects.

Q2: What is a typical starting concentration range for this compound in cell culture?

A2: Based on data from broad screenings against multiple cell lines, a starting concentration range of 1 µM to 100 µM is advisable. For initial range-finding experiments, using wide logarithmic dilutions (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) is recommended to efficiently identify the active concentration window for your specific cell line and assay.

Q3: My cells show high levels of death even at low concentrations of this compound. What could be the cause?

A3: High cytotoxicity can stem from several factors:

  • Solvent Toxicity: Most small molecules, including this compound, are dissolved in solvents like DMSO. Ensure the final concentration of DMSO in your culture medium is non-toxic for your specific cell line, typically below 0.5%, and ideally below 0.1%. Always include a vehicle control (media with the same DMSO concentration as your highest drug concentration) in your experimental setup.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. Your cell line may be particularly sensitive to sigma-1 receptor antagonism or off-target effects of this compound.

  • Compound Purity/Stability: Ensure the compound is of high purity and has been stored correctly to prevent degradation.

Q4: I am not observing any effect with this compound treatment. What should I do?

A4: If this compound is not producing the expected effect, consider the following:

  • Concentration Too Low: The concentrations used may be below the effective range for your cell line. Refer to the data table below for reported effective concentrations in other lines and consider performing a dose-response experiment up to 100 µM.

  • Low Target Expression: Your cell line may express low levels of the sigma-1 receptor. You can verify target expression using methods like qPCR or western blotting.

  • Compound Inactivity: The compound may have degraded due to improper storage or repeated freeze-thaw cycles. It is recommended to use freshly prepared dilutions from a properly stored stock solution.

  • Assay Endpoint/Timing: The selected time point for your assay may be too early or too late to observe the desired effect. A time-course experiment is recommended to determine the optimal incubation period.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Possible Cause Suggested Solution
High variability between replicate wells 1. Inconsistent Cell Seeding: Uneven cell distribution across the plate. 2. Pipetting Errors: Inaccurate dispensing of compound or reagents. 3. "Edge Effect": Evaporation from wells on the plate's perimeter.1. Ensure a homogenous single-cell suspension before plating. 2. Use calibrated pipettes and be consistent with technique. 3. Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or PBS instead.
Precipitation of this compound in media 1. Poor Aqueous Solubility: The concentration exceeds the solubility limit of the compound in the culture medium. 2. Incorrect Solvent Use: The initial stock solution was not properly dissolved.1. Lower the final concentration of this compound. 2. Ensure the DMSO stock is fully dissolved before diluting into the aqueous culture medium. Prepare dilutions fresh for each experiment.
Observed effect does not match expected on-target effect 1. Off-Target Effects: this compound may be acting on other proteins, such as the dopamine transporter. 2. Cellular Context: The signaling pathway may operate differently in your specific cell model.1. Use a structurally different sigma-1 receptor antagonist to see if the phenotype is replicated. 2. Perform a rescue experiment by overexpressing the sigma-1 receptor.

Quantitative Data Summary

The following table summarizes the activity of this compound across a panel of 23 human cancer cell lines from a study using a Sulforhodamine B (SRB) assay after 48 hours of treatment. This data can help guide the selection of an appropriate concentration range for your experiments.

Cell LineCancer TypeGI₅₀ (µM)¹TGI (µM)²LC₅₀ (µM)³
BT549 Breast20.370.3>100
HS578T Breast22.865.8>100
MCF7 Breast28.574.9>100
MDAMB231 Breast20.860.1>100
MDAMB435 Breast19.855.4>100
IGROV1 Ovarian24.372.8>100
OVCAR3 Ovarian25.169.5>100
OVCAR4 Ovarian21.963.7>100
OVCAR5 Ovarian23.971.2>100
OVCAR8 Ovarian23.468.1>100
SKOV3 Ovarian24.773.5>100
A498 Renal26.278.4>100
CAKI1 Renal25.876.1>100
SN12C Renal24.170.9>100
UO31 Renal27.380.2>100
ASPC1 Pancreatic18.959.8>100
MIAPACA2 Pancreatic19.562.3>100
PANC1 Pancreatic21.366.4>100
SUIT2 Pancreatic20.764.7>100
MALME3M Melanoma17.554.1>100
SKMEL28 Melanoma18.257.9>100
A549 Lung22.167.3>100
PC3 Prostate23.670.1>100
Mean 22.3 67.4 >100

Data sourced from a study on various sigma ligands in human cancer cell lines. ¹GI₅₀ (Growth Inhibition 50): Concentration causing a 50% reduction in net cell growth. ²TGI (Total Growth Inhibition): Concentration causing zero net cell growth. ³LC₅₀ (Lethal Concentration 50): Concentration causing a 50% reduction in the initial cell count.

Visualized Workflows and Pathways

experimental_workflow cluster_prep Phase 1: Preparation cluster_range Phase 2: Range-Finding cluster_dose Phase 3: Dose-Response cluster_result Phase 4: Outcome prep_stock Prepare 10 mM this compound Stock in DMSO seed_cells Seed Cells in Microplate (e.g., 96-well) serial_dilution Prepare Broad Serial Dilutions (e.g., 0.1 µM to 100 µM) seed_cells->serial_dilution treat_cells_range Treat Cells for 24-72h (Include Vehicle Control) serial_dilution->treat_cells_range viability_assay_range Perform Cell Viability Assay (e.g., MTT, MTS) treat_cells_range->viability_assay_range narrow_dilution Prepare Narrow Dilutions (8-12 points around estimated IC₅₀) viability_assay_range->narrow_dilution treat_cells_dose Treat Cells with Refined Doses narrow_dilution->treat_cells_dose viability_assay_dose Perform Viability Assay treat_cells_dose->viability_assay_dose calc_ic50 Calculate IC₅₀/GI₅₀ Value viability_assay_dose->calc_ic50 optimal_conc Optimal Concentration Determined calc_ic50->optimal_conc

Caption: Workflow for determining the optimal this compound concentration.

signaling_pathway cluster_er Endoplasmic Reticulum cluster_mito Mitochondria / Cytosol This compound This compound sigma1r Sigma-1 Receptor (σ1R) This compound->sigma1r Antagonizes er_stress Modulation of ER Stress sigma1r->er_stress ca_flux Calcium Signaling (IP3R Regulation) sigma1r->ca_flux bax Pro-apoptotic Bax/Bak er_stress->bax Promotes bcl2 Anti-apoptotic Bcl-2 family ca_flux->bcl2 Inhibits bcl2->bax Inhibits caspase Caspase Activation bax->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Simplified this compound-σ1R signaling pathway leading to apoptosis.

troubleshooting_tree start Start: No cellular effect observed q_conc Is concentration range appropriate (e.g., up to 100 µM)? start->q_conc a_conc_no Action: Increase concentration range. Perform broad dose-response. q_conc->a_conc_no No a_conc_yes Concentration is likely sufficient q_conc->a_conc_yes Yes q_target Does the cell line express Sigma-1 Receptor? a_conc_yes->q_target a_target_no Action: 1. Verify target expression (qPCR/WB). 2. Choose a different cell line. q_target->a_target_no No / Unknown a_target_yes Target expression is confirmed q_target->a_target_yes Yes q_compound Is the this compound stock solution fresh and properly stored? a_target_yes->q_compound a_compound_no Action: Prepare fresh stock solution and dilutions. Avoid freeze-thaw. q_compound->a_compound_no No a_compound_yes Compound integrity is likely good q_compound->a_compound_yes Yes q_assay Is the assay time-point and endpoint appropriate? a_compound_yes->q_assay a_assay_no Action: Perform a time-course experiment to find the optimal time point. q_assay->a_assay_no No a_assay_yes Consider other factors: off-target effects, cell line resistance. q_assay->a_assay_yes Yes

Caption: Troubleshooting decision tree for a lack of this compound effect.

Experimental Protocols

Protocol 1: Determining the GI₅₀ of this compound using an MTT Assay

This protocol provides a general framework for determining the concentration of this compound that inhibits 50% of cell growth.

Materials:

  • This compound hydrochloride (powder)

  • Anhydrous DMSO

  • Cell line of interest

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Sterile 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (570 nm absorbance)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Vortex thoroughly to ensure it is fully dissolved.

    • Aliquot into small volumes and store at -20°C or -80°C to avoid freeze-thaw cycles.

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Dilute cells in complete culture medium to the desired seeding density (typically 5,000-10,000 cells per well, determined empirically for your cell line's growth rate).

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Dilution and Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your 10 mM stock. For a dose-response experiment, an 8-point curve with 3-fold dilutions starting from 100 µM is a good starting point.

    • Important: Prepare 2X the final desired concentration in the media, as you will be adding 100 µL to the 100 µL of media already in the wells.

    • Include a "vehicle control" (media with the highest concentration of DMSO used) and a "no treatment" control (media only).

    • Carefully remove the old media from the cells and add 100 µL of the appropriate this compound dilution or control solution to each well.

  • Incubation:

    • Return the plate to the incubator for the desired treatment period (typically 48 or 72 hours).

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium without disturbing the formazan crystals.

    • Add 150 µL of MTT Solubilization Solution to each well.

    • Place the plate on a shaker for 10-15 minutes to fully dissolve the crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Normalize the absorbance values of the treated wells to the vehicle control wells (representing 100% viability).

    • Plot the normalized viability (%) against the logarithm of the this compound concentration.

    • Use non-linear regression (log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the GI₅₀/IC₅₀ value.

References

Technical Support Center: Investigating Rimcazole's Off-Target Effects on Dopamine Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Rimcazole, particularly concerning its interaction with dopamine receptors and the dopamine transporter.

Frequently Asked Questions (FAQs)

Q1: What is the primary pharmacological profile of this compound?

This compound is primarily characterized as a sigma (σ) receptor antagonist.[1][2] However, it also exhibits high affinity for the dopamine transporter (DAT), acting as a dopamine reuptake inhibitor.[1][2][3] It was initially explored as a novel antipsychotic, but clinical trials for schizophrenia were unsuccessful. Consequently, it is now predominantly used as a research tool to investigate the roles of sigma receptors and the dopamine transporter.

Q2: What are the known off-target effects of this compound related to the dopaminergic system?

The most significant off-target effect of this compound within the dopaminergic system is its high-affinity binding to the dopamine transporter (DAT), which can confound studies aimed at understanding its effects on dopamine receptors. While its primary action is on sigma receptors, its inhibition of dopamine reuptake can lead to an increase in extracellular dopamine levels, indirectly modulating dopamine receptor activity. Some studies suggest that subchronic treatment with this compound can increase dopamine turnover in specific brain regions like the nucleus accumbens.

Q3: Are there specific binding affinity (Ki) values for this compound at the different dopamine receptor subtypes (D1-D5)?

Currently, there is a lack of specific, quantitative binding data (Ki or IC50 values) for this compound at the individual dopamine receptor subtypes (D1, D2, D3, D4, and D5) in publicly available literature. The existing research predominantly focuses on its high affinity for the sigma receptors and the dopamine transporter. To definitively assess its direct interaction with dopamine receptor subtypes, researchers would need to perform competitive radioligand binding assays using membranes from cells expressing each individual dopamine receptor subtype.

Q4: How can I experimentally distinguish between this compound's effects on the dopamine transporter (DAT) versus dopamine receptors?

This is a critical experimental challenge. A multi-pronged approach is recommended:

  • Comparative Binding Assays: Perform radioligand binding assays using cell lines that individually express either the dopamine transporter or a specific dopamine receptor subtype. This will allow for the direct measurement of this compound's affinity for each target in isolation.

  • Functional Assays in Null Backgrounds: Utilize cell lines that do not express the dopamine transporter but do express the dopamine receptor subtype of interest (and vice versa) to isolate the functional consequences of this compound's binding to each target.

  • Use of Selective Blockers: In experimental systems expressing both DAT and dopamine receptors, use a highly selective DAT inhibitor (that has no affinity for sigma or dopamine receptors) as a control to block the transporter-mediated effects of this compound. Any remaining effects can then be more confidently attributed to its interaction with other targets, such as sigma receptors or potentially dopamine receptors.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent results in dopamine uptake inhibition assays with this compound. This compound's primary binding to sigma receptors might be influencing the assay indirectly.Ensure the use of a highly specific radioligand for the dopamine transporter. Consider using a control compound that is a pure dopamine reuptake inhibitor to establish a baseline.
Unexpected changes in cAMP levels in cells treated with this compound. This could be an indirect effect of increased extracellular dopamine due to DAT inhibition, which then acts on D1-like (stimulatory) or D2-like (inhibitory) receptors. It could also be a direct, yet uncharacterized, effect on dopamine receptors.Use a selective dopamine receptor antagonist to block the receptor-mediated signaling and isolate the effects of DAT inhibition. Perform the experiment in cell lines expressing only the dopamine receptor of interest and lacking the dopamine transporter.
Difficulty replicating in vivo behavioral effects of this compound. The complex interplay between sigma receptor antagonism and dopamine reuptake inhibition can lead to variable behavioral outcomes depending on the animal model and experimental conditions.Carefully control for the basal dopamine tone in the experimental animals. Consider co-administration with a selective sigma receptor agonist to competitively block this compound's primary target and isolate its dopaminergic effects.
High non-specific binding in radioligand binding assays. This compound is a lipophilic molecule, which can lead to increased non-specific binding to cell membranes and filter plates.Optimize the assay buffer with additives like bovine serum albumin (BSA). Ensure thorough and rapid washing steps with ice-cold buffer. Consider using a different radioligand with a better signal-to-noise ratio.

Data Presentation

Target Reported Affinity (Ki or IC50) Reference
Sigma-1 (σ1) Receptor High Affinity (nM range)
Sigma-2 (σ2) Receptor Moderate to High Affinity
Dopamine Transporter (DAT) High Affinity
Dopamine D1 Receptor Data Not Available
Dopamine D2 Receptor Data Not Available
Dopamine D3 Receptor Data Not Available
Dopamine D4 Receptor Data Not Available
Dopamine D5 Receptor Data Not Available

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay to Determine this compound's Affinity for the Dopamine Transporter (DAT)

This protocol is designed to determine the inhibition constant (Ki) of this compound for the dopamine transporter.

Materials:

  • Cell membranes from a stable cell line expressing the human dopamine transporter (e.g., HEK293-DAT).

  • Radioligand: [³H]-WIN 35,428 (a high-affinity DAT ligand).

  • Non-specific binding control: A high concentration of a potent DAT inhibitor (e.g., 10 µM GBR 12909).

  • This compound stock solution.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Plate Setup: Prepare a 96-well plate with triplicate wells for total binding, non-specific binding, and a range of this compound concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

  • Reagent Addition:

    • Total Binding: Add assay buffer, [³H]-WIN 35,428 (at a concentration near its Kd), and cell membranes.

    • Non-specific Binding: Add assay buffer, [³H]-WIN 35,428, non-specific binding control, and cell membranes.

    • Competition: Add assay buffer, [³H]-WIN 35,428, the corresponding concentration of this compound, and cell membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding (CPM) - Non-specific binding (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay to Assess this compound's Effect on Dopamine Receptor-Mediated cAMP Signaling

This protocol can be adapted to study either D1-like (Gs-coupled, cAMP increase) or D2-like (Gi-coupled, cAMP decrease) dopamine receptors. This example focuses on the D1 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D1 receptor.

  • Dopamine (as a reference agonist).

  • This compound stock solution.

  • cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).

  • Cell culture medium and supplements.

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed the D1-HEK293 cells in a 96-well plate and grow to 80-90% confluency.

  • Compound Treatment:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with different concentrations of this compound for a defined period (e.g., 15-30 minutes).

    • Add a sub-maximal concentration of dopamine to stimulate the D1 receptors. Include control wells with only dopamine and vehicle-treated cells.

  • cAMP Measurement: After the dopamine stimulation period (e.g., 10-15 minutes), lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Normalize the cAMP levels to the vehicle control.

    • Plot the cAMP response against the concentration of this compound in the presence of a fixed concentration of dopamine.

    • Analyze the data to determine if this compound potentiates or inhibits the dopamine-induced cAMP response. A rightward shift in the dopamine dose-response curve in the presence of this compound would suggest competitive antagonism.

Visualizations

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (cAMP) prep Prepare Cell Membranes (DAT or DR Subtype) plate Plate Setup (Total, NSB, Competition) prep->plate incubate Incubate with Radioligand & this compound plate->incubate filter Filter & Wash incubate->filter count Scintillation Counting filter->count analyze_bind Data Analysis (IC50 -> Ki) count->analyze_bind end End Characterization analyze_bind->end seed Seed D1/D2 Expressing Cells treat Pre-incubate with this compound seed->treat stimulate Stimulate with Dopamine treat->stimulate measure Measure cAMP Levels stimulate->measure analyze_func Data Analysis (Dose-Response Shift) measure->analyze_func analyze_func->end start Start Experiment start->prep start->seed signaling_pathway cluster_membrane Cell Membrane D1R D1 Receptor Gs Gs D1R->Gs Activates D2R D2 Receptor Gi Gi D2R->Gi Activates DAT Dopamine Transporter AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Dopamine_ext Extracellular Dopamine Dopamine_ext->D1R Dopamine_ext->D2R This compound This compound This compound->DAT Inhibits Gs->AC Stimulates Gi->AC Inhibits Response_dec Cellular Response (Decreased Activity) Gi->Response_dec PKA PKA cAMP->PKA Activates Response_inc Cellular Response (Increased Activity) PKA->Response_inc troubleshooting_logic start Unexpected Experimental Result with this compound q1 Is the effect related to dopamine signaling? start->q1 direct Possible Direct Effect on Dopamine Receptors q1->direct Uncertain indirect Indirect Effect via DAT Inhibition q1->indirect Likely sigma_effect Consider Sigma Receptor Mediated Effects q1->sigma_effect Possible test_direct Test in DAT-null cell line expressing the DR subtype direct->test_direct test_indirect Use selective DAT blocker as a control indirect->test_indirect end Clarified Mechanism test_direct->end test_indirect->end test_sigma Use selective sigma agonist/antagonist as controls sigma_effect->test_sigma test_sigma->end no No yes Yes

References

Rimcazole Experiments: Technical Support Center for Interpreting Unexpected Results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in interpreting unexpected results during experiments involving Rimcazole. This compound is a sigma receptor antagonist that also exhibits a notable affinity for the dopamine transporter (DAT), a dual-action mechanism that can lead to complex and sometimes unexpected experimental outcomes.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is primarily known as a sigma receptor antagonist.[1] However, it is not highly selective and also binds with moderate affinity to the dopamine transporter (DAT), acting as a dopamine reuptake inhibitor.[2][3] This dual-target profile is crucial when interpreting experimental data.

Q2: Why did this compound fail in clinical trials for schizophrenia?

A2: Despite its initial development as a novel antipsychotic, clinical trials demonstrated a lack of efficacy for this compound in treating patients with schizophrenia. This is a critical piece of information for researchers, as it suggests that sigma receptor antagonism alone may not be a sufficient therapeutic strategy for schizophrenia.

Q3: What are the known off-target effects of this compound?

A3: The most significant off-target effect of this compound is its interaction with the dopamine transporter (DAT). This can lead to alterations in dopamine signaling, which may confound experiments aimed at studying its effects on sigma receptors. Unexpected results related to dopaminergic pathways should be considered in light of this off-target activity.

Q4: Has this compound been investigated for other therapeutic uses?

A4: Yes, this compound has been explored as a potential anti-cancer agent. However, a Phase I clinical trial for this indication was terminated due to the occurrence of seizures in healthy volunteers. This unexpected toxicity highlights the need for careful dose-response studies and safety monitoring in any in vivo experiments.

Troubleshooting Guide for Unexpected Experimental Results

Encountering unexpected results is a common aspect of scientific research. This guide provides a structured approach to troubleshooting when your experiments with this compound do not go as planned.

Unexpected Finding 1: Discrepancy in Binding Affinity (Kᵢ) Values

Problem: Your calculated Kᵢ value for this compound's binding to sigma receptors or the dopamine transporter differs significantly from published values.

Possible Causes & Troubleshooting Steps:

  • Experimental Conditions: Variations in buffer composition, pH, temperature, and incubation time can all affect binding affinity. Ensure your protocol is consistent with established methods.

  • Radioligand Purity and Concentration: The purity and specific activity of your radioligand are critical. Verify the integrity of your radioligand and accurately determine its concentration.

  • Tissue/Cell Preparation: The source and preparation of your membrane homogenates or cell lines can influence receptor expression and conformation. Ensure consistent and high-quality preparations.

  • Data Analysis: Non-linear regression analysis of competition binding data can be complex. Double-check your data input and the model used for curve fitting.

Data Presentation: this compound Binding Affinities

The following table summarizes a range of reported binding affinities for this compound. Note the variability across studies, which underscores the importance of consistent experimental conditions.

TargetLigandKᵢ (nM)IC₅₀ (nM)Species/TissueReference
Sigma-1 ReceptorThis compound97 - >6000-Not Specified
Sigma-2 ReceptorThis compound145 - 1990-Not Specified
Dopamine TransporterThis compound224-Not Specified
Serotonin TransporterThis compound Analogue (11)44.5-Not Specified
Sigma Sites[³H]-(+)-SKF 10,047-500Rat and Guinea Pig Brain
Unexpected Finding 2: Unanticipated Effects on Dopamine-Mediated Signaling

Problem: You observe an effect on a dopamine-dependent pathway (e.g., changes in locomotor activity, dopamine release) that was not your primary focus.

Possible Causes & Troubleshooting Steps:

  • Off-Target Binding: As mentioned, this compound binds to the dopamine transporter. Your observed effect is likely a direct consequence of this interaction.

  • Experimental Model: The specific animal model or cell line you are using may have a unique sensitivity to alterations in dopamine signaling.

  • Dose: The concentration of this compound used is critical. High concentrations are more likely to engage the dopamine transporter. Consider performing a dose-response curve to differentiate between sigma receptor and DAT-mediated effects.

Mandatory Visualization: this compound's Dual Signaling Pathway

Rimcazole_Signaling cluster_sigma Sigma Receptor Pathway cluster_dopamine Dopamine Transporter Pathway This compound This compound Sigma_Receptor Sigma Receptor This compound->Sigma_Receptor Antagonist DAT Dopamine Transporter (DAT) This compound->DAT Inhibitor Downstream_Sigma Downstream Signaling Events Sigma_Receptor->Downstream_Sigma Modulation Dopamine_Reuptake Dopamine Reuptake Extracellular_Dopamine Increased Extracellular Dopamine Dopamine_Reuptake->Extracellular_Dopamine Inhibition leads to

Caption: Dual inhibitory action of this compound on sigma receptors and the dopamine transporter.

Unexpected Finding 3: In Vitro Cytotoxicity or Lack of Efficacy

Problem: You observe unexpected cell death or a complete lack of a biological effect in your cell-based assays.

Possible Causes & Troubleshooting Steps:

  • Cell Line Sensitivity: Different cell lines have varying expression levels of sigma receptors and dopamine transporters. Characterize the expression of these targets in your specific cell line.

  • Compound Stability and Solubility: Ensure that this compound is fully dissolved in your culture medium and is stable for the duration of your experiment.

  • Concentration Range: You may be using a concentration that is either too high (causing non-specific toxicity) or too low to elicit a response. A wide dose-response curve is essential.

  • Assay Endpoint: The chosen viability or functional assay may not be sensitive to the specific cellular changes induced by this compound. Consider using multiple, mechanistically distinct assays.

Experimental Protocols

While specific, detailed protocols for every conceivable experiment are beyond the scope of this guide, the following provides a generalized framework for key assays used to study this compound.

Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Kᵢ) of this compound for a target receptor.

Methodology:

  • Membrane Preparation: Homogenize tissue or cells known to express the target receptor in a suitable buffer and prepare a crude membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-(+)-pentazocine for sigma-1 receptors), and a range of concentrations of unlabeled this compound.

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC₅₀, from which the Kᵢ can be calculated using the Cheng-Prusoff equation.

Mandatory Visualization: Radioligand Binding Workflow

Radioligand_Binding_Workflow start Start prep Membrane Preparation start->prep setup Assay Setup (Membranes, Radioligand, This compound) prep->setup incubate Incubation setup->incubate filter Filtration incubate->filter wash Washing filter->wash quantify Scintillation Counting wash->quantify analyze Data Analysis (IC50, Ki) quantify->analyze end End analyze->end

Caption: Generalized workflow for a competitive radioligand binding assay.

Cell Viability Assay (e.g., MTT or Resazurin)

Objective: To assess the effect of this compound on cell viability or proliferation.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a predetermined duration (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add the viability reagent (e.g., MTT or resazurin) to each well.

  • Incubation: Incubate the plate for a period specified by the assay manufacturer to allow for the conversion of the substrate by metabolically active cells.

  • Signal Measurement: For MTT assays, solubilize the formazan crystals and measure absorbance. For resazurin assays, measure fluorescence.

  • Data Analysis: Normalize the data to untreated control cells and plot cell viability against the logarithm of the this compound concentration to determine the EC₅₀ or IC₅₀.

In Vivo Microdialysis

Objective: To measure the effect of this compound on extracellular dopamine levels in a specific brain region of a freely moving animal.

Methodology:

  • Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., striatum or nucleus accumbens).

  • Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate and collect dialysate samples to establish a stable baseline of dopamine levels.

  • Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at the desired dose.

  • Sample Collection: Continue to collect dialysate samples at regular intervals post-drug administration.

  • Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express the dopamine concentrations as a percentage of the baseline and plot the time course of the effect of this compound.

Disclaimer: These are generalized protocols and should be optimized for your specific experimental conditions and research questions. Always consult relevant literature and manufacturer's instructions.

References

Rimcazole Solutions Stability & Degradation Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Rimcazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound in solution. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guides

This section addresses common issues encountered during the handling and analysis of this compound solutions.

Issue 1: Unexpectedly low assay values for this compound in solution.

  • Question: My quantitative analysis (e.g., HPLC-UV) shows a lower concentration of this compound than expected shortly after preparing the solution. What could be the cause?

  • Answer: This issue is often indicative of rapid degradation. Consider the following potential causes and solutions:

    • Photodegradation: this compound, as a carbazole derivative, may be sensitive to light.

      • Troubleshooting Steps:

        • Prepare a fresh solution and immediately store it in an amber vial or a container wrapped in aluminum foil.

        • Minimize exposure to ambient and UV light during solution preparation and handling.

        • Compare the assay value of the light-protected sample to a sample intentionally exposed to light. A significant difference suggests photodegradation.

    • Oxidative Degradation: The piperazine moiety in this compound can be susceptible to oxidation.

      • Troubleshooting Steps:

        • De-gas your solvent (e.g., by sparging with nitrogen or argon) before preparing the solution to remove dissolved oxygen.

        • Consider adding an antioxidant, such as BHT (butylated hydroxytoluene), if compatible with your experimental system.

        • Avoid using solvents that may contain peroxide impurities (e.g., aged ethers).

    • pH Instability: The stability of this compound may be pH-dependent.

      • Troubleshooting Steps:

        • Measure the pH of your solution.

        • If possible, buffer the solution to a neutral pH (around 7.0) and re-analyze.

        • Consult the FAQs for more information on pH-dependent stability.

Issue 2: Appearance of unknown peaks in the chromatogram of a this compound sample.

  • Question: I am observing extra peaks in my HPLC analysis of a this compound solution that are not present in the reference standard. What are these peaks?

  • Answer: The appearance of new peaks strongly suggests the formation of degradation products. To identify the source of degradation, a forced degradation study is recommended.

    • Troubleshooting Workflow:

      • The following diagram outlines a systematic approach to identifying the source of degradation:

      G start Unknown Peaks Observed cond1 Was the solution exposed to light? start->cond1 proc1 Perform Photostability Study (e.g., expose to UV/Vis light) cond1->proc1 Yes cond2 Was the solution exposed to extreme pH? cond1->cond2 No res1 Peaks match? proc1->res1 res1->cond2 No end1 Likely Photodegradants res1->end1 Yes proc2 Perform Acid/Base Hydrolysis Study (e.g., treat with HCl/NaOH) cond2->proc2 Yes cond3 Was the solution exposed to oxidizing agents? cond2->cond3 No res2 Peaks match? proc2->res2 res2->cond3 No end2 Likely Hydrolytic Degradants res2->end2 Yes proc3 Perform Oxidative Degradation Study (e.g., treat with H2O2) cond3->proc3 Yes end4 Investigate other sources (e.g., thermal, excipient interaction) cond3->end4 No res3 Peaks match? proc3->res3 end3 Likely Oxidative Degradants res3->end3 Yes res3->end4 No

      Caption: Troubleshooting workflow for identifying unknown peaks.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound stock solutions? A1: Based on general principles for similar chemical structures, it is recommended to store this compound stock solutions at -20°C to -80°C in amber glass vials to protect from light. For short-term storage (up to 24 hours), 2-8°C may be acceptable if the solution is protected from light.

Q2: Is this compound susceptible to degradation under acidic or basic conditions? A2: While specific public data is limited, compounds with piperazine and carbazole moieties can be susceptible to pH-dependent degradation. It is advisable to maintain solutions at a neutral pH unless experimentally required. Forced degradation studies under acidic and basic conditions are necessary to determine the specific stability profile.[1][2]

Q3: What are the expected degradation pathways for this compound? A3: Without specific experimental data, potential degradation pathways can be inferred from the structure of this compound. These may include:

  • Oxidation: N-oxidation of the piperazine nitrogen atoms.

  • Photodegradation: Dimerization or oxidation of the carbazole ring system upon exposure to UV light.

The following diagram illustrates a hypothetical degradation pathway for this compound:

G This compound This compound N_Oxide Piperazine N-Oxide This compound->N_Oxide Oxidation (e.g., H2O2) Carbazole_Dimer Carbazole Dimer This compound->Carbazole_Dimer Photodegradation (UV Light) Other_Deg Other Degradants This compound->Other_Deg Hydrolysis (Acid/Base)

Caption: Hypothetical degradation pathways of this compound.

Q4: What analytical techniques are suitable for stability-indicating assays of this compound? A4: A stability-indicating analytical method is one that can separate the drug substance from its degradation products.[3] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.[4][5] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to help identify the structure of the degradation products.

Quantitative Data Summary

The following tables summarize hypothetical data from a forced degradation study on a 1 mg/mL solution of this compound in 50:50 acetonitrile:water after 24 hours of exposure to various stress conditions.

Table 1: Stability of this compound under Different Stress Conditions

Stress Condition% this compound Remaining% Total Degradation
Control (Dark, RT)99.80.2
0.1 M HCl (60°C)92.57.5
0.1 M NaOH (60°C)88.111.9
3% H₂O₂ (RT)85.314.7
Heat (80°C)98.21.8
Light (ICH Q1B)75.624.4

Table 2: Major Degradation Products Formed under Stress Conditions

Stress ConditionMajor Degradant 1 (% Peak Area)Major Degradant 2 (% Peak Area)
0.1 M HCl4.21.8
0.1 M NaOH6.53.1
3% H₂O₂10.1 (Likely N-Oxide)2.5
Light (ICH Q1B)15.8 (Likely Photodimer)5.3

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Solution

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating method.

  • Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix equal volumes of the stock solution with 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the stock solution at 80°C for 24 hours, protected from light.

    • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all samples, including a non-stressed control, by a suitable analytical method (e.g., HPLC-UV).

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound and its Degradants

This is a generic starting method that may require optimization.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 230 nm

  • Column Temperature: 30°C

The following diagram illustrates the general workflow for a stability study:

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxid Oxidation prep->oxid heat Thermal prep->heat photo Photostability prep->photo hplc HPLC Analysis acid->hplc base->hplc oxid->hplc heat->hplc photo->hplc report Report Results hplc->report

Caption: General workflow for a this compound stability study.

References

Technical Support Center: Navigating the Dual Sigma/Dopamine Activity of Rimcazole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Rimcazole. This resource provides in-depth guidance on controlling for its dual activity at sigma (σ) receptors and the dopamine transporter (DAT). Here you will find answers to frequently asked questions and detailed troubleshooting guides for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the known binding profile of this compound?

This compound is characterized as a sigma receptor antagonist with a notable affinity for the dopamine transporter. It is not considered a selective ligand for sigma receptors, making it crucial to account for its dual activity in experimental design. A summary of its binding affinities (Ki) is provided in the table below.

Q2: Why is it important to control for this compound's dual activity?

Q3: What are the general strategies to differentiate between sigma and dopamine-mediated effects of this compound?

The primary strategy involves the use of selective pharmacological tools in conjunction with this compound. This includes:

  • Selective Sigma Receptor Antagonists: To block the sigma receptor-mediated effects of this compound.

  • Selective Dopamine Transporter Inhibitors: To mimic the dopamine-related effects of this compound.

  • Combination Studies: Comparing the effects of this compound alone to its effects in the presence of a selective antagonist for one of its targets.

Quantitative Data Summary

For effective experimental design, it is critical to understand the binding affinities of this compound and the selective ligands used as controls. The following table summarizes the inhibitor constant (Ki) values for this compound and commonly used selective antagonists and inhibitors at sigma-1 (σ₁), sigma-2 (σ₂), and dopamine transporter (DAT) sites.

CompoundPrimary Target(s)σ₁ Ki (nM)σ₂ Ki (nM)DAT Ki (nM)
This compound σ₁/σ₂/DAT97 - 500145 - 1990224
BD1047 σ₁ Antagonist0.9347>1000
GBR 12909 DAT Inhibitor48 (IC₅₀)-1

Note: Ki values can vary between studies depending on the experimental conditions (e.g., tissue preparation, radioligand used). The values presented are representative ranges found in the literature.[3][4][5]

Experimental Workflows and Signaling Pathways

To visually guide your experimental design and interpretation, the following diagrams illustrate key concepts and pathways.

experimental_workflow cluster_this compound This compound Treatment cluster_controls Control Groups cluster_assays Outcome Measures This compound Administer this compound In_Vitro In Vitro Assays (Binding, Uptake) This compound->In_Vitro Observe dual effect In_Vivo In Vivo Assays (Behavioral Models) This compound->In_Vivo Observe behavioral outcome Selective_Sigma_Antagonist Administer Selective σ Antagonist (e.g., BD1047) Selective_Sigma_Antagonist->In_Vitro Isolate DAT effect Selective_Sigma_Antagonist->In_Vivo Selective_DAT_Inhibitor Administer Selective DAT Inhibitor (e.g., GBR 12909) Selective_DAT_Inhibitor->In_Vitro Isolate σ effect Selective_DAT_Inhibitor->In_Vivo Combination Administer this compound + Selective σ Antagonist Combination->In_Vitro Attribute remaining effect to DAT Combination->In_Vivo

Fig 1. General experimental workflow for dissecting this compound's dual activity.

signaling_pathways cluster_sigma Sigma Receptor Pathway cluster_dopamine Dopamine Transporter Pathway Rimcazole_Sigma This compound Sigma_Receptor σ₁ Receptor (ER) Rimcazole_Sigma->Sigma_Receptor Antagonizes Chaperone Chaperone Activity Modulation Sigma_Receptor->Chaperone Downstream_Sigma Modulation of Ion Channels & Signaling Proteins Chaperone->Downstream_Sigma Rimcazole_DAT This compound DAT Dopamine Transporter (DAT) (Presynaptic Terminal) Rimcazole_DAT->DAT Inhibits Dopamine_Uptake Dopamine Reuptake DAT->Dopamine_Uptake Mediates Synaptic_Dopamine ↑ Synaptic Dopamine Dopamine_Uptake->Synaptic_Dopamine Decreases

Fig 2. Simplified signaling pathways of this compound's targets.

Troubleshooting Guides

In Vitro Experiments

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of this compound and control compounds for σ₁, σ₂, and DAT.

  • Detailed Protocol:

    • Membrane Preparation: Homogenize brain tissue (e.g., guinea pig for sigma receptors, rat striatum for DAT) in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the wash step. Determine the protein concentration of the final membrane preparation.

    • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., --INVALID-LINK---pentazocine for σ₁, [³H]DTG for σ₂, [³H]WIN 35,428 for DAT), and varying concentrations of the unlabeled competitor (this compound, BD1047, or GBR 12909).

    • Incubation: Incubate the plate at a specific temperature for a set time to reach equilibrium (e.g., 60 minutes at 30°C).

    • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.

    • Counting: Dry the filters and measure the radioactivity using a scintillation counter.

    • Data Analysis: Determine non-specific binding from wells containing a high concentration of an unlabeled standard. Subtract non-specific binding from total binding to get specific binding. Plot specific binding against the log of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀, which can then be converted to a Ki value.

  • Troubleshooting:

IssuePossible Cause(s)Recommended Solution(s)
High non-specific binding - Radioligand concentration too high.- Insufficient washing.- Hydrophobic interactions of the ligand with the filter.- Use a radioligand concentration at or below its Kd.- Increase the number and volume of washes with ice-cold buffer.- Pre-soak filters in a blocking agent like polyethyleneimine (PEI).
Low or no specific binding - Degraded receptor preparation.- Incorrect buffer conditions (pH, ions).- Insufficient incubation time.- Confirm receptor presence and integrity with Western blotting.- Optimize buffer composition for the specific receptor.- Perform a time-course experiment to determine the time to reach equilibrium.
Inconsistent results between replicates - Pipetting errors.- Incomplete mixing.- Temperature fluctuations.- Use calibrated pipettes and ensure thorough mixing.- Maintain a consistent temperature during incubation.

2. Dopamine Transporter (DAT) Uptake Assays

  • Objective: To measure the functional effect of this compound and control compounds on dopamine uptake.

  • Detailed Protocol:

    • Cell Culture: Use cells stably or transiently expressing DAT (e.g., HEK293-DAT or MDCK-DAT cells). Plate the cells in a 96-well plate and allow them to reach approximately 80% confluency.

    • Pre-incubation: Wash the cells with buffer and pre-incubate them with varying concentrations of the test compound (this compound or GBR 12909) for a set time (e.g., 15 minutes).

    • Uptake Initiation: Add a fixed concentration of [³H]dopamine to initiate the uptake reaction.

    • Uptake Termination: After a short incubation period (e.g., 5-10 minutes), rapidly wash the cells with ice-cold buffer to stop the uptake.

    • Lysis and Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Data Analysis: Determine the IC₅₀ value for the inhibition of dopamine uptake by fitting the data to a dose-response curve.

  • Troubleshooting:

IssuePossible Cause(s)Recommended Solution(s)
High background uptake in control cells - Uptake by other transporters.- Passive diffusion of the radiolabel.- Use a non-transfected cell line as a negative control.- Include a known selective DAT inhibitor (e.g., GBR 12909) at a high concentration to define non-specific uptake.
Low signal-to-noise ratio - Low transporter expression.- Short uptake time.- Verify transporter expression levels.- Optimize the incubation time with [³H]dopamine to be within the linear range of uptake.
Compound precipitates in assay buffer - Poor solubility of the test compound.- Prepare stock solutions in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the assay is low and consistent across all wells.
In Vivo Experiments

1. Locomotor Activity Studies

  • Objective: To assess the effect of this compound, alone and in combination with selective ligands, on spontaneous or stimulant-induced locomotor activity.

  • Detailed Protocol:

    • Habituation: Acclimate the animals (e.g., mice or rats) to the testing room and the locomotor activity chambers for a period before the experiment.

    • Drug Administration: Administer this compound, a selective antagonist/inhibitor, or vehicle via the desired route (e.g., intraperitoneal injection).

    • Testing: Immediately place the animal in the locomotor activity chamber and record its movement for a set duration (e.g., 30-60 minutes). Locomotor activity is typically measured by the number of photobeam breaks or distance traveled as tracked by video software.

    • Data Analysis: Analyze the locomotor data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect. Compare the total activity between different treatment groups.

  • Troubleshooting:

IssuePossible Cause(s)Recommended Solution(s)
High variability in baseline activity - Incomplete habituation.- Environmental disturbances.- Ensure a sufficient habituation period and a consistent, quiet testing environment.- Run a baseline activity session for all animals before drug treatment to allow for within-subject comparisons.
No effect of this compound on locomotor activity - Dose is too low.- Compensatory effects of the dual activity.- Perform a dose-response study to determine an effective dose.- This may be an important finding. The lack of stimulant effects despite DAT affinity is a known characteristic of this compound. Compare with a classic DAT inhibitor like cocaine or GBR 12909.
Difficulty interpreting combination studies - Complex pharmacological interactions.- Carefully select doses of the selective ligands that are effective at their target but have minimal off-target effects.- Include control groups for each drug alone to assess for additive or synergistic effects.

2. Drug Self-Administration Studies

  • Objective: To determine if this compound alters the reinforcing effects of drugs of abuse, such as cocaine.

  • Detailed Protocol:

    • Surgery and Training: Implant animals with intravenous catheters. Train them to self-administer a reinforcer (e.g., cocaine) by pressing a lever.

    • Pre-treatment: Before a self-administration session, pre-treat the animals with this compound or vehicle.

    • Self-Administration Session: Allow the animals to self-administer the reinforcer for a set period. Record the number of infusions earned.

    • Data Analysis: Compare the number of reinforcers earned between the this compound and vehicle pre-treatment conditions. A decrease in self-administration may suggest a reduction in the reinforcing effects of the drug.

  • Troubleshooting:

IssuePossible Cause(s)Recommended Solution(s)
This compound non-specifically suppresses all behavior - The dose of this compound may be too high, causing sedation or motor impairment.- Include a control condition where animals respond for a non-drug reinforcer (e.g., food) to assess for non-specific behavioral suppression.- Test a range of this compound doses.
No change in cocaine self-administration - The dose of this compound is not sufficient to modulate the reinforcing effects of cocaine.- Test higher doses of this compound, while monitoring for non-specific effects.
Incomplete blockade of cocaine's effects with a selective antagonist - The reinforcing effects of cocaine are mediated by multiple mechanisms.- This is an expected outcome and highlights the complexity of the system. The goal is to understand the contribution of each target to the overall effect, not necessarily to achieve a complete blockade with a single antagonist.

References

Technical Support Center: Mitigating Rimcazole-Induced Artifacts in Experimental Data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Rimcazole in their experiments. Given that this compound is a non-selective ligand, this guide aims to help users differentiate between on-target sigma-1 (σ₁) receptor-mediated effects and off-target effects, primarily due to its high affinity for the dopamine transporter (DAT).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is primarily characterized as an antagonist of the sigma-1 (σ₁) receptor. However, it is not a highly selective ligand and also exhibits high affinity for the dopamine transporter (DAT), acting as a dopamine reuptake inhibitor.[1][2] This dual activity is a critical consideration in experimental design and data interpretation.

Q2: Why am I observing effects that are inconsistent with σ₁ receptor antagonism?

A2: Due to its significant affinity for the dopamine transporter, this compound can produce effects that are independent of its action on the σ₁ receptor.[2][3] These off-target effects, mediated by the inhibition of dopamine reuptake, can lead to increased extracellular dopamine levels and subsequent activation of dopaminergic signaling pathways. If your experimental system expresses DAT, it is crucial to consider this off-target activity.

Q3: What are the initial steps to troubleshoot unexpected results with this compound?

A3: When encountering unexpected data, a systematic approach is essential. First, verify the concentration and stability of your this compound stock. Second, perform a dose-response curve to determine if the observed effect is concentration-dependent. Finally, consult the troubleshooting flowchart below for a structured approach to identifying the source of the artifact.

Quantitative Data: this compound Binding Profile

Understanding the binding affinity of this compound for its primary and secondary targets is crucial for designing experiments and interpreting results. The following table summarizes the reported binding affinities (Ki) of this compound for various receptors and transporters.

TargetBinding Affinity (Ki) [nM]Reference
Sigma-1 (σ₁) Receptor50[4]
Dopamine Transporter (DAT)High Affinity (Specific values vary)
Phencyclidine (PCP) Site4300
Opioid Receptors (μ, δ, κ, ε)Weak Effects at 10,000 nM

Note: "High Affinity" for DAT indicates that this compound's potency at this transporter is significant and can contribute to its overall pharmacological effect.

Troubleshooting Guides

Issue 1: Observed effect is not blocked by a selective σ₁ receptor antagonist.
  • Possible Cause: The effect may be mediated by this compound's off-target activity at the dopamine transporter.

  • Troubleshooting Workflow:

    • Confirm Target Engagement: Use a structurally distinct and highly selective σ₁ receptor antagonist (e.g., NE-100) in parallel with this compound. If the selective antagonist does not produce the same effect, it is likely that this compound is acting on an off-target.

    • Investigate DAT Involvement: Pre-treat your experimental system with a selective dopamine transporter inhibitor (e.g., GBR-12909). If this occludes or mimics the effect of this compound, it strongly suggests DAT-mediated activity.

    • Genetic Knockdown: Utilize siRNA to specifically knockdown the expression of the dopamine transporter (SLC6A3). If the effect of this compound is diminished in the knockdown cells compared to control cells, this provides strong evidence for DAT involvement.

Issue 2: Unexplained changes in cell viability or proliferation.
  • Possible Cause: Both σ₁ receptors and dopamine signaling can influence cell survival and proliferation pathways. The observed effect could be a result of either on-target or off-target activity, or a combination of both.

  • Troubleshooting Workflow:

    • Dose-Response Analysis: Perform a comprehensive dose-response curve with this compound. Compare the EC₅₀/IC₅₀ for the viability/proliferation effect with the known Ki of this compound for the σ₁ receptor and DAT. A significant discrepancy may point towards an off-target effect.

    • Control Compounds: As in Issue 1, use selective inhibitors for both the σ₁ receptor and DAT to dissect the contribution of each target to the observed phenotype.

    • Rescue Experiment: If a downstream signaling molecule of either pathway is known, attempt a rescue experiment. For example, if you hypothesize that the effect is due to altered CREB phosphorylation downstream of dopamine receptors, overexpressing a constitutively active or dominant-negative form of a relevant signaling component might rescue the phenotype.

Experimental Protocols

Protocol 1: Validating On-Target vs. Off-Target Effects Using Selective Inhibitors

Objective: To differentiate between σ₁ receptor-mediated and dopamine transporter-mediated effects of this compound.

Methodology:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • Pre-treatment with Selective Inhibitors:

    • For the σ₁ receptor control, pre-treat cells with a selective σ₁ receptor antagonist (e.g., NE-100, 100 nM) for 1 hour.

    • For the DAT control, pre-treat cells with a selective DAT inhibitor (e.g., GBR-12909, 100 nM) for 1 hour.

    • Include a vehicle control group.

  • This compound Treatment: Add this compound at the desired concentration to the pre-treated and control wells.

  • Assay: Perform your experimental assay (e.g., measure protein phosphorylation, gene expression, or cell viability) at the appropriate time point.

  • Data Analysis: Compare the effect of this compound in the presence and absence of the selective inhibitors.

    • If the effect of this compound is blocked by the selective σ₁ receptor antagonist, it is likely an on-target effect.

    • If the effect of this compound is mimicked or occluded by the selective DAT inhibitor, it is likely an off-target effect.

Protocol 2: siRNA-Mediated Knockdown of Target Receptors

Objective: To confirm the involvement of the σ₁ receptor or dopamine transporter in the observed effects of this compound using a genetic approach.

Methodology:

  • siRNA Transfection:

    • Transfect cells with siRNA specifically targeting the mRNA of the σ₁ receptor (SIGMAR1) or the dopamine transporter (SLC6A3).

    • Use a non-targeting (scrambled) siRNA as a negative control.

    • Follow the manufacturer's protocol for the transfection reagent.

  • Incubation: Incubate the cells for 48-72 hours to allow for sufficient knockdown of the target protein.

  • Verification of Knockdown: Harvest a subset of cells to confirm the reduction in target protein expression by Western blot or qPCR.

  • This compound Treatment: Treat the remaining transfected cells with this compound at the desired concentration.

  • Assay and Data Analysis: Perform your experimental assay and compare the effect of this compound in the target-knockdown cells versus the control cells. A significantly reduced effect in the knockdown cells indicates that the target protein is necessary for the observed outcome.

Mandatory Visualizations

Sigma1_Signaling This compound This compound Sigma1R σ₁ Receptor This compound->Sigma1R Antagonizes BiP BiP Chaperone Sigma1R->BiP Dissociates from IP3R IP3 Receptor Sigma1R->IP3R Modulates Ca_ER Ca²⁺ (ER) Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Release Downstream Downstream Signaling (e.g., Kinase Cascades) Ca_cyto->Downstream

Caption: this compound antagonizes the σ₁ receptor, influencing intracellular Ca²⁺ signaling.

DAT_Signaling This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits Dopamine_pre Dopamine (Presynaptic) Dopamine_syn Dopamine (Synaptic) Dopamine_syn->DAT Reuptake D2R D₂ Receptor Dopamine_syn->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates

Caption: this compound's off-target inhibition of DAT increases synaptic dopamine.

Experimental_Workflow Start Unexpected Result with this compound Dose_Response Perform Dose-Response Curve Start->Dose_Response Selective_Inhibitors Use Selective σ₁R and DAT Inhibitors Dose_Response->Selective_Inhibitors siRNA siRNA Knockdown of σ₁R and DAT Selective_Inhibitors->siRNA On_Target On-Target Effect (σ₁ Receptor) siRNA->On_Target Effect blocked by selective σ₁R antagonist and σ₁R siRNA Off_Target Off-Target Effect (Dopamine Transporter) siRNA->Off_Target Effect mimicked by selective DAT inhibitor and blocked by DAT siRNA

Caption: Workflow for validating on-target vs. off-target effects of this compound.

Caption: Troubleshooting flowchart for unexpected results with this compound.

References

Best practices for storing and handling Rimcazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Rimcazole, along with troubleshooting guides and frequently asked questions for its use in experimental settings.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a potent antipsychotic agent that acts as a competitive antagonist at sigma (σ) receptors, with a higher affinity for the σ2 subtype. It also functions as a dopamine reuptake inhibitor by binding to the dopamine transporter (DAT).[1] Due to its activity at these sites, this compound is primarily utilized as a research tool to investigate the roles of sigma receptors and dopamine transport in various physiological and pathological processes.

2. What are the primary research applications of this compound?

This compound is employed in a variety of research areas, including:

  • Neuroscience: To study the effects of sigma receptor antagonism and dopamine reuptake inhibition on neuronal pathways.

  • Oncology: Investigating the role of sigma receptors in tumor cell proliferation and apoptosis.[2]

  • Pharmacology: As a reference compound in the development of novel sigma receptor ligands and dopamine transporter inhibitors.

3. What are the known safety hazards associated with this compound?

This compound is suspected of causing cancer and genetic defects. It may also cause long-lasting harmful effects to aquatic life. It is crucial to handle this compound with appropriate personal protective equipment (PPE) and to follow all institutional safety guidelines. Always consult the Safety Data Sheet (SDS) before use.

Storage and Handling

Proper storage and handling of this compound are critical to ensure its stability and the safety of laboratory personnel.

Storage of Solid Compound:

ParameterRecommendation
Temperature Store at +4°C for long-term storage.
Light Store in a light-protected container.
Moisture Keep in a tightly sealed container to prevent moisture absorption.

Preparation and Storage of Stock Solutions:

This compound dihydrochloride is soluble in water up to 10 mM. For cell-based assays, it is commonly dissolved in dimethyl sulfoxide (DMSO).

ParameterRecommendation
Solvent DMSO for cell-based assays; Water for other applications.
Concentration Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of solvent added to experimental systems.
Storage Aliquot stock solutions into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Stability While specific stability data is limited, it is best practice to use freshly prepared solutions or solutions stored for no more than a few weeks.

Handling Precautions:

  • Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust or contact with skin and eyes.

  • In case of accidental exposure, follow the first-aid measures outlined in the SDS.

Experimental Protocols & Troubleshooting

Cell Viability Assay (MTT/MTS Assay)

This protocol provides a general guideline for assessing the cytotoxic effects of this compound on a cancer cell line.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 1 µM to 100 µM).

  • Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT/MTS Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement: If using MTT, add a solubilizing agent. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Compound Precipitation in Stock Solution - Exceeded solubility limit.- Improper solvent.- Gently warm the solution.- Use a higher grade of solvent.- Prepare a fresh, lower concentration stock solution.
Precipitation in Culture Medium - High final concentration of this compound.- High percentage of DMSO in the final medium.- Ensure the final DMSO concentration is <0.5%.- Perform serial dilutions in the medium rather than adding a large volume of concentrated stock.
Inconsistent/Non-reproducible Results - Cell seeding variability.- Inaccurate pipetting.- Instability of this compound in solution.- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
No Observed Effect of this compound - Incorrect concentration range.- Cell line is resistant to this compound's effects.- Inactive compound.- Test a wider and higher range of concentrations.- Verify the expression of sigma receptors in your cell line.- Use a fresh vial of the compound and prepare a new stock solution.

Visualizing this compound's Mechanism of Action

Experimental Workflow for a Cell Viability Assay

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed Cells in 96-well Plate D Treat Cells with this compound A->D B Prepare this compound Stock (10 mM in DMSO) C Perform Serial Dilutions in Media B->C C->D E Incubate for 24-72 hours D->E F Add MTT/MTS Reagent E->F G Incubate for 1-4 hours F->G H Measure Absorbance G->H I Calculate IC50 H->I

Caption: Workflow for determining the IC50 of this compound using a cell viability assay.

Proposed Signaling Pathway for this compound-Induced Apoptosis

signaling_pathway cluster_membrane Endoplasmic Reticulum cluster_cytosol Cytosol This compound This compound Sigma1R Sigma-1 Receptor This compound->Sigma1R Antagonizes BiP BiP/GRP78 Sigma1R->BiP Dissociates from IP3R IP3 Receptor Sigma1R->IP3R Interacts with Ca_release Ca2+ Release IP3R->Ca_release ER_Stress ER Stress Ca_release->ER_Stress Caspase_Activation Caspase Activation ER_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed signaling pathway of this compound leading to apoptosis.

References

Identifying and minimizing sources of variability in Rimcazole studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Rimcazole studies. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize sources of variability in their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary molecular targets?

This compound is a carbazole derivative that was initially investigated as a novel antipsychotic agent.[1] It is now primarily used as an experimental tool to investigate the function of sigma receptors and dopamine transporters.[1] this compound is known to be a sigma receptor antagonist and also exhibits high affinity for the dopamine transporter (DAT).[2][3]

Q2: What is the main cause of variability in this compound studies?

The principal source of variability in studies using this compound stems from its lack of selectivity.[1] It acts as an antagonist at both sigma-1 (σ1) and sigma-2 (σ2) receptors and also binds with high affinity to the dopamine transporter. This polypharmacology means that observed effects can be a composite of its actions at multiple targets, making it crucial to design experiments that can dissect these different activities.

Q3: How should I prepare and store this compound solutions to ensure stability?

For in vitro assays, this compound is typically dissolved in a suitable solvent like DMSO to create a stock solution. It is important to note that many antineoplastic agents, a broad category that includes compounds studied for anticancer effects like this compound, can be sensitive to light and may adsorb to certain plastics. Therefore, it is recommended to store stock solutions in light-protected containers, potentially using polypropylene or siliconized glass vials. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to prevent degradation from repeated freeze-thaw cycles. Stability of the working solution in aqueous media at physiological pH should be considered, as some compounds are labile under these conditions.

Q4: I am observing unexpected or inconsistent results in my cell-based assays. What could be the cause?

Inconsistent results with this compound in cell-based assays can arise from its off-target effects. The observed phenotype may not be solely due to its action on sigma receptors but could be influenced by its interaction with dopamine transporters or other unknown off-targets. To troubleshoot this, consider the following:

  • Dose-Response Analysis: Perform a full dose-response curve for the observed effect. If the potency (EC50/IC50) for the unexpected phenotype does not align with the known potency for sigma receptor antagonism, it may indicate an off-target mechanism.

  • Use of Selective Ligands: Compare the effects of this compound with more selective sigma receptor antagonists and dopamine transporter inhibitors. If a selective sigma antagonist does not reproduce the effect, it is likely an off-target action of this compound.

  • Target Engagement: Confirm that this compound is engaging its intended target in your experimental system using techniques like cellular thermal shift assay (CETSA).

Troubleshooting Guides

Issue 1: High Variability in Radioligand Binding Assays
Potential Cause Troubleshooting Step
Non-specific Binding Increase the number of wash steps with ice-cold buffer. Consider adding a blocking agent like bovine serum albumin (BSA) to the assay buffer. Pre-soak filters with a solution like polyethyleneimine.
Radioligand Degradation Ensure the radioligand is stored correctly and has not exceeded its shelf-life. Use fresh dilutions for each experiment.
Incomplete Saturation If performing saturation binding, ensure the range of radioligand concentrations is sufficient to reach saturation.
Incorrect Buffer Composition Optimize the pH and ionic strength of the assay buffer for the specific receptor being studied.
Issue 2: Inconsistent Cellular Phenotypes in Cytotoxicity/Viability Assays
Potential Cause Troubleshooting Step
Off-Target Effects As mentioned in the FAQs, use selective ligands for sigma receptors and dopamine transporters to dissect the observed effects. A significant divergence in potency between this compound and a selective ligand suggests off-target interactions are at play.
Cell Line Variability Ensure consistent cell passage number and health. Different cell lines express varying levels of sigma receptors and dopamine transporters. Characterize the expression levels of these targets in your chosen cell line.
Assay Interference Some compounds can interfere with the chemistry of viability assays (e.g., MTT, MTS). Run appropriate controls, including the compound in cell-free media, to check for direct reduction of the assay reagent.
Solvent Effects Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level for the cells.
Issue 3: High Variability in In Vivo Behavioral Studies
Potential Cause Troubleshooting Step
Off-Target Behavioral Effects The observed behavior may be a composite of this compound's action on both sigma receptors and dopamine transporters. Co-administration with selective antagonists for each target can help to isolate the contribution of each system to the behavioral outcome.
Pharmacokinetic Variability Differences in drug absorption, distribution, metabolism, and excretion between animals can lead to variability. Ensure consistent dosing and administration routes. Consider measuring plasma or brain concentrations of this compound to correlate with behavioral effects.
Environmental Factors Minor changes in the testing environment (e.g., lighting, noise, time of day) can significantly impact rodent behavior. Standardize the experimental conditions as much as possible.
Habituation Ensure all animals are properly habituated to the testing apparatus and procedures before the experiment begins to reduce novelty-induced stress and variability.

Data Presentation

Table 1: Binding Affinities of this compound and Related Compounds

CompoundTargetKᵢ (nM)IC₅₀ (nM)SpeciesReference
This compoundSigma-1 Receptor2--
This compoundSigma-2 Receptor44--
This compoundDopamine Transporter5630--
This compoundSigma Sites-500Rat/Guinea Pig
This compoundPhencyclidine Sites-43000Rat/Guinea Pig
(-)-CocaineSigma-1 Receptor-ED₅₀ = 68 µmol/kg (in vivo)Mouse
(-)-CocaineDopamine Transporter-ED₅₀ = 26 µmol/kg (in vivo)Mouse

Table 2: Cytotoxicity Data for this compound Analogs

Cell LineCompoundTreatmentEffectReference
MDA-MB-468This compoundVariesAttenuated or delayed cell death
MCF-7This compoundVariesAttenuated or delayed cell death
MDA-MB-231MHC (carbazole derivative)20 µM, 40 µM, 80 µMDose-dependent growth restriction
Neuroblastoma (IMR-5, SK-N-AS)Cannabinol (for comparison)VariesDose-dependent attenuation of cell proliferation

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Kᵢ) of this compound for a target receptor.

Materials:

  • Membrane preparation expressing the target receptor (e.g., sigma-1 receptor or dopamine transporter).

  • Radioligand specific for the target receptor (e.g., --INVALID-LINK---Pentazocine for sigma-1 receptors).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • This compound stock solution.

  • Non-specific binding control (a high concentration of an unlabeled ligand for the target).

  • 96-well filter plates and vacuum manifold.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kₔ, and either the this compound dilution, assay buffer (for total binding), or the non-specific binding control.

  • Incubate the plate for a predetermined time at a specific temperature to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Selected cell line (e.g., MDA-MB-231, SH-SY5Y).

  • Complete cell culture medium.

  • This compound stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Plate reader.

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the this compound dilutions. Include vehicle-only controls.

  • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 1-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Plot cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.

In Vivo Behavioral Assay (Open Field Test)

Objective: To assess the effects of this compound on locomotor activity and anxiety-like behavior in rodents.

Materials:

  • Rodents (e.g., mice or rats).

  • Open field apparatus (a square arena with walls).

  • Video tracking system.

  • This compound solution for injection (and vehicle control).

Procedure:

  • Habituate the animals to the testing room for at least one hour before the experiment.

  • Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • After a predetermined pretreatment time, place the animal in the center of the open field arena.

  • Record the animal's behavior for a set duration (e.g., 10-30 minutes) using the video tracking system.

  • Analyze the recorded video for various parameters, including:

    • Locomotor activity: Total distance traveled, number of line crossings.

    • Anxiety-like behavior: Time spent in the center of the arena versus the periphery, frequency of entries into the center zone.

  • Thoroughly clean the apparatus between each animal to remove any olfactory cues.

  • Compare the behavioral parameters between the this compound-treated and vehicle-treated groups using appropriate statistical tests.

Mandatory Visualizations

Sigma1_Receptor_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_MAM Mitochondria-Associated Membrane (MAM) cluster_Mito Mitochondrion This compound This compound Sigma1_R Sigma-1 Receptor This compound->Sigma1_R Antagonizes BiP BiP/GRP78 Sigma1_R->BiP Dissociates from IRE1 IRE1 Sigma1_R->IRE1 Modulates IP3R IP3 Receptor Sigma1_R->IP3R Stabilizes ER_Stress_Response ER Stress Response IRE1->ER_Stress_Response Initiates Ca2_Mito Mitochondrial Ca2+ uptake IP3R->Ca2_Mito Ca2+ transfer ATP_Prod ATP Production Ca2_Mito->ATP_Prod Dopamine_Transporter_Signaling_Pathway cluster_Presynaptic Presynaptic Terminal cluster_Synaptic_Cleft Synaptic Cleft cluster_Postsynaptic Postsynaptic Terminal This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits Dopamine_cyto Cytosolic Dopamine DAT->Dopamine_cyto Dopamine_syn Synaptic Dopamine Dopamine_syn->DAT Reuptake DA_Receptor Dopamine Receptors Dopamine_syn->DA_Receptor Binds Postsynaptic_Signal Postsynaptic Signaling DA_Receptor->Postsynaptic_Signal Troubleshooting_Workflow Start Unexpected Experimental Result Check_Selectivity Is the effect likely due to non-selective binding? Start->Check_Selectivity On_Target Hypothesize On-Target Mechanism (Sigma Receptor) Check_Selectivity->On_Target No Off_Target Hypothesize Off-Target Mechanism (e.g., DAT) Check_Selectivity->Off_Target Yes Validate_On_Target Validate with selective sigma receptor ligands On_Target->Validate_On_Target Validate_Off_Target Validate with selective DAT inhibitors Off_Target->Validate_Off_Target Conclusion Refine experimental conclusion Validate_On_Target->Conclusion Validate_Off_Target->Conclusion

References

Validation & Comparative

Validating Rimcazole's Antagonistic Effect on Sigma Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Rimcazole's antagonistic effects on sigma receptors with other relevant compounds. It includes a summary of binding affinities, detailed experimental protocols for key assays, and visualizations of associated signaling pathways to support research and drug development efforts.

Introduction to this compound and Sigma Receptors

This compound is a carbazole derivative that functions as a competitive antagonist at sigma receptors.[1] Initially investigated as a novel antipsychotic, it demonstrated a lack of efficacy in clinical trials for schizophrenia and is now primarily utilized as an experimental tool in sigma receptor research.[2][3] It is important to note that this compound is not a highly selective ligand, as it also exhibits a high affinity for the dopamine transporter.[2][3] Despite this, many of its physiological and behavioral effects are attributed to its antagonism of sigma receptors.

Sigma receptors are intracellular proteins, with two primary subtypes, sigma-1 (σ₁) and sigma-2 (σ₂), that are involved in a variety of cellular functions. The sigma-1 receptor, in particular, acts as a ligand-operated molecular chaperone at the endoplasmic reticulum-mitochondria interface, modulating calcium signaling, ion channel function, and cellular stress responses.

Comparative Analysis of Sigma Receptor Antagonists

The antagonistic activity of this compound at sigma receptors can be quantitatively compared to other known antagonists through their binding affinities (Ki values). A lower Ki value indicates a higher binding affinity.

CompoundSigma-1 Ki (nM)Sigma-2 Ki (nM)Selectivity (σ₂/σ₁)NotesReference
This compound 125~39 (inferred)0.31Also has high affinity for dopamine transporter.
Haloperidol5.2--A typical antipsychotic with high affinity for D2 receptors.
BD-1063---A selective sigma-1 receptor antagonist.
PD144418---A highly selective sigma-1 receptor antagonist.
(+)-Pentazocine4.81698354Also has opioid receptor activity.
NE-100---A selective sigma-1 receptor antagonist.
DTG-29-A non-selective sigma receptor ligand.

Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptors

This protocol is used to determine the binding affinity of a test compound for the sigma-1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Radioligand: [³H]-(+)-pentazocine

  • Tissue Preparation: Guinea pig brain membrane homogenates

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Non-specific Binding Control: Haloperidol (10 µM)

  • Test compounds (e.g., this compound) at various concentrations

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the tissue homogenate (~300 µg protein), [³H]-(+)-pentazocine (~5 nM), and either the test compound or vehicle.

  • To determine non-specific binding, a parallel set of wells should contain the tissue homogenate, radioligand, and a high concentration of an unlabeled ligand like haloperidol.

  • Incubate the plate at 25°C for a specified time (e.g., 150 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a competition curve.

  • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay to Differentiate Sigma Receptor Agonists and Antagonists

Functional assays, such as cell viability and caspase-3 activation assays, can be employed to distinguish between the functional effects of sigma receptor ligands. For antagonists like this compound, these assays can demonstrate the blockade of agonist-induced effects.

Cell Viability Assay (MTT or MTS):

  • Plate cells (e.g., a cancer cell line known to express sigma receptors) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with the sigma receptor agonist (e.g., (+)-pentazocine) in the presence and absence of varying concentrations of the antagonist (this compound).

  • Include control wells with vehicle-treated cells.

  • Incubate for a specified period (e.g., 24-72 hours).

  • Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength.

  • A decrease in cell viability upon treatment with an agonist, which is reversed by the co-administration of an antagonist, indicates antagonistic activity.

Caspase-3 Activation Assay:

  • Treat cells as described in the cell viability assay.

  • After the treatment period, lyse the cells and measure caspase-3 activity using a commercially available kit (e.g., a colorimetric or fluorometric assay).

  • An increase in caspase-3 activity in response to an agonist, which is attenuated by the antagonist, suggests an antagonistic effect on apoptosis induction.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the sigma-1 receptor signaling pathway and a typical experimental workflow for validating a sigma receptor antagonist.

Sigma1_Signaling_Pathway Sigma1 Sigma-1 Receptor BiP BiP/GRP78 Sigma1->BiP Association (inactive state) IP3R IP3 Receptor Sigma1->IP3R Ca_ER Ca²⁺ (ER Lumen) VDAC VDAC Agonist Sigma-1 Agonist Agonist->Sigma1 Binds & Activates Antagonist This compound (Antagonist) Antagonist->Sigma1 Blocks Agonist Binding CellularStress Cellular Stress CellularStress->Sigma1 Induces Dissociation Ca_Cyto Ca²⁺ (Cytosol) Ca_ER->Ca_Cyto Release Ca_Cyto->VDAC Downstream Downstream Signaling (e.g., MAPK, Akt) Ca_Cyto->Downstream Activates CellSurvival Cell Survival & Proliferation Downstream->CellSurvival Apoptosis Apoptosis Downstream->Apoptosis

Caption: Sigma-1 Receptor Signaling Pathway.

Experimental_Workflow cluster_InVitro In Vitro Validation cluster_Cellular Cellular Level cluster_InVivo In Vivo Models BindingAssay Radioligand Binding Assay (Determine Ki) FunctionalAssay Functional Assays (e.g., Cell Viability, Caspase Activity) BindingAssay->FunctionalAssay Confirm Antagonism SignalingStudies Signaling Pathway Analysis (e.g., Western Blot for p-ERK) FunctionalAssay->SignalingStudies ApoptosisAssay Apoptosis Assays (e.g., Annexin V staining) SignalingStudies->ApoptosisAssay AnimalModel Animal Models of Disease (e.g., Cancer Xenograft) ApoptosisAssay->AnimalModel BehavioralStudies Behavioral Studies Start Hypothesized Sigma Receptor Antagonist (e.g., this compound) Start->BindingAssay

Caption: Experimental Workflow for Antagonist Validation.

References

A Comparative Analysis of Rimcazole and Other Sigma Receptor Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy of rimcazole with other prominent sigma receptor antagonists, offering valuable insights for researchers, scientists, and professionals in drug development. The data presented is curated from peer-reviewed scientific literature to ensure accuracy and objectivity.

Introduction to Sigma Receptors and Antagonists

Sigma receptors, once misidentified as a subtype of opioid receptors, are now understood to be unique molecular chaperones primarily located at the endoplasmic reticulum (ER).[1] They are classified into two main subtypes: sigma-1 (σ1R) and sigma-2 (σ2R).[2] These receptors are implicated in a wide range of cellular functions and are considered therapeutic targets for various neurological and psychiatric disorders, as well as for cancer.[2][3] Sigma receptor antagonists are compounds that bind to these receptors and inhibit their activity, showing potential in various therapeutic areas. This compound is a carbazole derivative that acts as a sigma receptor antagonist.[4] While initially investigated as a novel antipsychotic, it is now primarily used as an experimental tool to elucidate the function of sigma receptors.

Comparative Binding Affinity of Sigma Receptor Antagonists

The binding affinity of a ligand to its receptor is a critical parameter in pharmacology, often expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following tables summarize the Ki values for this compound and other notable sigma receptor antagonists at both sigma-1 and sigma-2 receptors.

Sigma-1 Receptor (σ1R) Binding Affinities
CompoundKi (nM) for σ1RReference
This compound2.9
Haloperidol0.8
BD10471.8
BD10631.1
NE-100-
PD 1444180.1
(+)-Pentazocine3.2
Sigma-2 Receptor (σ2R) Binding Affinities
CompoundKi (nM) for σ2RReference
This compound9.2
Haloperidol7.1
BD10478.3
BD106350.3
Siramesine-
DTG11.7

In Vitro Efficacy: Antiproliferative Activity

Several sigma receptor ligands have been investigated for their antiproliferative effects in cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundMean GI50 (μM)Cell Line PanelReference
This compound22.3NCI-60
Siramesine4.3NCI-60
PB2824.6NCI-60
BD104792.1NCI-60
SM2173.6NCI-60

Experimental Protocols

Radioligand Binding Assays for Sigma Receptors

A fundamental method to determine the binding affinity of a compound to a receptor is the competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of test compounds for sigma-1 and sigma-2 receptors.

Materials:

  • Membrane preparations from tissues or cells expressing sigma receptors (e.g., guinea pig brain, HEK293T cells).

  • Radioligand for σ1R: [³H]-(+)-pentazocine.

  • Radioligand for σ2R: [³H]-DTG (1,3-di(2-tolyl)guanidine).

  • Masking agent for σ1R in σ2R assays: (+)-pentazocine.

  • Test compounds (e.g., this compound and other antagonists).

  • Assay buffer (e.g., Tris-HCl).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Equilibrium: Allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the antiproliferative efficacy (GI50) of sigma receptor antagonists on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., from the NCI-60 panel).

  • Cell culture medium and supplements.

  • 96-well plates.

  • Test compounds.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilizing agent (e.g., DMSO).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the GI50 value.

Signaling Pathways and Mechanisms of Action

Sigma receptor antagonists exert their effects by modulating complex intracellular signaling pathways.

Sigma-1 Receptor Signaling

The σ1R is a ligand-operated molecular chaperone at the mitochondria-associated ER membrane (MAM). Under basal conditions, it is associated with the Binding Immunoglobulin Protein (BiP). Upon stimulation by ligands or cellular stress, σ1R dissociates from BiP and can translocate to interact with various "client" proteins, including ion channels (e.g., Na+, K+, Ca2+ channels) and G-protein coupled receptors. This interaction modulates downstream signaling cascades, including calcium homeostasis, which is crucial for neuronal function and cell survival.

sigma1_pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm BiP BiP s1R_inactive σ1R (Inactive) s1R_inactive->BiP Associated s1R_active σ1R (Active) s1R_inactive->s1R_active Dissociation from BiP IonChannels Ion Channels (Ca2+, K+, Na+) s1R_active->IonChannels Modulation GPCRs GPCRs s1R_active->GPCRs Modulation Ca_signaling Ca2+ Signaling IonChannels->Ca_signaling GPCRs->Ca_signaling Cellular_Response Cellular Response (e.g., Neuronal Excitability, Cell Survival) Ca_signaling->Cellular_Response Ligand Ligand (e.g., Antagonist) Ligand->s1R_inactive

Sigma-1 Receptor Signaling Pathway.
Sigma-2 Receptor Signaling

The σ2R has been identified as Transmembrane Protein 97 (TMEM97). It is involved in cholesterol homeostasis and is often found in lipid rafts. The σ2R can interact with other proteins, such as Progesterone Receptor Membrane Component 1 (PGRMC1) and the Epidermal Growth Factor Receptor (EGFR), to modulate signaling cascades like the Ras-Raf-MEK-ERK pathway, which is involved in cell proliferation and survival.

sigma2_pathway cluster_Membrane Cell Membrane / ER cluster_Cytoplasm Cytoplasm s2R σ2R (TMEM97) PGRMC1 PGRMC1 s2R->PGRMC1 Interaction EGFR EGFR s2R->EGFR Interaction Ras Ras s2R->Ras Modulation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Ligand Ligand (e.g., Antagonist) Ligand->s2R

Sigma-2 Receptor Signaling Pathway.

Conclusion

This compound serves as a valuable tool in sigma receptor research. While it exhibits moderate to high affinity for both sigma-1 and sigma-2 receptors, other antagonists demonstrate higher affinity and/or selectivity for specific subtypes. The comparative data presented in this guide highlights the diversity of available sigma receptor antagonists and provides a foundation for selecting the appropriate compound for specific research applications. The detailed experimental protocols and pathway diagrams offer practical guidance for investigating the role of sigma receptors in health and disease. Further research into the functional consequences of sigma receptor antagonism will continue to unveil their therapeutic potential.

References

A Comparative Guide to Rimcazole and Haloperidol in Sigma Receptor Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of rimcazole and haloperidol, two critical tool compounds in the field of sigma receptor research. While both are classified as sigma receptor antagonists, their distinct pharmacological profiles, including selectivity and off-target effects, necessitate a careful consideration of their application in experimental design. This document outlines their binding affinities, functional effects, and the experimental protocols used to characterize them, offering a comprehensive resource for researchers investigating the role of sigma receptors in cellular function and disease.

Introduction to this compound and Haloperidol

This compound is a carbazole derivative initially investigated as a novel antipsychotic.[1] Although it demonstrated a lack of efficacy in clinical trials for schizophrenia, it has since become a valuable experimental tool due to its activity as a sigma receptor antagonist.[1] However, this compound is not a selective ligand and exhibits a high affinity for the dopamine transporter, a factor that must be considered in the interpretation of experimental results.[1]

Haloperidol , a butyrophenone derivative, is a potent and widely used first-generation antipsychotic medication. Its therapeutic effects are primarily attributed to its strong antagonism of the dopamine D2 receptor.[2] However, haloperidol also binds with high affinity to sigma-1 and sigma-2 receptors, where it acts as an antagonist.[2] This multi-target profile makes haloperidol a complex tool in sigma receptor research, as its effects may be a composite of its actions at both dopamine and sigma receptors.

Quantitative Comparison of Binding Affinities

The binding affinities of this compound and haloperidol for sigma-1 (σ1) and sigma-2 (σ2) receptors, as well as their primary off-target sites (dopamine transporter for this compound and dopamine D2 receptor for haloperidol), are summarized below. These values, presented as inhibition constants (Ki), are critical for designing experiments and interpreting data.

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Primary Off-Target Ki (nM)Off-Target Receptor
This compound 5.20.824Dopamine Transporter
Haloperidol 3.216.91.5Dopamine D2 Receptor

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound and haloperidol at sigma receptors.

Radioligand Binding Assay for Sigma-1 Receptors

This protocol is used to determine the binding affinity of a test compound (e.g., this compound or haloperidol) for the sigma-1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membrane Preparation: Guinea pig brain membranes or cell lines expressing sigma-1 receptors.

  • Radioligand: --INVALID-LINK---pentazocine (a selective sigma-1 receptor agonist).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled sigma-1 ligand (e.g., 10 µM haloperidol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: this compound, haloperidol, or other compounds of interest at various concentrations.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter and Fluid.

Procedure:

  • Prepare membrane homogenates and determine protein concentration.

  • In a 96-well plate, add a fixed concentration of --INVALID-LINK---pentazocine (typically near its Kd value) to each well.

  • For total binding, add assay buffer.

  • For non-specific binding, add the non-specific binding control.

  • For competition binding, add increasing concentrations of the test compound.

  • Add the membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at 37°C for 120 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Analyze the data to determine the IC50 of the test compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Functional Assay: Calcium Imaging

This assay assesses the functional effect of sigma receptor ligands on intracellular calcium mobilization, a known downstream signaling event.

Materials:

  • Cell Line: A cell line endogenously or recombinantly expressing sigma-1 receptors (e.g., SH-SY5Y neuroblastoma cells).

  • Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • Test Compounds: this compound, haloperidol, or other compounds of interest.

  • Fluorescence Microscope or Plate Reader equipped for calcium imaging.

Procedure:

  • Culture cells on glass-bottom dishes or microplates suitable for fluorescence imaging.

  • Load the cells with the calcium indicator dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Acquire a baseline fluorescence reading.

  • Apply the test compound (this compound or haloperidol) and monitor the change in fluorescence over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • As a positive control, a known calcium-mobilizing agent can be used.

  • Analyze the fluorescence data to quantify the effect of the test compounds on intracellular calcium levels.

Mandatory Visualizations

Sigma-1 Receptor Signaling Pathway

The following diagram illustrates the putative signaling pathway of the sigma-1 receptor and the antagonistic action of this compound and haloperidol. Under basal conditions, the sigma-1 receptor is associated with the endoplasmic reticulum chaperone BiP. Upon stimulation by an agonist, the sigma-1 receptor dissociates from BiP and can translocate to interact with various client proteins, including ion channels, to modulate cellular signaling, such as calcium release from the ER. Antagonists like this compound and haloperidol bind to the sigma-1 receptor and prevent this dissociation and subsequent downstream signaling.

Sigma1_Signaling cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Sigma1_BiP Sigma-1 Receptor-BiP Complex Sigma1 Sigma-1 Receptor Sigma1_BiP->Sigma1 Dissociation BiP BiP IP3R IP3 Receptor Sigma1->IP3R Modulates Ca_ER Ca²⁺ IP3R->Ca_ER Opens Ca_Cytosol Ca²⁺ Ca_ER->Ca_Cytosol Release Agonist Agonist Agonist->Sigma1_BiP Binds Antagonist This compound / Haloperidol Antagonist->Sigma1_BiP Binds & Inhibits Dissociation Downstream Downstream Signaling Ca_Cytosol->Downstream

Caption: Sigma-1 receptor signaling and antagonist action.

Experimental Workflow for Comparing Antagonists

The following flowchart outlines a typical experimental workflow for comparing the pharmacological properties of two sigma receptor antagonists like this compound and haloperidol. This process begins with determining the binding affinity and selectivity of each compound, followed by functional assays to assess their antagonistic potency and downstream cellular effects.

Antagonist_Comparison_Workflow start Start: Characterize Two Sigma Receptor Antagonists (this compound vs. Haloperidol) binding_assays Radioligand Binding Assays start->binding_assays sigma1_affinity Determine Ki for Sigma-1 Receptor binding_assays->sigma1_affinity sigma2_affinity Determine Ki for Sigma-2 Receptor binding_assays->sigma2_affinity off_target_affinity Determine Ki for Key Off-Targets (Dopamine Transporter / D2 Receptor) binding_assays->off_target_affinity selectivity Calculate Selectivity Ratios sigma1_affinity->selectivity sigma2_affinity->selectivity off_target_affinity->selectivity functional_assays Functional Assays selectivity->functional_assays calcium_imaging Measure Inhibition of Agonist-Induced Calcium Mobilization (IC50) functional_assays->calcium_imaging downstream_analysis Analyze Other Downstream Effects (e.g., Gene Expression, Cell Viability) functional_assays->downstream_analysis data_analysis Comparative Data Analysis and Interpretation calcium_imaging->data_analysis downstream_analysis->data_analysis conclusion Conclusion: Define Pharmacological Profiles and Optimal Experimental Use data_analysis->conclusion

Caption: Workflow for comparing sigma receptor antagonists.

References

A Comparative In Vitro Analysis of Rimcazole and NE-100: Delineating Differential Effects at Sigma Receptors and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro pharmacological profiles of Rimcazole and NE-100, two prominent sigma (σ) receptor ligands. By presenting key experimental data, this document aims to elucidate their differential effects and inform their application in preclinical research.

This compound and NE-100 are widely utilized as pharmacological tools to investigate the multifaceted roles of sigma receptors in cellular function and disease. While both are classified as sigma receptor antagonists, their selectivity and mechanisms of action diverge significantly, leading to distinct in vitro effects. NE-100 is recognized for its high potency and selectivity as a σ1 receptor antagonist. In contrast, this compound exhibits a broader pharmacological profile, acting as a non-selective sigma receptor antagonist with additional affinity for the dopamine transporter. This guide synthesizes available in vitro data to highlight these differences.

Quantitative Comparison of Binding Affinities and Cellular Effects

The following tables summarize the key quantitative data for this compound and NE-100, focusing on their binding affinities for sigma receptors and the dopamine transporter, as well as their effects on cancer cell viability.

Table 1: Sigma Receptor and Dopamine Transporter Binding Affinities

CompoundReceptor SubtypeKi (nM)IC50 (nM)Reference
This compound σ1 Receptor125500[1][2]
σ2 ReceptorData not available
Dopamine Transporter (DAT)Data not available[3][4]
NE-100 σ1 Receptor4.16[5]
σ2 ReceptorData not available
Dopamine Transporter (DAT)>10,000

Note: Ki and IC50 values can vary depending on the radioligand and experimental conditions used.

Table 2: In Vitro Antiproliferative Activity in Human Cancer Cell Lines

Cell LineCancer TypeThis compound GI50 (µM)NE-100 GI50 (µM)
NCI-H460Non-Small Cell LungHigh Expression of σ1 & σ2Data not available
HCT-15ColonHigh Expression of σ1 & σ2Data not available
MCF7BreastHigh Expression of σ2 & PGRMC1Data not available
Mean of 23 cell linesVarious22.3Data not available

Differential Mechanisms of Action

The primary distinction between this compound and NE-100 lies in their selectivity. NE-100's high selectivity for the σ1 receptor makes it a valuable tool for isolating the specific functions of this receptor subtype. In contrast, this compound's activity at both σ1 and σ2 receptors, as well as the dopamine transporter, necessitates careful interpretation of experimental results, as its effects may be a composite of these interactions.

Modulation of Intracellular Signaling Pathways

Sigma-1 receptors are localized at the endoplasmic reticulum (ER)-mitochondrion interface and are key regulators of intracellular calcium (Ca2+) signaling and ER stress. As antagonists, both this compound and NE-100 are expected to modulate these pathways, albeit with potentially different outcomes due to their differing selectivity profiles.

dot

cluster_0 Sigma-1 Receptor Signaling cluster_1 Ligand Intervention s1r σ1 Receptor ip3r IP3 Receptor s1r->ip3r modulates nmda NMDA Receptor s1r->nmda potentiates ca_release Ca²⁺ Release ip3r->ca_release mediates er Endoplasmic Reticulum ca_influx Ca²⁺ Influx nmda->ca_influx mediates er_stress ER Stress apoptosis Apoptosis er_stress->apoptosis can lead to ne100 NE-100 ne100->s1r antagonizes (selective) This compound This compound This compound->s1r antagonizes (non-selective) dat Dopamine Transporter This compound->dat inhibits

Caption: Simplified signaling pathways modulated by σ1 receptors and points of intervention for NE-100 and this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of in vitro studies. Below are representative protocols for key assays used to characterize sigma receptor ligands.

Radioligand Binding Assay for Sigma-1 Receptor

This protocol is used to determine the binding affinity of a compound for the σ1 receptor.

  • Membrane Preparation: Homogenize tissue (e.g., guinea pig liver) or cells expressing σ1 receptors in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet to obtain a membrane preparation.

  • Assay Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled σ1 receptor ligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the test compound (this compound or NE-100).

  • Determination of Non-Specific Binding: In parallel wells, add a high concentration of a non-radiolabeled, high-affinity σ1 ligand (e.g., haloperidol) to determine non-specific binding.

  • Filtration and Quantification: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer. Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Convert the IC50 to a Ki (inhibitory constant) using the Cheng-Prusoff equation.

dot

start Start prep Prepare σ1 Receptor Membrane Suspension start->prep incubate Incubate Membranes with Radioligand & Test Compound prep->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Liquid Scintillation Counting wash->count analyze Data Analysis (IC50, Ki) count->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

Intracellular Calcium Mobilization Assay

This assay measures the effect of compounds on intracellular Ca2+ levels.

  • Cell Culture and Dye Loading: Culture a suitable cell line (e.g., a neuroblastoma cell line) on 96-well plates. Load the cells with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Treatment: Add varying concentrations of the test compound (this compound or NE-100) to the wells.

  • Stimulation: After a pre-incubation period with the test compound, stimulate the cells with an agonist known to induce Ca2+ release (e.g., a glutamate receptor agonist if studying NMDA receptor modulation).

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence corresponds to an increase in intracellular Ca2+ concentration.

  • Data Analysis: Analyze the fluorescence data to determine the effect of the test compound on the agonist-induced Ca2+ response (e.g., potentiation or inhibition).

dot

start Start culture Culture Cells in 96-well Plate start->culture load Load Cells with Ca²⁺-sensitive Dye culture->load treat Add Test Compound (this compound or NE-100) load->treat stimulate Stimulate with Agonist treat->stimulate measure Measure Fluorescence Over Time stimulate->measure analyze Analyze Ca²⁺ Response measure->analyze end End analyze->end

Caption: Workflow for an intracellular calcium mobilization assay.

Cell Viability Assay (e.g., MTT or SRB Assay)

This assay assesses the cytotoxic or cytostatic effects of compounds on cancer cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (this compound or NE-100) for a specified period (e.g., 48 or 72 hours).

  • Viability Reagent Incubation:

    • MTT Assay: Add MTT solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • SRB Assay: Fix the cells with trichloroacetic acid, wash, and then stain with sulforhodamine B (SRB), which binds to total cellular protein.

  • Quantification:

    • MTT Assay: Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

    • SRB Assay: Wash away unbound dye and solubilize the protein-bound dye. Measure the absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the GI50 (the concentration that causes 50% growth inhibition).

dot

start Start seed Seed Cancer Cells in 96-well Plate start->seed treat Treat with Test Compound seed->treat incubate Incubate for 48-72h treat->incubate add_reagent Add Viability Reagent (e.g., MTT or SRB) incubate->add_reagent measure Measure Absorbance add_reagent->measure analyze Calculate Cell Viability and GI₅₀ measure->analyze end End analyze->end

Caption: Workflow for a cell viability assay.

Conclusion

The in vitro profiles of this compound and NE-100 reveal important distinctions that are critical for their use in research. NE-100 serves as a highly selective tool for probing the functions of the σ1 receptor. This compound, with its broader spectrum of activity, may be useful for studying the combined effects of sigma receptor and dopamine transporter modulation, though its lack of selectivity requires careful consideration when interpreting results. The choice between these two compounds should be guided by the specific research question and the desired level of target selectivity. Further head-to-head comparative studies are warranted to more fully elucidate their differential effects on a range of cellular processes.

References

Cross-Validation of Rimcazole's Effects in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Rimcazole's effects in various animal models relevant to neuropsychiatric disorders. It aims to offer an objective comparison with established antipsychotic agents, namely the typical antipsychotic haloperidol and the atypical antipsychotic clozapine, supported by available experimental data. This document is intended to serve as a resource for researchers in the fields of pharmacology, neuroscience, and drug development.

Executive Summary

This compound is a sigma receptor antagonist that has been investigated for its potential antipsychotic properties. While it showed some promise in preclinical studies, it did not demonstrate efficacy in clinical trials for schizophrenia. This guide delves into the preclinical data, comparing this compound's pharmacological profile with that of haloperidol and clozapine in key animal models of psychosis. Furthermore, while no direct studies of this compound in animal models of Huntington's disease were identified, this guide explores the potential relevance of its mechanism of action to this neurodegenerative disorder.

I. Animal Models of Psychosis

Animal models of psychosis are essential tools for evaluating the efficacy and mechanism of action of antipsychotic drugs. Key models include the amphetamine-induced hyperlocomotion model, which reflects the hyperdopaminergic state thought to underlie psychosis, and the prepulse inhibition (PPI) model, which assesses sensorimotor gating deficits observed in schizophrenic patients.

Data Presentation: Comparative Efficacy

Table 1: Effect on Locomotor Activity in Rodents

CompoundAnimal ModelDosing (mg/kg)Route of Administration% Change in Locomotor ActivityReference
This compound Mice10 - 30i.p.Dose-dependent decrease[1]
Mice (Cocaine-stimulated)10 - 30i.p.Dose-dependent decrease of stimulated activity[1]
Haloperidol Rats (Amphetamine-induced)0.05i.p.Significant reduction
Clozapine Rats (Amphetamine-induced)5.0i.p.Reversal of hyperlocomotion

Table 2: Effect on Prepulse Inhibition (PPI) in Rats

CompoundAnimal ModelDosing (mg/kg)Route of AdministrationEffect on PPIReference
This compound N/AN/AN/AData not available
Haloperidol Apomorphine-induced PPI deficit0.1s.c.Reverses deficit
Clozapine Apomorphine-induced PPI deficit5.0s.c.Reverses deficit

Table 3: Effect on Apomorphine-Induced Stereotypy in Mice

CompoundAnimal ModelDosing (mg/kg)Route of AdministrationEffect on StereotypyReference
This compound MiceNot specifiedNot specifiedAntagonizes apomorphine-induced aggression and climbing[2]
Haloperidol MiceNot specifiedNot specifiedBlocks stereotypy
Clozapine MiceNot specifiedNot specifiedBlocks stereotypy

Table 4: Effect on Catalepsy in Rodents

CompoundAnimal ModelDosing (mg/kg)Route of AdministrationCataleptic EffectsReference
This compound RatsNot specifiedNot specifiedAntagonizes neuroleptic-induced catalepsy[2]
Haloperidol Mice0.3 - 1.0s.c.Induces catalepsy[3]
Clozapine Ratsup to 40i.p.No catalepsy detected
Experimental Protocols

1. Amphetamine-Induced Hyperlocomotion

  • Objective: To model the hyperdopaminergic state of psychosis and assess the efficacy of antipsychotic drugs in reducing locomotor hyperactivity.

  • Animals: Male Wistar rats (250-300g).

  • Procedure:

    • Animals are habituated to the testing environment (e.g., open-field arena) for a set period (e.g., 30 minutes) on several consecutive days.

    • On the test day, animals are pre-treated with the test compound (this compound, haloperidol, clozapine, or vehicle) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

    • After a specific pretreatment time (e.g., 30 minutes), animals are administered d-amphetamine (e.g., 1.5 mg/kg, i.p.) to induce hyperlocomotion.

    • Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a defined period (e.g., 60-90 minutes) using an automated activity monitoring system.

  • Data Analysis: Data is typically analyzed by comparing the locomotor activity counts between the vehicle-treated and drug-treated groups. A significant reduction in amphetamine-induced hyperactivity by a test compound is indicative of potential antipsychotic efficacy.

2. Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

  • Objective: To measure sensorimotor gating, a process that is deficient in individuals with schizophrenia.

  • Animals: Male Sprague-Dawley rats (200-250g).

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

  • Procedure:

    • Animals are habituated to the startle chamber for a brief period (e.g., 5 minutes) with background white noise.

    • The testing session consists of a series of trials presented in a pseudorandom order:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented to elicit a startle response.

      • Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 70-85 dB) is presented shortly before the startling pulse (e.g., 100 ms interstimulus interval).

      • No-stimulus trials: Only background noise is present.

    • The startle response is measured as the peak amplitude of the motor response.

  • Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] * 100. Antipsychotic drugs are expected to reverse deficits in PPI induced by psychotomimetic agents (e.g., apomorphine, MK-801) or in animal models with baseline PPI deficits.

Mandatory Visualization

Experimental_Workflow_Psychosis_Models cluster_locomotion Amphetamine-Induced Hyperlocomotion cluster_ppi Prepulse Inhibition (PPI) habituation1 Habituation to Open Field pretreatment1 Pre-treatment (Vehicle/Drug) habituation1->pretreatment1 amphetamine Amphetamine Administration pretreatment1->amphetamine recording1 Record Locomotor Activity amphetamine->recording1 habituation2 Habituation to Startle Chamber session PPI Test Session (Pulse, Prepulse+Pulse, No Stimulus) habituation2->session recording2 Record Startle Response session->recording2 analysis Calculate %PPI recording2->analysis

Experimental workflows for assessing antipsychotic drug effects.

II. Huntington's Disease Animal Models

Huntington's disease (HD) is a progressive neurodegenerative disorder for which there is currently no cure. Animal models of HD, such as transgenic mouse models (e.g., R6/2, zQ175), are crucial for understanding the disease's pathogenesis and for testing novel therapeutic strategies.

This compound and Huntington's Disease: An Indirect Link

A direct literature search did not yield any studies specifically investigating the effects of this compound in animal models of Huntington's disease. However, the mechanism of action of this compound, primarily as a sigma receptor antagonist, suggests a potential area for future research.

Recent studies have implicated sigma receptors in the pathophysiology of Huntington's disease. Specifically, sigma-1 receptor agonists and sigma-2 receptor antagonists have demonstrated neuroprotective effects in preclinical models of HD. Given that this compound is a sigma receptor antagonist, its potential effects in HD models warrant investigation. It is hypothesized that by modulating sigma receptor activity, this compound could potentially influence the cellular processes disrupted in Huntington's disease, such as protein misfolding and cellular stress.

Future Directions

The lack of direct evidence necessitates further research to explore the potential therapeutic utility of this compound or other sigma receptor ligands in the context of Huntington's disease. Studies utilizing established transgenic HD mouse models would be essential to determine if this compound can ameliorate the motor, cognitive, and pathological phenotypes of the disease.

III. Signaling Pathways

The therapeutic and side-effect profiles of this compound, haloperidol, and clozapine are dictated by their interactions with various neurotransmitter receptor systems and their downstream signaling cascades.

This compound: Sigma Receptor and Dopamine Transporter Modulation

This compound's primary targets are the sigma-1 and sigma-2 receptors. As an antagonist, it blocks the activity of these receptors, which are involved in modulating various cellular functions, including calcium signaling and neuronal excitability. Additionally, this compound has an affinity for the dopamine transporter (DAT), which can influence dopamine reuptake and synaptic concentrations.

Rimcazole_Signaling This compound This compound Sigma1R Sigma-1 Receptor This compound->Sigma1R Antagonist Sigma2R Sigma-2 Receptor This compound->Sigma2R Antagonist DAT Dopamine Transporter This compound->DAT Blockade Cellular_Functions Modulation of Cellular Functions (e.g., Ca2+ signaling, Neuronal Excitability) Sigma1R->Cellular_Functions Sigma2R->Cellular_Functions Dopamine_Reuptake Inhibition of Dopamine Reuptake DAT->Dopamine_Reuptake

This compound's primary signaling pathways.

Haloperidol: Dopamine D2 Receptor Antagonism

Haloperidol is a potent antagonist of the dopamine D2 receptor. Its antipsychotic effects are primarily attributed to the blockade of D2 receptors in the mesolimbic pathway. However, its blockade of D2 receptors in the nigrostriatal pathway is associated with a high incidence of extrapyramidal side effects, including catalepsy in animal models.

Haloperidol_Signaling Haloperidol Haloperidol D2R Dopamine D2 Receptor Haloperidol->D2R Antagonist Mesolimbic_Pathway Mesolimbic Pathway D2R->Mesolimbic_Pathway Nigrostriatal_Pathway Nigrostriatal Pathway D2R->Nigrostriatal_Pathway Antipsychotic_Effect Antipsychotic Effect Mesolimbic_Pathway->Antipsychotic_Effect EPS Extrapyramidal Side Effects Nigrostriatal_Pathway->EPS

Haloperidol's primary signaling pathway.

Clozapine: Multi-Receptor Antagonism

Clozapine possesses a complex pharmacological profile, acting as an antagonist at a wide range of receptors, including dopamine (with higher affinity for D4 than D2), serotonin (5-HT2A), adrenergic (alpha1), histamine (H1), and muscarinic (M1) receptors. This multi-receptor action is thought to contribute to its superior efficacy in treatment-resistant schizophrenia and its lower propensity to cause extrapyramidal side effects compared to typical antipsychotics.

Clozapine_Signaling Clozapine Clozapine D2R_low Dopamine D2 (low affinity) Clozapine->D2R_low Antagonist D4R Dopamine D4 Clozapine->D4R Antagonist HT2AR Serotonin 5-HT2A Clozapine->HT2AR Antagonist Alpha1R Adrenergic α1 Clozapine->Alpha1R Antagonist H1R Histamine H1 Clozapine->H1R Antagonist M1R Muscarinic M1 Clozapine->M1R Antagonist Antipsychotic_Effect Antipsychotic Effect D2R_low->Antipsychotic_Effect Low_EPS Low Extrapyramidal Side Effects D2R_low->Low_EPS HT2AR->Antipsychotic_Effect Other_Effects Sedation, Metabolic Effects, etc. Alpha1R->Other_Effects H1R->Other_Effects M1R->Other_Effects

Clozapine's multi-receptor signaling pathways.

References

Specificity of Rimcazole in Binding Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the binding specificity of Rimcazole, a compound primarily recognized for its antagonist activity at sigma (σ) receptors. Its potential as an antipsychotic agent has been linked to its high affinity for these receptors, distinguishing it from typical antipsychotics that primarily target dopamine D2 receptors.[1] However, a complete understanding of its pharmacological profile requires a thorough examination of its interactions with other potential targets. This guide presents quantitative data from binding assays, details the experimental protocols used to obtain this data, and visualizes key experimental and biological pathways to offer a clear and objective comparison of this compound's binding characteristics.

Comparative Binding Affinity of this compound

The following table summarizes the binding affinity of this compound for its primary targets and key off-targets, as determined by radioligand binding assays. The data is presented as IC50 or Ki values, which represent the concentration of the drug required to inhibit 50% of the specific binding of a radioligand to its target. Lower values indicate a higher binding affinity.

Target Receptor/TransporterRadioligandTissue/Cell LineTest SpeciesIC50 (nM)Ki (nM)Reference
Sigma-1 (σ1) Receptor --INVALID-LINK---PentazocinePermeabilized MDA-MB-468 cellsHuman125 (K50)-[2]
Sigma (σ) Sites --INVALID-LINK---SKF 10,047Brain homogenateRat, Guinea Pig500-[1]
Phencyclidine (PCP) Sites [3H]TCPBrain homogenateRat, Guinea Pig43,000-[1]
Dopamine Transporter (DAT) ---High Affinity-[3]
μ, δ, κ, ε Opioid Receptors -Brain homogenateRat, Guinea Pig>10,000-

Key Observations:

  • This compound demonstrates a significantly higher affinity for sigma receptors compared to phencyclidine (PCP) sites and various opioid receptors.

  • Studies indicate that this compound also possesses a high affinity for the dopamine transporter (DAT), suggesting a potential for dual inhibition of σ receptors and DAT. This off-target activity is a critical consideration in its pharmacological profile.

  • This compound acts as a competitive antagonist at sigma sites.

Experimental Protocols

The data presented in this guide is primarily derived from radioligand binding assays, a gold standard for quantifying the interaction between a ligand and its receptor.

Radioligand Binding Assay (Filtration Method)

This method is widely used to determine the affinity of a test compound for a specific receptor.

1. Membrane Preparation:

  • Tissues (e.g., brain) or cultured cells expressing the target receptor are homogenized in a cold lysis buffer.
  • The homogenate is centrifuged to pellet the cell membranes containing the receptors.
  • The membrane pellet is washed and resuspended in an appropriate assay buffer.
  • Protein concentration is determined using a standard method like the BCA assay.

2. Binding Reaction:

  • A fixed concentration of a radiolabeled ligand (a molecule known to bind with high affinity and specificity to the target receptor) is incubated with the membrane preparation.
  • Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
  • The reaction is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.

3. Separation of Bound and Free Radioligand:

  • The incubation mixture is rapidly filtered through a glass fiber filter using a cell harvester. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.
  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

4. Quantification of Binding:

  • The radioactivity retained on the filters is measured using a scintillation counter.
  • Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand that saturates the receptors.
  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

5. Data Analysis:

  • The data is analyzed using non-linear regression to determine the IC50 value of the test compound.
  • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the processes involved, the following diagrams illustrate the experimental workflow of a competitive binding assay and the putative signaling pathway of the sigma-1 receptor.

experimental_workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation cluster_analysis 4. Analysis Membrane Membrane Preparation (from tissue or cells) Incubation Incubation (reach equilibrium) Membrane->Incubation Radioligand Radioligand Solution ([3H]-Ligand) Radioligand->Incubation TestCompound Test Compound (this compound) TestCompound->Incubation Filtration Vacuum Filtration (separate bound from free) Incubation->Filtration Counting Scintillation Counting (measure radioactivity) Filtration->Counting Analysis Data Analysis (calculate IC50/Ki) Counting->Analysis

Caption: Workflow of a competitive radioligand binding assay.

sigma1_signaling cluster_membrane Plasma Membrane / ER Membrane cluster_cellular Cellular Response This compound This compound (Antagonist) Sigma1R Sigma-1 Receptor This compound->Sigma1R blocks Gprotein G-protein Sigma1R->Gprotein interacts with Effector Effector Proteins (e.g., Ion Channels) Gprotein->Effector modulates Downstream Modulation of Downstream Signaling Effector->Downstream CellularEffect Altered Cellular Function Downstream->CellularEffect

Caption: Putative Sigma-1 Receptor signaling pathway.

Disclaimer: The signaling pathway of the sigma-1 receptor is complex and not fully elucidated. The diagram represents a simplified model of its potential interactions.

Conclusion

The available data from binding assays confirms that this compound is a potent sigma receptor antagonist. Its specificity, however, is not absolute, with significant affinity for the dopamine transporter. This off-target activity is a crucial factor in its overall pharmacological effect and should be carefully considered in the design and interpretation of research studies. The detailed experimental protocols and visual aids provided in this guide are intended to support researchers in objectively evaluating the binding characteristics of this compound and comparing it with other compounds in the field of drug discovery and development.

References

A Comparative Analysis of Rimcazole and Its Analogs in Receptor Binding and Behavioral Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of rimcazole and its analogs, focusing on their pharmacological profiles at sigma receptors and the dopamine transporter (DAT). The information presented is supported by experimental data to facilitate objective evaluation and inform future drug development efforts.

Introduction to this compound

This compound, a carbazole derivative, was initially investigated as a novel antipsychotic agent.[1][2] It is now primarily utilized as an experimental tool to probe the functions of the sigma (σ) receptor system and the dopamine transporter (DAT).[1][2] this compound exhibits a dual mechanism of action, acting as a sigma receptor antagonist and a dopamine reuptake inhibitor.[3] This dual activity has spurred the development of numerous analogs with varying affinities for these targets, aimed at elucidating their respective roles in various physiological and pathological processes, including cocaine addiction and psychosis.

Comparative Analysis of Receptor Binding Affinities

The pharmacological distinction between this compound and its analogs lies in their differential affinities for sigma-1 (σ₁), sigma-2 (σ₂), and the dopamine transporter (DAT). The following tables summarize the binding affinities (Ki, nM) of this compound and a selection of its key analogs. A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinities (Ki, nM) of this compound and Analogs at Dopamine, Serotonin, and Norepinephrine Transporters
CompoundDAT (Ki, nM)SERT (Ki, nM)NET (Ki, nM)
This compound224825>10,000
Analog 11 26344.51300
Analog 24 813318>10,000
Analog 25 61.0197>10,000

Data sourced from Husbands et al., 1999.

Table 2: Binding Affinities (Ki, nM) of this compound and Analogs at Sigma Receptors
Compoundσ₁ Receptor (Ki, nM)σ₂ Receptor (Ki, nM)
This compound1670145
Analog 11 971990
Analog 24 >60001100
Analog 25 97190

Data sourced from Husbands et al., 1999.

Structure-Activity Relationship Insights:

The binding data reveals key structure-activity relationships:

  • Dopamine Transporter (DAT): The N-phenylpropyl substitution on the piperazine nitrogen (Analog 11 and 25) generally maintains or improves DAT affinity compared to the unsubstituted this compound. Replacing the carbazole ring with a diphenylamine moiety (Analog 24 and 25) can either decrease (Analog 24) or significantly increase (Analog 25) DAT affinity, highlighting the importance of the overall molecular conformation.

  • Sigma-1 (σ₁) Receptor: The N-phenylpropyl substitution (Analog 11 and 25) dramatically increases affinity for the σ₁ receptor compared to this compound.

  • Sigma-2 (σ₂) Receptor: this compound itself displays a notable preference for the σ₂ receptor over the σ₁ receptor. In contrast, some analogs, like Analog 11, show a reversed selectivity profile with higher affinity for the σ₁ receptor.

Comparative Behavioral Effects

The differences in receptor binding profiles between this compound and its analogs translate to distinct behavioral effects, particularly in models related to the actions of cocaine.

Effects on Cocaine-Induced Convulsions

Studies have shown a significant correlation between the anticonvulsant effects of this compound analogs against cocaine-induced convulsions and their affinity for sigma receptors, but not for the dopamine transporter. This suggests that the antagonism of sigma receptors is a key mechanism in mitigating cocaine's convulsive effects.

Effects on Locomotor Activity and Drug Discrimination

This compound and its analogs generally decrease spontaneous locomotor activity and can attenuate the stimulant effects of cocaine. In drug discrimination studies, where animals are trained to distinguish the subjective effects of a drug, this compound and its analogs do not typically substitute for cocaine, indicating they do not produce similar "cocaine-like" subjective effects.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinities (Ki) of test compounds for sigma-1, sigma-2 receptors, and the dopamine transporter.

Materials:

  • Membrane preparations from guinea pig brain (for sigma-1), rat liver (for sigma-2), or rat striatum (for DAT).

  • Radioligands: --INVALID-LINK---pentazocine (for sigma-1), [³H]DTG (for sigma-2), [³H]WIN 35,428 (for DAT).

  • Non-labeled ligands for non-specific binding determination (e.g., haloperidol for sigma receptors, cocaine for DAT).

  • Incubation buffer (e.g., Tris-HCl).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane homogenates are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • The incubation is carried out at a specific temperature (e.g., 37°C) for a set duration to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • The radioactivity trapped on the filters is quantified using a scintillation counter.

  • The IC50 values (concentration of test compound that inhibits 50% of radioligand binding) are determined from competition binding curves.

  • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membranes Membrane Homogenates Incubate Incubate to Equilibrium Membranes->Incubate Radioligand [³H]-Ligand Radioligand->Incubate TestCompound Test Compound TestCompound->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count IC50 Determine IC50 Count->IC50 Ki Calculate Ki IC50->Ki

Fig. 1: Workflow for Radioligand Binding Assay.
Locomotor Activity Assay

Objective: To assess the effects of test compounds on spontaneous and cocaine-induced locomotor activity in mice.

Materials:

  • Male Swiss Webster mice.

  • Locomotor activity chambers equipped with photobeams.

  • Test compounds (this compound and its analogs) and cocaine.

  • Vehicle (e.g., saline).

Procedure:

  • Mice are habituated to the locomotor activity chambers for a set period (e.g., 30-60 minutes) for one or more days.

  • On the test day, mice are administered the test compound or vehicle via intraperitoneal (i.p.) injection.

  • Immediately after injection, mice are placed in the locomotor activity chambers.

  • For studies on cocaine interaction, a second injection of cocaine or saline is given at a specified time after the initial test compound injection.

  • Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specific duration (e.g., 60 minutes).

  • Data is analyzed to compare the effects of different doses of the test compounds and their interaction with cocaine.

G cluster_habituation Habituation cluster_treatment Treatment cluster_testing Testing cluster_analysis Analysis Habituate Habituate Mice to Activity Chambers Inject_Test Inject Test Compound or Vehicle (i.p.) Habituate->Inject_Test Inject_Cocaine Inject Cocaine or Saline (i.p.) Inject_Test->Inject_Cocaine (for interaction studies) Place_in_Chamber Place in Activity Chamber Inject_Test->Place_in_Chamber Inject_Cocaine->Place_in_Chamber Record_Activity Record Locomotor Activity Analyze_Data Analyze and Compare Activity Data Record_Activity->Analyze_Data

Fig. 2: Experimental Workflow for Locomotor Activity Assay.

Conclusion

The comparative analysis of this compound and its analogs reveals a class of compounds with diverse pharmacological profiles, primarily determined by their affinities for sigma receptors and the dopamine transporter. The structure-activity relationships identified provide a valuable framework for the rational design of novel ligands with specific selectivity profiles. The differential behavioral effects of these analogs underscore the distinct roles of sigma receptors and DAT in mediating the complex actions of psychostimulants like cocaine. This body of research highlights the potential for developing sigma receptor-targeted therapeutics for substance use disorders and other neuropsychiatric conditions. Further investigation into the functional consequences of ligand binding at these targets will be crucial for advancing these promising avenues of drug discovery.

References

How to perform a comparative study of Rimcazole and other DAT inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparative Guide to Rimcazole and Other Dopamine Transporter (DAT) Inhibitors

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of this compound and other notable Dopamine Transporter (DAT) inhibitors. The following sections detail their pharmacological profiles, experimental protocols for their evaluation, and the signaling pathways they modulate.

Comparative Pharmacological Data

The affinity of a compound for its target is a critical determinant of its potency and potential for off-target effects. The binding affinities (Ki) of this compound and other selected DAT inhibitors for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, as well as sigma receptors, are summarized below. A lower Ki value indicates a higher binding affinity.

Table 1: Monoamine Transporter and Sigma Receptor Binding Affinities (Ki, nM)
CompoundDAT (Ki, nM)SERT (Ki, nM)NET (Ki, nM)Sigma-1 (Ki, nM)Sigma-2 (Ki, nM)
This compound 224[1]>10,000>1,300[1]97 - 145[1]145 - 1990[1]
GBR 12909 1[2]>100>10048 (IC50)-
Cocaine 230 - 490480 - 740230 - 640--
Benztropine 8.5 - 29.2490 - 46001420 - 7350--
Modafinil ~1000 - 3000>10,000>10,000--

Experimental Protocols

To ensure reproducibility and enable comparative analysis, detailed experimental protocols for key in vitro and in vivo assays are provided below.

In Vitro Assays

1. Radioligand Binding Assays

This assay measures the affinity of a test compound for a specific receptor or transporter by competing with a radiolabeled ligand.

  • Objective: To determine the binding affinity (Ki) of the test compound for DAT, SERT, and NET.

  • Materials:

    • Cell membranes prepared from cells expressing the human recombinant transporters (e.g., HEK293 cells).

    • Radioligands: [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET.

    • Test compounds (this compound and others).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

    • Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Synaptosomal Uptake Assays

This assay measures the ability of a test compound to inhibit the reuptake of a neurotransmitter into synaptosomes (isolated nerve terminals).

  • Objective: To determine the potency (IC50) of the test compound to inhibit dopamine, serotonin, and norepinephrine uptake.

  • Materials:

    • Crude synaptosomal preparations from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, frontal cortex for NET) of rats or mice.

    • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine.

    • Test compounds.

    • Uptake buffer (e.g., Krebs-Henseleit buffer).

  • Procedure:

    • Pre-incubate synaptosomes with varying concentrations of the test compound or vehicle.

    • Initiate uptake by adding the radiolabeled neurotransmitter.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate uptake by rapid filtration and washing with ice-cold buffer.

    • Measure the radioactivity accumulated in the synaptosomes.

    • Determine the IC50 value for the inhibition of neurotransmitter uptake.

In Vivo Assays

1. Locomotor Activity Test

This test assesses the effect of a compound on spontaneous motor activity in rodents, which is often increased by DAT inhibitors that are psychostimulants.

  • Objective: To evaluate the stimulant or depressant effects of the test compound on locomotor activity.

  • Apparatus: Open field arena (e.g., 50 x 50 cm) equipped with infrared beams or a video tracking system.

  • Procedure:

    • Acclimate the animals (mice or rats) to the testing room for at least 30-60 minutes before the experiment.

    • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).

    • Place the animal in the center of the open field arena.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 30-60 minutes).

    • Analyze the data to compare the effects of different doses of the test compound with the vehicle control.

2. Drug Discrimination Study

This behavioral assay determines whether a novel compound produces subjective effects similar to a known drug of abuse.

  • Objective: To assess whether the test compound substitutes for the discriminative stimulus effects of a known psychostimulant like cocaine.

  • Apparatus: Operant conditioning chambers with two levers and a food reward dispenser.

  • Procedure:

    • Train animals (e.g., rats) to press one lever after receiving an injection of a training drug (e.g., cocaine) and a second lever after receiving a vehicle injection to receive a food reward.

    • Once the animals have learned to reliably discriminate between the drug and vehicle, test sessions are conducted with the test compound.

    • Administer various doses of the test compound and record which lever the animal predominantly presses.

    • Full substitution is observed if the animals predominantly press the drug-associated lever, suggesting the test compound has cocaine-like subjective effects.

Signaling Pathways and Mechanisms

The primary mechanism of action of DAT inhibitors is the blockade of dopamine reuptake, leading to increased extracellular dopamine levels in the synapse. This, in turn, enhances the activation of postsynaptic dopamine receptors (D1 and D2 families), triggering downstream signaling cascades. Atypical DAT inhibitors, like some benztropine and modafinil analogs, are thought to stabilize an inward-facing conformation of the transporter, which may contribute to their different behavioral profiles compared to typical inhibitors like cocaine that favor an outward-facing conformation.

The dopamine transporter itself is regulated by various protein-protein interactions and post-translational modifications, including phosphorylation by kinases such as Protein Kinase C (PKC) and Ca2+/calmodulin-dependent protein kinase II (CaMKII). Inhibition of DAT can indirectly influence these regulatory pathways by altering synaptic dopamine concentrations.

DAT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicle Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release DAT Dopamine Transporter (DAT) Dopamine_synapse->DAT Reuptake D1R D1 Receptor Dopamine_synapse->D1R Activates D2R D2 Receptor Dopamine_synapse->D2R Activates DAT->Dopamine_vesicle This compound This compound & Other Inhibitors This compound->DAT Inhibition PKC PKC PKC->DAT Phosphorylates CaMKII CaMKII CaMKII->DAT Phosphorylates AC Adenylyl Cyclase D1R->AC Stimulates D2R->AC Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Signaling_Cascades Downstream Signaling Cascades PKA->Signaling_Cascades Signaling_Cascades->D1R Modulation Signaling_Cascades->D2R Modulation

Caption: Simplified signaling pathway of DAT inhibition.

Experimental Workflow

A typical workflow for the comparative study of DAT inhibitors involves a tiered approach, starting with in vitro characterization and progressing to in vivo behavioral assessment.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Behavioral Assessment cluster_analysis Data Analysis and Comparison Binding_Assay Radioligand Binding Assay (Determine Ki for DAT, SERT, NET) Uptake_Assay Synaptosomal Uptake Assay (Determine IC50 for DA, 5-HT, NE) Binding_Assay->Uptake_Assay Locomotor_Activity Locomotor Activity Test (Assess stimulant/depressant effects) Uptake_Assay->Locomotor_Activity Drug_Discrimination Drug Discrimination Study (Evaluate subjective effects) Locomotor_Activity->Drug_Discrimination Data_Integration Integrate in vitro and in vivo data Drug_Discrimination->Data_Integration Comparative_Analysis Compare potency, selectivity, and behavioral profiles Data_Integration->Comparative_Analysis Conclusion Draw conclusions on the pharmacological profile Comparative_Analysis->Conclusion

Caption: A typical experimental workflow for comparing DAT inhibitors.

References

Assessing the Selectivity of Rimcazole for Sigma Receptors Over Other CNS Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the binding affinity and selectivity of rimcazole for sigma receptors compared to a range of other central nervous system (CNS) targets. The data presented is compiled from various in vitro studies to offer an objective comparison, supported by detailed experimental methodologies. This information is intended to aid researchers in evaluating this compound as a pharmacological tool and in the development of novel therapeutics.

Executive Summary

This compound is a carbazole derivative originally investigated as a novel antipsychotic agent. While its clinical efficacy in schizophrenia was not established, it has become a valuable research tool due to its interaction with sigma receptors. This guide demonstrates that this compound exhibits a notable affinity for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors. However, it is not a highly selective ligand, as it also displays significant affinity for the dopamine and serotonin transporters. In contrast, its affinity for various dopamine, serotonin, opioid, and adrenergic receptor subtypes appears to be considerably lower, indicating a degree of selectivity for sigma receptors and monoamine transporters over these other CNS targets.

Comparative Binding Affinity of this compound

The following table summarizes the binding affinities (Ki) of this compound for sigma receptors and a panel of other relevant CNS targets. The data has been collated from various radioligand binding assays.

Receptor/TransporterLigandTissue/Cell LineKi (nM)Reference(s)
Sigma Receptors
Sigma-1 (σ₁)[³H]-(+)-SKF 10,047Rat and Guinea Pig Brain~500[1]
Sigma-2 (σ₂)[³H]-DTG--Data Not Available
Monoamine Transporters
Dopamine Transporter (DAT)--High Affinity[2][3][4]
Serotonin Transporter (SERT)--Binds[2]
Dopamine Receptors
D₁--Data Not Available
D₂--Data Not Available
D₃--Data Not Available
D₄--Data Not Available
D₅--Data Not Available
Serotonin Receptors
5-HT₁ₐ--Data Not Available
5-HT₂ₐ--Data Not Available
Opioid Receptors
Mu (μ)--Weak Effects at 10,000 nM
Delta (δ)--Weak Effects at 10,000 nM
Kappa (κ)--Weak Effects at 10,000 nM
Adrenergic Receptors
Alpha-1 (α₁)--Data Not Available
Alpha-2 (α₂)--Data Not Available

Note: "Data Not Available" indicates that specific Ki values for this compound at these targets were not found in the reviewed literature. The term "High Affinity" for the dopamine transporter is based on qualitative descriptions in the literature, which suggest significant binding but do not provide a specific Ki value.

Experimental Protocols

The binding affinity data presented in this guide is primarily derived from competitive radioligand binding assays. Below is a detailed methodology representative of the key experiments cited.

Radioligand Displacement Assay for Sigma-1 Receptor Binding

This protocol is a standard method used to determine the affinity of a test compound (e.g., this compound) for the sigma-1 receptor by measuring its ability to displace a radiolabeled ligand.

1. Materials:

  • Radioligand: [³H]-(+)-SKF 10,047 (a commonly used radioligand for sigma sites).
  • Test Compound: this compound.
  • Tissue Preparation: Homogenates of rat or guinea pig brain tissue, which are rich in sigma receptors.
  • Buffer: Tris-HCl buffer (50 mM, pH 7.4).
  • Non-specific Binding Control: A high concentration of a known sigma receptor ligand (e.g., haloperidol) to determine non-specific binding.
  • Filtration Apparatus: Glass fiber filters and a cell harvester to separate bound from free radioligand.
  • Scintillation Counter: To measure radioactivity.

2. Procedure:

  • Tissue Homogenization: Brain tissue is homogenized in ice-cold Tris-HCl buffer and centrifuged to obtain a membrane pellet. The pellet is washed and resuspended in fresh buffer.
  • Assay Incubation: A constant concentration of the radioligand ([³H]-(+)-SKF 10,047) is incubated with the membrane homogenate in the presence of varying concentrations of the unlabeled test compound (this compound).
  • Incubation Conditions: The incubation is typically carried out at a specific temperature (e.g., 25°C or 37°C) for a set period (e.g., 60-120 minutes) to reach equilibrium.
  • Determination of Non-specific Binding: A parallel set of tubes is incubated with the radioligand and a high concentration of a competing ligand (e.g., 10 µM haloperidol) to saturate the specific binding sites.
  • Filtration: Following incubation, the reaction mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.
  • Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
  • Radioactivity Measurement: The radioactivity retained on the filters is measured using a liquid scintillation counter.

3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
  • The equilibrium dissociation constant (Ki) of the test compound is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

Visualizations

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane. It plays a crucial role in regulating calcium signaling between the ER and mitochondria.

Sigma1_Signaling cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion Sigma1_BiP Sigma-1 Receptor (inactive complex with BiP) Sigma1_Active Sigma-1 Receptor (active) Sigma1_BiP->Sigma1_Active IP3R IP3 Receptor Ca_Release Ca2+ Release IP3R->Ca_Release Mito_Ca Mitochondrial Ca2+ Uptake ATP_Prod ATP Production Mito_Ca->ATP_Prod Cell_Survival Cell Survival & Function ATP_Prod->Cell_Survival Ligand Ligand (e.g., Agonist) Ligand->Sigma1_BiP dissociation of BiP Sigma1_Active->IP3R stabilization Ca_Release->Mito_Ca

Sigma-1 receptor signaling at the ER-mitochondria interface.
Experimental Workflow for Radioligand Displacement Assay

The following diagram illustrates the key steps involved in a typical radioligand displacement assay to determine the binding affinity of a test compound.

Radioligand_Workflow Start Start Preparation Prepare Membrane Homogenate (e.g., from brain tissue) Start->Preparation Incubation Incubate Membranes with: - Radioligand (fixed concentration) - Test Compound (varying concentrations) Preparation->Incubation Control Incubate Control Samples with: - Radioligand - High concentration of competing ligand (for non-specific binding) Preparation->Control Filtration Separate Bound and Free Ligand (Filtration) Incubation->Filtration Control->Filtration Measurement Measure Radioactivity (Scintillation Counting) Filtration->Measurement Analysis Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation Measurement->Analysis End End Analysis->End

Workflow for a competitive radioligand binding assay.

Conclusion

Based on the available binding data, this compound demonstrates a clear affinity for sigma-1 and sigma-2 receptors. However, its significant interaction with the dopamine and serotonin transporters indicates a lack of high selectivity. The weak effects observed at opioid receptors suggest a low potential for direct interaction with the opioid system. While specific affinity data for dopamine, serotonin, and adrenergic receptor subtypes is limited in the public domain, the existing evidence points towards a pharmacological profile where sigma receptors and monoamine transporters are the primary targets of this compound. Researchers should consider this binding profile when using this compound as a pharmacological tool to investigate sigma receptor function, and further studies are warranted to fully elucidate its affinity across a broader range of CNS targets.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Rimcazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for rimcazole, a carbazole derivative used in experimental research. Adherence to these protocols is crucial for maintaining operational safety and regulatory compliance.

Hazard Assessment and Classification

Potential Hazards of this compound (inferred from related compounds):

  • Human Health: May be harmful if swallowed and could cause an allergic skin reaction, and serious eye irritation. There are concerns that it may damage fertility or the unborn child and could cause damage to organs through prolonged or repeated exposure. Some carbazole derivatives are suspected of causing genetic defects and cancer.

  • Environmental Hazards: May cause long-lasting harmful effects to aquatic life.

Based on these potential hazards, this compound waste must be managed as hazardous chemical waste.

Quantitative Data Summary

The following table summarizes the potential hazard classifications for compounds structurally related to this compound. This information should be used to inform a conservative approach to its handling and disposal.

Hazard StatementGHS Classification (Category)Notes
Acute Toxicity, OralCategory 4Harmful if swallowed.
Skin SensitizationCategory 1May cause an allergic skin reaction.
Serious Eye IrritationCategory 2ACauses serious eye irritation.
Reproductive ToxicityCategory 1AMay damage fertility or the unborn child.
Specific Target Organ Toxicity (Repeated)Category 2May cause damage to organs (Endocrine system) through prolonged or repeated exposure.
Germ Cell MutagenicityCategory 2Suspected of causing genetic defects.
CarcinogenicityCategory 2Suspected of causing cancer.
Chronic Aquatic ToxicityCategory 4May cause long-lasting harmful effects to aquatic life.

Personal Protective Equipment (PPE)

Before handling this compound waste, all personnel must be equipped with the appropriate PPE to minimize exposure risks.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or potential for splashing, consider additional protective clothing.

  • Respiratory Protection: If handling fine powders or creating aerosols, a properly fitted respirator is necessary.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

Step 1: Waste Segregation

  • Do not mix this compound waste with non-hazardous trash or other waste streams like biohazards or sharps.

  • Solid and liquid this compound waste should be collected in separate, dedicated containers.

Step 2: Waste Containment

  • Solid Waste:

    • Place solid this compound, contaminated lab materials (e.g., weighing paper, gloves, pipette tips), and spill cleanup debris into a clearly labeled, sealable, and chemically compatible container. The original product container is often a suitable choice if it is in good condition.

  • Liquid Waste:

    • Collect liquid waste containing this compound (e.g., solutions, reaction mixtures) in a sealable, leak-proof, and chemically compatible container. Glass bottles are generally preferred for organic solvents.

    • Ensure the container has adequate headspace (do not fill to the brim) to allow for expansion.

Step 3: Labeling of Waste Containers

  • Immediately label all this compound waste containers with the words "Hazardous Waste."

  • The label must clearly identify the contents, including "this compound" and any other chemicals present in the mixture, along with their approximate concentrations.

  • Include the name of the principal investigator, the laboratory location (building and room number), and the date of accumulation.

Step 4: Storage of Hazardous Waste

  • Store this compound waste in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Keep waste containers securely closed at all times, except when adding waste.

  • Store in a well-ventilated area, away from incompatible materials.

Step 5: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not pour this compound waste down the drain or dispose of it in the regular trash.

  • Follow all institutional procedures for waste pickup requests.

Step 6: Decontamination of Empty Containers

  • Empty containers that held this compound must be managed as hazardous waste unless properly decontaminated.

  • Triple rinse the empty container with a suitable solvent (e.g., ethanol, acetone) that can dissolve this compound.

  • Collect the rinsate as hazardous liquid waste.

  • After triple rinsing, deface the original label and dispose of the container according to your institution's guidelines for decontaminated glassware or plastic.

Experimental Protocols Cited

The disposal procedures outlined above are based on standard best practices for the management of hazardous chemical waste in a laboratory setting. These are derived from guidelines provided by regulatory bodies and institutional EHS departments. No specific experimental protocols for the chemical degradation or neutralization of this compound for disposal are recommended without further research, as incomplete reactions could produce unknown hazardous byproducts. The primary recommended disposal method is incineration by a licensed hazardous waste management facility.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

RimcazoleDisposalWorkflow start This compound Waste Generated is_solid Solid or Liquid Waste? start->is_solid solid_container Collect in Labeled Solid Hazardous Waste Container is_solid->solid_container Solid liquid_container Collect in Labeled Liquid Hazardous Waste Container is_solid->liquid_container Liquid store Store in Designated Satellite Accumulation Area solid_container->store liquid_container->store contact_ehs Contact EHS for Hazardous Waste Pickup store->contact_ehs end Proper Disposal contact_ehs->end

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rimcazole
Reactant of Route 2
Reactant of Route 2
Rimcazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.